(2-(Dimethylamino)phenyl)methanol
Description
Properties
IUPAC Name |
[2-(dimethylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(2)9-6-4-3-5-8(9)7-11/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKMNUXTRORHIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197023 | |
| Record name | Benzenemethanol, 2-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4707-56-6 | |
| Record name | Benzenemethanol, 2-(dimethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, 2-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(dimethylamino)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-(Dimethylamino)phenyl)methanol (CAS: 4707-56-6)
Prepared by a Senior Application Scientist
This document provides a comprehensive technical overview of (2-(Dimethylamino)phenyl)methanol, a versatile bifunctional organic compound of interest to researchers in synthetic chemistry and drug discovery. While its direct applications in pharmaceuticals are not extensively documented, its structure presents a valuable scaffold for building more complex molecules. This guide synthesizes available data and provides expert insights into its properties, synthesis, reactivity, and safe handling.
Core Molecular Profile and Physicochemical Properties
This compound, also known as 2-(dimethylamino)benzyl alcohol, is an aromatic compound featuring both a tertiary amine and a primary alcohol functional group.[1] This ortho-substituted arrangement creates a molecule with unique steric and electronic properties, influencing its reactivity and potential as a ligand or synthetic intermediate. The dimethylamino group imparts basicity and can act as a directing group in electrophilic aromatic substitution, while the benzylic alcohol is a key site for nucleophilic substitution or oxidation.[1]
The physical state of the compound is reported as either a solid or liquid, which is typically dependent on its purity and the ambient conditions.[1] It is expected to be soluble in polar organic solvents.[1]
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 4707-56-6 | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Synonyms | 2-(Dimethylamino)benzyl alcohol, o-(Dimethylamino)benzyl alcohol | [1] |
| Boiling Point (Calculated) | 541.60 K | Cheméo |
| Water Solubility (log₁₀WS, Calculated) | -1.52 mol/L | Cheméo |
| Octanol/Water Partition Coeff. (logP, Calculated) | 1.245 | Cheméo |
Note: Some properties are based on computational models from sources like Cheméo and should be confirmed with experimental data where possible.
Proposed Synthesis: A Mechanistic Perspective
The choice of reducing agent is critical for this transformation. A complex metal hydride like lithium aluminum hydride (LiAlH₄) would be effective but is often unnecessarily reactive for reducing an aldehyde and requires strictly anhydrous conditions and a more complex workup. A superior choice for both laboratory and process scale is sodium borohydride (NaBH₄) .
Causality in Reagent Selection:
-
Selectivity: NaBH₄ is a mild reducing agent, highly selective for aldehydes and ketones. It will not reduce other potential functional groups, which is a key principle of green and efficient chemistry.
-
Safety & Practicality: Unlike LiAlH₄, NaBH₄ reacts slowly and controllably with protic solvents like methanol or ethanol. This allows the reaction to be run under more convenient and safer conditions, and the workup is a straightforward aqueous quench.
Caption: Proposed workflow for the synthesis of this compound.
Protocol 1: Representative Synthesis via Aldehyde Reduction
This is a representative protocol based on established chemical principles. Researchers should perform their own optimization and safety assessment.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Dimethylamino)benzaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C. This is crucial to moderate the initial exothermic reaction upon addition of the hydride.
-
Reagent Addition: Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions. The slow addition prevents excessive foaming and temperature rise.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add deionized water to quench the excess NaBH₄. A dilute solution of HCl can also be used until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization (Predicted)
No definitive, publicly archived experimental spectra for this compound were identified. However, based on its structure, a complete set of predicted ¹H and ¹³C NMR signals can be proposed. This predictive analysis is a fundamental skill for chemists to verify the identity and purity of their synthesized compounds.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.20 - 7.40 | Multiplet | 4H | Ar-H | Aromatic protons in a complex splitting pattern due to ortho substitution. |
| ~ 4.70 | Singlet | 2H | -CH₂ -OH | Benzylic protons adjacent to an oxygen atom are deshielded. |
| ~ 3.50 | Broad Singlet | 1H | -OH | Hydroxyl proton; chemical shift is variable and signal may be broad. |
| ~ 2.70 | Singlet | 6H | -N(CH₃ )₂ | Protons on methyl groups attached to a nitrogen atom. |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 152 | C -N(CH₃)₂ | Aromatic carbon directly attached to the electron-donating nitrogen atom is deshielded. |
| ~ 138 | C -CH₂OH | Quaternary aromatic carbon attached to the methylene group. |
| ~ 128 - 130 | Ar-C H | Aromatic carbons in the typical range. |
| ~ 122 - 125 | Ar-C H | Aromatic carbons in the typical range. |
| ~ 64 | -C H₂-OH | Benzylic carbon attached to oxygen. |
| ~ 44 | -N(C H₃)₂ | Carbon of the two equivalent methyl groups attached to nitrogen. |
Reactivity and Synthetic Utility
The utility of this compound stems from the distinct reactivity of its two functional groups. The tertiary amine is a Lewis base and can be protonated or quaternized. The primary benzylic alcohol is a versatile handle for further transformations.
Caption: Key reactivity pathways for this compound.
A common and highly valuable transformation is the conversion of the alcohol to a more reactive leaving group, such as a benzyl halide. This converts the molecule into an effective electrophile for introducing the 2-(dimethylamino)benzyl moiety into other molecules.
Protocol 2: Conversion to 2-(Dimethylamino)benzyl Chloride
This is a representative protocol. Thionyl chloride is highly corrosive and reacts violently with water; it must be handled with extreme care in a chemical fume hood.
-
Setup: To a stirring solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0°C under an inert atmosphere (N₂ or Ar), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Addition of Reagent: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise via a syringe. The DMF catalyst facilitates the formation of the Vilsmeier reagent, which is the active chlorinating agent.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Workup: Once the reaction is complete, carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid and SOCl₂.
-
Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude benzyl chloride, which can be used directly or purified if necessary.
Safety and Handling
A specific Safety Data Sheet (SDS) for CAS 4707-56-6 is not widely available. Therefore, safety precautions must be derived from the known hazards of its functional groups and the closely related precursor, 2-(Dimethylamino)benzaldehyde.[2] Amine-containing compounds can be skin and respiratory irritants, and benzyl alcohols can be harmful if swallowed.[2]
Table 4: Hazard Profile based on Precursor (2-(Dimethylamino)benzaldehyde)
| Hazard Type | Classification | Precautionary Actions |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, by inhalation, or in contact with skin. | Do not ingest. Avoid breathing dust/fumes. Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. |
| Eye Irritation | Causes serious eye irritation. | Wear safety glasses with side-shields or goggles. |
Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
Conclusion
This compound is a structurally interesting synthetic building block whose full potential is yet to be broadly explored in the public domain. Its synthesis is readily achievable through the reduction of the corresponding aldehyde, and its bifunctional nature allows for a diverse range of subsequent chemical transformations. While a lack of extensive published data requires researchers to rely on sound chemical principles for its synthesis and characterization, the framework provided in this guide offers a solid foundation for its use in research and development programs.
References
- [Reserved for future reference]
-
Chemsrc. (2025). 2-(Dimethylamino)benzaldehyde | CAS#:579-72-6. Retrieved January 16, 2026, from [Link]
Sources
An In-depth Technical Guide to the Synthesis of (2-(Dimethylamino)phenyl)methanol from Aniline Derivatives
This guide provides a comprehensive overview of the synthetic routes to (2-(Dimethylamino)phenyl)methanol, a valuable building block in pharmaceutical and materials science. We will delve into the core chemical principles, provide detailed experimental protocols, and discuss the rationale behind methodological choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The presence of the dimethylamino group and the hydroxymethyl substituent on the aromatic ring provides multiple points for further chemical modification, making it a versatile scaffold in drug discovery.[1][2] For instance, the dimethylamine moiety is a common pharmacophore in many FDA-approved drugs.[1][2] This guide will focus on the practical synthesis of this compound starting from readily available aniline derivatives.
Core Synthetic Strategy: Directed Ortho-Metalation (DoM)
The most efficient and regioselective method for the synthesis of this compound from N,N-dimethylaniline is through a process known as Directed ortho-Metalation (DoM).[3][4][5] This powerful technique allows for the specific functionalization of the position ortho (adjacent) to a directing metalation group (DMG) on an aromatic ring.[3][5][6]
The Principle of DoM:
In this reaction, the dimethylamino group (-NMe₂) acts as the DMG.[3] It coordinates to a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), bringing the base into close proximity to the ortho-protons.[3][5][7] This proximity effect facilitates the deprotonation of the ortho-position, forming a highly reactive aryllithium intermediate.[3][7] This intermediate can then be quenched with an electrophile to introduce a new substituent exclusively at the ortho-position.[3][4] This high regioselectivity is a significant advantage over traditional electrophilic aromatic substitution reactions, which often yield a mixture of ortho and para products.[3]
The following diagram illustrates the general mechanism of Directed ortho-Metalation.
Caption: General workflow of a Directed ortho-Metalation (DoM) reaction.
Synthesis of this compound: A Two-Step Approach
The synthesis of the target molecule from N,N-dimethylaniline is typically achieved in two key steps:
-
Formylation: Introduction of a formyl group (-CHO) at the ortho-position of N,N-dimethylaniline to produce 2-(Dimethylamino)benzaldehyde.
-
Reduction: Reduction of the formyl group to a hydroxymethyl group (-CH₂OH) to yield this compound.
Step 1: Ortho-Formylation of N,N-Dimethylaniline
This crucial step utilizes the DoM strategy. N,N-dimethylaniline is first treated with a strong lithium base to generate the ortho-lithiated species, which is then reacted with a suitable formylating agent.
Experimental Protocol:
Materials:
-
N,N-dimethylaniline
-
n-Butyllithium (solution in hexanes)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, a solution of N,N-dimethylaniline (1.0 eq) in anhydrous diethyl ether or THF is prepared in a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser. The flask is cooled to 0 °C in an ice bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is then stirred at room temperature for 2 hours to ensure complete lithiation.
-
Formylation: The reaction mixture is cooled back down to 0 °C. Anhydrous N,N-dimethylformamide (DMF, 1.2 eq) is then added dropwise. DMF serves as the electrophile, providing the formyl group. The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-(Dimethylamino)benzaldehyde.[8][9][10]
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture. Therefore, the reaction must be carried out under an inert atmosphere of nitrogen or argon to prevent their decomposition.[5]
-
Anhydrous Solvents: Water reacts with and deactivates the organolithium base. The use of anhydrous solvents is critical for the success of the reaction.
-
Low Temperature: The initial lithiation and the subsequent formylation are exothermic reactions. Maintaining a low temperature helps to control the reaction rate and prevent unwanted side reactions.
The following diagram illustrates the workflow for the ortho-formylation of N,N-dimethylaniline.
Caption: Experimental workflow for the synthesis of 2-(Dimethylamino)benzaldehyde.
Step 2: Reduction of 2-(Dimethylamino)benzaldehyde
The second step involves the reduction of the aldehyde functional group to a primary alcohol. This can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a common and convenient choice due to its mild nature and high selectivity for aldehydes and ketones.
Experimental Protocol:
Materials:
-
2-(Dimethylamino)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A solution of 2-(Dimethylamino)benzaldehyde (1.0 eq) in methanol or ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C in an ice bath.
-
Reduction: Sodium borohydride (1.5 eq) is added portion-wise to the stirred solution. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 20 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
Work-up: The reaction is quenched by the slow addition of water. The bulk of the alcohol solvent is removed under reduced pressure. The aqueous residue is then extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Protic Solvent: The reduction with sodium borohydride is typically carried out in a protic solvent like methanol or ethanol, which also serves to protonate the intermediate alkoxide.
-
Excess Reducing Agent: A slight excess of sodium borohydride is used to ensure complete reduction of the aldehyde.
The following diagram illustrates the workflow for the reduction of 2-(Dimethylamino)benzaldehyde.
Sources
- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. baranlab.org [baranlab.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. biosynth.com [biosynth.com]
- 9. scbt.com [scbt.com]
- 10. echemi.com [echemi.com]
Physical and chemical properties of (2-(Dimethylamino)phenyl)methanol
An In-Depth Technical Guide to (2-(Dimethylamino)phenyl)methanol: Properties, Synthesis, and Applications
Introduction
This compound, also known by its CAS Number 63321-79-9, is an aromatic amino alcohol that presents a unique combination of functional groups: a primary alcohol and a tertiary benzylic amine.[1] This structure makes it a versatile building block and an intriguing subject for research in synthetic chemistry, materials science, and particularly in the field of medicinal chemistry. The presence of the dimethylamino moiety is significant, as this functional group is a common pharmacophore found in a wide array of FDA-approved drugs, contributing to factors such as solubility, receptor binding, and metabolic stability.[2]
This guide provides a comprehensive overview of the physical and chemical properties of this compound, explores plausible synthetic routes and reactivity, details its potential applications as a scaffold in drug development, and provides robust analytical protocols for its characterization. The content is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound.
Physicochemical Properties
The molecular structure of this compound features a benzene ring substituted at the ortho positions with a hydroxymethyl (-CH₂OH) group and a dimethylaminomethyl (-CH₂N(CH₃)₂) group. This arrangement allows for potential intramolecular hydrogen bonding between the alcohol's hydroxyl group and the nitrogen of the amino group, which can influence its conformation and reactivity.
Below is a summary of its key identifying and computed properties. While extensive experimental data on physical properties like melting and boiling points are not widely published, the data available from chemical databases provide a solid foundation for its characterization.
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | {2-[(dimethylamino)methyl]phenyl}methanol | [1] |
| Synonyms | o-(N,N-dimethylaminomethyl)benzyl alcohol | [1] |
| CAS Number | 63321-79-9 | [1] |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| Exact Mass | 165.115 g/mol | [1] |
| Physical Form | Solid (Predicted) | |
| Topological Polar Surface Area (PSA) | 23.5 Ų | [3] |
| XLogP3 (Computed) | 0.9 | N/A |
| Hydrogen Bond Donor Count | 1 | N/A |
| Hydrogen Bond Acceptor Count | 2 | N/A |
| Rotatable Bond Count | 3 | N/A |
*Note: Physical form and PSA are based on closely related structural analogs and are provided for estimation.
Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
While specific literature detailing the synthesis of this compound is sparse, a highly plausible and efficient route is the Mannich reaction . This reaction is a cornerstone of organic synthesis for producing aminoalkyl chains. In this context, it would involve the aminoalkylation of a phenol, followed by reduction. A related procedure is used to synthesize 2,4,6-tris(dimethylaminomethyl)phenol.[4]
A more direct, albeit hypothetical, pathway would involve the reduction of 2-(dimethylaminomethyl)benzoic acid or its corresponding ester. The synthesis would proceed as follows:
-
Starting Material : 2-Methylbenzoic acid is brominated at the benzylic position to yield 2-(bromomethyl)benzoic acid.
-
Amination : The bromo derivative is reacted with dimethylamine in a nucleophilic substitution reaction to replace the bromine atom, yielding 2-(dimethylaminomethyl)benzoic acid.
-
Reduction : The carboxylic acid is then reduced to a primary alcohol using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
Chemical Reactivity
The reactivity of this compound is governed by its two primary functional groups:
-
Tertiary Amine : The dimethylamino group is basic and can be protonated to form an ammonium salt, which significantly increases water solubility. The lone pair of electrons on the nitrogen atom also makes it nucleophilic.
-
Primary Alcohol : The hydroxymethyl group can undergo reactions typical of primary alcohols, including:
-
Oxidation : It can be oxidized to an aldehyde using mild oxidizing agents like Pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger agents like potassium permanganate (KMnO₄).
-
Esterification : It can react with carboxylic acids or their derivatives (e.g., acyl chlorides) under acidic conditions to form esters. This is a common strategy in prodrug development to modify a compound's lipophilicity.[5]
-
Alkylation/Etherification : The hydroxyl proton can be removed by a strong base to form an alkoxide, which can then act as a nucleophile to form ethers.
-
The ortho-positioning of the two functional groups may lead to unique reactivity, such as participation in chelation with metal ions or intramolecular catalysis where the amine group facilitates a reaction at the alcohol center.
Potential Applications in Drug Development
The true value of this compound for drug development professionals lies in its utility as a molecular scaffold. The dimethylamino group is a key feature in numerous active pharmaceutical ingredients (APIs) spanning various therapeutic classes.[2]
-
Scaffold for Bioactive Molecules : This compound provides a simple, yet versatile, aromatic core that can be elaborated upon. The alcohol functionality serves as a convenient handle for attaching other molecular fragments through ester or ether linkages, allowing for the rapid generation of a library of candidate compounds in structure-activity relationship (SAR) studies.
-
Precursor to CNS-Active Agents : Many central nervous system (CNS) drugs, including antidepressants like Venlafaxine and muscle relaxants like Orphenadrine, contain a dimethylaminoethyl or related pharmacophore.[2] The structure of this compound provides a foundational piece for synthesizing analogs of such drugs. Its inherent properties can be fine-tuned to optimize blood-brain barrier penetration and target engagement.
-
Fragment-Based Drug Design (FBDD) : In FBDD, small, low-complexity molecules ("fragments") are screened for binding to a biological target. This compound is an ideal candidate for a fragment library due to its low molecular weight (165.23 g/mol ) and the presence of key interaction-mediating groups (H-bond donor/acceptor, aromatic ring).
Experimental Protocols: Analytical Characterization
Accurate characterization is critical for any chemical compound used in research and development. Below is a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard method for volatile and semi-volatile compounds.
Protocol: GC-MS Analysis
This protocol is designed to confirm the identity and assess the purity of a synthesized batch of this compound.
1. Objective: To obtain the mass spectrum of the compound for structural confirmation and to determine its purity by assessing the relative area of the primary peak.
2. Materials and Equipment:
-
Sample of this compound
-
Methanol (HPLC grade) as the elution and sample solvent.[6]
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary Column: A low-polarity column such as a DB-5ms or HP-5ms (cross-linked 5% diphenyl/95% dimethyl polysiloxane) is suitable.
-
Autosampler vials (2 mL) with PTFE-lined caps.
-
Microliter syringes.
3. Sample Preparation:
-
Rationale : Proper dilution is crucial to avoid column overloading and ensure sharp, symmetrical peaks.
-
Procedure : a. Prepare a stock solution by accurately weighing approximately 10 mg of the sample and dissolving it in 10 mL of methanol in a volumetric flask to create a 1 mg/mL solution. b. Perform a serial dilution to create a working sample of approximately 10 µg/mL. For instance, dilute 100 µL of the stock solution into 10 mL of methanol. c. Transfer the final solution to a 2 mL autosampler vial and cap securely.
4. GC-MS Instrumentation and Conditions:
-
Rationale : The temperature program is designed to ensure the compound elutes in a reasonable time frame without decomposition, while the MS parameters are set for effective ionization and fragmentation.
-
GC Parameters :
-
Injector Temperature : 250 °C
-
Injection Mode : Split (e.g., 50:1 ratio) to prevent overloading.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program :
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Parameters :
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Mass Range : Scan from m/z 40 to 400.
-
5. Data Analysis and Interpretation:
-
Identity Confirmation : The obtained mass spectrum should be compared to a reference spectrum if available. Key fragments to look for would include the molecular ion (M⁺) at m/z 165, and characteristic fragments such as the loss of a hydroxyl group ([M-17]⁺) or the tropylium-like ion from the benzylic cleavage. A major peak at m/z 58 ([CH₂=N(CH₃)₂]⁺) resulting from alpha-cleavage would be a strong indicator of the dimethylaminomethyl moiety.
-
Purity Assessment : The purity can be estimated by the area percent method from the total ion chromatogram (TIC). The peak area of this compound is divided by the total area of all peaks in the chromatogram.
Safety and Handling
As with any laboratory chemical, this compound should be handled with care, following standard safety protocols. Safety Data Sheets (SDS) for structurally similar compounds indicate that it should be handled in a well-ventilated area.[7]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Inhalation : Avoid breathing dust or vapors. If inhalation occurs, move the individual to fresh air.
-
Skin/Eye Contact : The compound may cause skin and eye irritation.[7] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a compound of significant interest due to its unique bifunctional structure, combining a primary alcohol and a tertiary amine on an aromatic scaffold. While detailed experimental data remains limited, its properties can be reliably inferred from its structure and comparison with related analogs. Its potential as a building block in the synthesis of complex molecules, particularly within the pharmaceutical industry, is noteworthy. The synthetic and analytical protocols outlined in this guide provide a solid framework for researchers to work with this versatile compound, enabling further exploration of its chemical potential and its application in the development of new chemical entities.
References
-
The Royal Society of Chemistry. Supporting Information. 2021. Available from: [Link]
-
PubChem. {2-[(Diethylamino)methyl]phenyl}methanol. National Center for Biotechnology Information. Available from: [Link]
-
Cheméo. Chemical Properties of 2-(Dimethylamino)-1-phenylethanol. Available from: [Link]
- Google Patents. CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol.
-
Patsnap. Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Eureka. Available from: [Link]
-
ChemSynthesis. [2-(dimethylaminomethyl)phenyl]-phenylmethanol. Available from: [Link]
-
PubChem. (2-(Methylamino)phenyl)methanol. National Center for Biotechnology Information. Available from: [Link]
-
Centers for Disease Control and Prevention (CDC). (1) 2-(DIMETHYLAMINO)ETHANOL 2561 (2) 1-DIMETHYLAMINO-2-PROPANOL. Available from: [Link]
- Google Patents. CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). Available from: [Link]
-
PubChem. Dimethylamino(phenyl)methanol. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. {4-[2-(Dimethylamino)ethoxy]phenyl}methanol. National Center for Biotechnology Information. Available from: [Link]
-
Chemsrc. [2-(BENZYLAMINO)PHENYL]METHANOL. CAS#:1722-07-2. Available from: [Link]
-
PubChem. {2-[1-(Dimethylamino)ethyl]phenyl}(2,4-dimethylphenyl)phenylmethanol. National Center for Biotechnology Information. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. 2011. Available from: [Link]
-
PubChem. 2-(Dimethylamino)-1-phenylethanol. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
-
PubChem. methanol. National Center for Biotechnology Information. Available from: [Link]
-
Evidentic. Buy (2-Chloro-4-(dimethylamino)phenyl)methanol. Available from: [Link]
-
MDPI. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. 2023. Available from: [Link]
-
PubMed Central. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. 2024. Available from: [Link]
-
Doria.fi. Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate. Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmaceutical Industry. 2010. Available from: [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. 2022. Available from: [Link]
-
MDPI. Biotechnological 2-Phenylethanol Production: Recent Developments. 2022. Available from: [Link]
-
RSC Publishing. Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization. Available from: [Link]
-
ResearchGate. VENUGOPAL RAJENDIRAN | Professor (Associate) | PhD | Central University of Tamil Nadu, Thiruvarur | Department of Chemistry | Research profile. Available from: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. {2-[(Diethylamino)methyl]phenyl}methanol | C12H19NO | CID 337191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. cdc.gov [cdc.gov]
- 7. (2-(Methylamino)phenyl)methanol | C8H11NO | CID 295953 - PubChem [pubchem.ncbi.nlm.nih.gov]
(2-(Dimethylamino)phenyl)methanol molecular structure and formula
An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthesis of (2-(Dimethylamino)phenyl)methanol
This guide provides a comprehensive technical overview of this compound, a versatile aromatic amino alcohol of significant interest to researchers, scientists, and professionals in drug development. This document delves into the compound's molecular architecture, physicochemical properties, spectroscopic signature, and synthetic pathways, offering field-proven insights into its utility as a synthetic intermediate.
Molecular Identity and Structural Elucidation
This compound, also known by its synonyms 2-(Dimethylamino)benzyl alcohol and 2-(hydroxymethyl)-N,N-dimethylaniline, is an organic compound featuring a benzene ring substituted at the ortho positions with a dimethylamino group and a hydroxymethyl group.[1] Its unique structure, combining a nucleophilic tertiary amine and a primary alcohol, makes it a valuable building block in organic synthesis.
The fundamental structural and identifying information for this compound is summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 4707-56-6[1] |
| Molecular Formula | C₉H₁₃NO[1] |
| Molecular Weight | 151.21 g/mol [2] |
| InChI | InChI=1S/C9H13NO/c1-10(2)9-6-4-3-5-8(9)7-11/h3-6,11H,7H2,1-2H3[1] |
| SMILES | CN(C)c1ccccc1CO[1] |
The spatial arrangement of the functional groups allows for potential intramolecular interactions, which can influence its reactivity and conformation.
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments. The following table summarizes key computed properties.[3]
| Property | Value | Unit |
| Boiling Point (Tboil) | 535.16 | K |
| Critical Pressure (Pc) | 3509.31 | kPa |
| Critical Temperature (Tc) | 741.00 | K |
| Critical Volume (Vc) | 0.528 | m³/kmol |
| Enthalpy of Vaporization (ΔvapH°) | 60.15 | kJ/mol |
| LogP (Octanol/Water Partition Coeff.) | 1.551 | |
| Water Solubility (log10WS) | -1.78 | mol/L |
Synthesis and Mechanistic Considerations
While various synthetic routes can be envisioned for the preparation of this compound, a common and reliable laboratory-scale synthesis involves the reduction of a corresponding carbonyl compound or carboxylic acid. The choice of starting material and reducing agent is critical for achieving high yield and purity.
A plausible and efficient synthetic pathway is the reduction of 2-(dimethylamino)benzoic acid. This method is advantageous as the starting material is commercially available and the reduction of a carboxylic acid to a primary alcohol is a well-established transformation.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Reduction of 2-(Dimethylamino)benzoic Acid
This protocol describes a general procedure for the reduction of 2-(dimethylamino)benzoic acid to this compound using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.
Causality of Experimental Choices:
-
Lithium Aluminum Hydride (LiAlH₄): Chosen for its high reactivity and ability to efficiently reduce carboxylic acids to primary alcohols.
-
Anhydrous Tetrahydrofuran (THF): A common aprotic ether solvent that is unreactive towards LiAlH₄ and effectively dissolves the starting material. The anhydrous condition is critical as LiAlH₄ reacts violently with water.
-
Inert Atmosphere (Nitrogen or Argon): Prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.
-
Aqueous Workup: Necessary to quench the excess LiAlH₄ and hydrolyze the resulting aluminum alkoxide complex to liberate the desired alcohol product.
Step-by-Step Methodology:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Starting Material: A solution of 2-(dimethylamino)benzoic acid in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition is controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently heated to reflux to ensure the completion of the reduction.
-
Quenching: The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.
-
Isolation: The resulting precipitate of aluminum salts is removed by filtration, and the filter cake is washed with THF.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or distillation.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected characteristic signals.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.4 | Multiplet | 4H | Aromatic protons (Ar-H) |
| ~ 4.6 | Singlet | 2H | Methylene protons (-CH₂OH) |
| ~ 3.5 | Singlet | 1H | Hydroxyl proton (-OH) |
| ~ 2.7 | Singlet | 6H | Dimethylamino protons (-N(CH₃)₂) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[1][4][5][6][7][8]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | Aromatic Carbon (C-N) |
| ~ 138 | Aromatic Carbon (C-CH₂OH) |
| ~ 127-130 | Aromatic Carbons (CH) |
| ~ 65 | Methylene Carbon (-CH₂OH) |
| ~ 45 | Dimethylamino Carbons (-N(CH₃)₂) |
Note: Chemical shifts are approximate.[4][9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3050-3010 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~ 1050 | Strong | C-O stretch (primary alcohol) |
Note: Frequencies are approximate.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 151 | Molecular ion (M⁺) |
| 134 | Loss of -OH |
| 122 | Loss of -CH₂OH |
| 106 | Loss of -N(CH₃)₂ |
Note: Fragmentation patterns are predicted based on common fragmentation pathways for alcohols and amines.[11][12][13][14]
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The dimethylamino group is a common pharmacophore found in a wide range of FDA-approved drugs, contributing to their pharmacological activity and pharmacokinetic properties.[15]
The presence of both a nucleophilic amine and a reactive alcohol group allows for a variety of subsequent chemical transformations, making it a versatile starting point for the synthesis of:
-
Biologically Active Compounds: The scaffold can be elaborated to introduce other functional groups, leading to the development of novel therapeutic agents.
-
Ligands for Metal Catalysis: The nitrogen and oxygen atoms can act as coordination sites for metal ions, making it a precursor for the synthesis of catalysts.
-
Specialty Chemicals: Its unique structure can be incorporated into materials with specific optical or electronic properties.
The strategic placement of the dimethylamino and hydroxymethyl groups in an ortho relationship on the phenyl ring allows for their participation in cyclization reactions to form heterocyclic systems, which are prevalent in many drug molecules.
Conclusion
This compound is a synthetically useful molecule with a well-defined structure and predictable chemical properties. Its straightforward synthesis from readily available starting materials, combined with the versatility of its functional groups, establishes it as a key building block for chemists in both academic and industrial research, particularly in the pursuit of novel pharmaceutical agents. This guide provides the foundational knowledge necessary for its effective utilization in the laboratory.
References
-
Bhatt, A. I. et al. (2014). Reduction by Dissolving Metals. XXII Reduction and Reductive Alkylation of Some Methoxy- and Dimethylamino-benzoic Acids*. CSIRO Publishing. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzenemethanol, 2-(dimethylamino)- (CAS 4707-56-6). Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Available at: [Link]
-
Patsnap. (n.d.). Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol. Eureka. Retrieved from [Link]
-
MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Available at: [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ChemSynthesis. (n.d.). (2-methylaminophenyl)-phenylmethanol. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
- Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf.
-
RightAnswer. (n.d.). Knowledge Solutions. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2,4,6-tris[(dimethylamino)methyl]-. NIST WebBook. Retrieved from [Link]
-
PubMed Central. (2022). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-(Dimethylamino)benzaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]
- Unknown. (n.d.).
- Unknown. (n.d.).
-
PubChemLite. (n.d.). 2-(dimethylamino)benzoic acid (C9H11NO2). Retrieved from [Link]
-
PubChem. (n.d.). Dimethylamino(phenyl)methanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Dimethylamino)benzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). para-Dimethylaminobenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
-
Global Research Online. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of the homopolymers (PDMAPMA and PIA) and copolymer.... Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenylacetic acid propyl ester (CAS 4606-15-9). Retrieved from [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Dimethylamino(phenyl)methanol | C9H13NO | CID 11263586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzenemethanol, 2-(dimethylamino)- (CAS 4707-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. rsc.org [rsc.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. organicchemistryguide.com [organicchemistryguide.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. whitman.edu [whitman.edu]
- 14. uni-saarland.de [uni-saarland.de]
- 15. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for (2-(Dimethylamino)phenyl)methanol: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for (2-(Dimethylamino)phenyl)methanol, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the causality behind experimental choices and provides a framework for the self-validation of protocols.
Introduction
This compound, an ortho-substituted aromatic compound, possesses a unique electronic and structural profile arising from the interplay between the electron-donating dimethylamino group and the hydroxylmethyl substituent. A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and structural elucidation in synthetic chemistry. This guide will explore the theoretical underpinnings and practical application of NMR, IR, and MS in the characterization of this molecule.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2][3]
A. ¹H NMR Spectroscopy
Principle & Causality: ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. Irradiation with radiofrequency waves causes transitions between these states, and the energy required for this transition is influenced by the local electronic environment of each proton.[1][2] This results in a spectrum with signals at different chemical shifts (δ), providing a map of the different types of protons in the molecule. For this compound, the choice of a deuterated solvent like chloroform-d (CDCl₃) is crucial as it dissolves the analyte without introducing interfering proton signals.[4][5]
Experimental Protocol: ¹H NMR Acquisition
Caption: Workflow for acquiring a ¹H NMR spectrum.
Data Interpretation:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the CH₂OH group, the hydroxyl proton, and the methyl protons of the N(CH₃)₂ group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~4.6 | Singlet | 2H | Methylene protons (-CH₂OH) |
| ~3.5 (broad) | Singlet | 1H | Hydroxyl proton (-OH) |
| ~2.7 | Singlet | 6H | Dimethylamino protons (-N(CH₃)₂) |
-
Aromatic Protons (δ ~7.2-7.4): The four protons on the benzene ring will appear as a complex multiplet due to ortho, meta, and para coupling. The electron-donating dimethylamino group and the electron-withdrawing hydroxymethyl group will influence their precise chemical shifts.[6][7][8]
-
Methylene Protons (δ ~4.6): The two protons of the CH₂OH group are adjacent to the electron-withdrawing oxygen and the aromatic ring, causing them to be deshielded and appear as a singlet.
-
Hydroxyl Proton (δ ~3.5): The chemical shift of the hydroxyl proton is variable and concentration-dependent due to hydrogen bonding. It often appears as a broad singlet.
-
Dimethylamino Protons (δ ~2.7): The six protons of the two methyl groups are equivalent and appear as a sharp singlet. Their chemical shift is influenced by the nitrogen atom.
B. ¹³C NMR Spectroscopy
Principle & Causality: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The principles are similar to ¹H NMR, but it observes the ¹³C isotope, which has a much lower natural abundance (about 1.1%).[9][10][11] Proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Experimental Protocol: ¹³C NMR Acquisition
Caption: Workflow for acquiring a ¹³C NMR spectrum.
Data Interpretation:
The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each of the carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | Aromatic Carbon (C-N) |
| ~128-130 | Aromatic Carbons (CH) |
| ~127 | Aromatic Carbon (C-CH₂OH) |
| ~122, ~118 | Aromatic Carbons (CH) |
| ~65 | Methylene Carbon (-CH₂OH) |
| ~45 | Dimethylamino Carbons (-N(CH₃)₂) |
-
Aromatic Carbons (δ ~118-152): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the electron-donating nitrogen atom (C-N) will be significantly shielded and appear upfield, while the other aromatic carbons will resonate in the typical aromatic region.
-
Methylene Carbon (δ ~65): The carbon of the CH₂OH group is attached to an oxygen atom, causing it to be deshielded.
-
Dimethylamino Carbons (δ ~45): The two equivalent methyl carbons of the dimethylamino group will appear as a single peak.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12][13][14]
Principle & Causality: Different types of bonds (e.g., O-H, C-H, C=C, C-N) vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.[12][13][14] The resulting spectrum shows absorption bands that are characteristic of the functional groups present. For solid samples like this compound, the KBr pellet method is a common sample preparation technique.[15][16][17][18][19]
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
Caption: Workflow for acquiring an FTIR spectrum using the KBr pellet method.
Data Interpretation:
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3050-3000 | C-H stretch | Aromatic |
| 2950-2800 | C-H stretch | Aliphatic (-CH₂, -CH₃) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1350-1250 | C-N stretch | Aromatic Amine |
| 1200-1000 | C-O stretch | Primary Alcohol |
-
O-H Stretch (3400-3200 cm⁻¹): A broad and strong absorption in this region is a clear indication of the hydroxyl group, with the broadening due to hydrogen bonding.[20]
-
C-H Stretches (3050-3000 cm⁻¹ and 2950-2800 cm⁻¹): The absorptions slightly above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methylene and methyl groups.
-
C=C Stretch (1600-1450 cm⁻¹): A series of absorptions in this region confirms the presence of the aromatic ring.
-
C-N Stretch (1350-1250 cm⁻¹): A moderate to strong absorption in this range is indicative of the C-N bond of the aromatic amine.[21]
-
C-O Stretch (1200-1000 cm⁻¹): A strong absorption in this region is characteristic of the C-O single bond of the primary alcohol.
III. Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.[5][22][23][24]
Principle & Causality: In a mass spectrometer, molecules are ionized, typically by electron impact (EI), which causes them to form a molecular ion (M⁺). This high-energy ion often fragments into smaller, charged species. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are then measured.[5][22][23][24] Gas Chromatography (GC) is often coupled with MS (GC-MS) to separate components of a mixture before they enter the mass spectrometer.[12][13][25]
Experimental Protocol: GC-MS Analysis
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Journal of Organic Chemistry - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. compoundchem.com [compoundchem.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. wiley.com [wiley.com]
- 13. researchgate.net [researchgate.net]
- 14. Journal of the American Chemical Society - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
- 16. Journal of Mass Spectrometry - Wikipedia [en.wikipedia.org]
- 17. Spectrochimica Acta Part A-Molecular and Biomolecular Spectroscopy Impact Factor IF 2025|2024|2023 - BioxBio [bioxbio.com]
- 18. Organic & Inorganic Chemistry Journals | ACS Publications [connect.acspubs.org]
- 19. JOURNAL OF ORGANIC CHEMISTRY — Explore journal profiles and ratings - Peeref [peeref.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Journal of Organic Chemistry JOC | Scholar9 [scholar9.com]
- 24. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 25. American Chemical Society - Wikipedia [en.wikipedia.org]
Solubility and stability of (2-(Dimethylamino)phenyl)methanol
An In-Depth Technical Guide to the Solubility and Stability of (2-(Dimethylamino)phenyl)methanol
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is an organic molecule featuring a tertiary amine, a primary alcohol, and an aromatic ring. This unique combination of functional groups dictates its physicochemical properties, making a thorough understanding of its solubility and stability paramount for its application in research and development, particularly in the context of drug discovery and materials science. This guide provides a comprehensive framework for characterizing this compound. It moves beyond a simple data sheet to offer detailed, field-proven protocols and the scientific rationale behind them. We will explore methodologies for comprehensive solubility profiling and the development of a robust, stability-indicating assay using forced degradation studies, ensuring that researchers can generate reliable and reproducible data.
Physicochemical Foundation and Predicted Behavior
Before embarking on experimental analysis, a foundational understanding of the molecular structure is critical. This compound possesses three key structural features that govern its solubility and stability:
-
A Basic Tertiary Amine (-N(CH₃)₂): The lone pair of electrons on the nitrogen atom makes this group a Lewis base. It is expected to be protonated in acidic conditions to form a water-soluble ammonium salt. This is the most significant feature influencing its solubility in aqueous media of varying pH. This group is also susceptible to oxidation, potentially leading to N-oxidation or N-dealkylation, which are common degradation pathways for N,N-dimethylaniline derivatives.[1][2]
-
A Polar Primary Alcohol (-CH₂OH): The hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents like water and alcohols.[3]
-
An Aromatic Phenyl Ring: This large, non-polar moiety contributes to the molecule's hydrophobicity, suggesting solubility in organic solvents and potentially limiting its aqueous solubility at neutral pH.
These features suggest a molecule with amphiphilic characteristics, whose solubility profile will be highly dependent on the solvent system, particularly the pH of aqueous solutions.
Comprehensive Solubility Profiling
A precise understanding of solubility is fundamental. The following sections detail a systematic approach to determining the solubility of this compound across a range of relevant solvent systems.
Guiding Principles: "Like Dissolves Like" and pH-Shift
The principle of "like dissolves like" provides a qualitative prediction of solubility.[4]
-
Polar Solvents: Due to the polar alcohol and amine groups, moderate to good solubility is expected in polar solvents (e.g., methanol, ethanol, DMSO).
-
Non-Polar Solvents: The phenyl ring suggests some affinity for non-polar solvents (e.g., toluene, hexane), though this may be limited by the polar functional groups.
-
Aqueous Solubility: The molecule's basicity is key. At neutral pH, aqueous solubility might be low. However, in acidic solutions (pH < pKa of the tertiary amine), the formation of the cationic ammonium salt will dramatically increase aqueous solubility. Conversely, it should remain largely un-ionized and less soluble in basic solutions.[5][6]
Experimental Protocol: Qualitative Solubility Determination
This initial screening protocol efficiently classifies the compound's solubility based on its acid-base properties, providing crucial insights with minimal material.[5][7]
Methodology:
-
Preparation: Add approximately 25 mg of this compound to each of four separate test tubes.
-
Solvent Addition: To the tubes, add 0.75 mL of the following solvents, respectively:
-
Tube 1: Deionized Water
-
Tube 2: 5% w/v Sodium Hydroxide (NaOH)
-
Tube 3: 5% w/v Sodium Bicarbonate (NaHCO₃)
-
Tube 4: 5% v/v Hydrochloric Acid (HCl)
-
-
Agitation: Vigorously shake each tube for 60 seconds.[4]
-
Observation: Visually inspect for complete dissolution. If the compound dissolves in water, test the solution's pH with litmus paper.
-
Interpretation: Solubility in 5% HCl is a strong indicator of a basic functional group, such as an amine.[5][6] In-solubility in NaOH and NaHCO₃ indicates the absence of a significant acidic group.
Sources
Investigating the Therapeutic Potential of (2-(Dimethylamino)phenyl)methanol: A Proposed Research Roadmap
An In-Depth Technical Guide
Abstract
(2-(Dimethylamino)phenyl)methanol is a deceptively simple aromatic amino alcohol whose biological activities remain largely unexplored in peer-reviewed literature. While its utility in synthetic and coordination chemistry is documented, its potential as a pharmacologically active agent is an open question. This guide moves beyond the known chemical data to propose a structured, multi-tiered research program designed to systematically uncover and validate its potential biological functions. Drawing parallels from structurally analogous compounds with known neuroactive properties, we hypothesize that this compound may function as a modulator of monoamine transporters. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, providing a detailed, logic-driven framework for investigation, complete with actionable experimental protocols, data interpretation strategies, and the causal reasoning behind each proposed step.
Introduction and Current Landscape
This compound, also known as 2-(hydroxymethyl)-N,N-dimethylaniline, is a commercially available organic compound. A review of current literature reveals its primary applications are as a ligand in the formation of metal complexes and as a reagent in organic synthesis. Its chemical structure features a phenyl ring substituted with a hydroxymethyl group and a dimethylamino group at the ortho position. This specific arrangement, particularly the presence of the benzylic amine moiety, is noteworthy as it is a common feature in many centrally active pharmaceutical agents.
Despite its structural resemblance to known pharmacophores, there is a significant void in the scientific literature regarding its biological effects. This guide aims to bridge that gap by proposing a hypothesis-driven research workflow. Our central hypothesis is that the structural motif of this compound bears a sufficient resemblance to known monoamine reuptake inhibitors to warrant investigation into its potential activity at neurotransmitter transporters such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).
This document outlines a comprehensive strategy, from initial in silico screening and cytotoxicity assessment to detailed in vitro target validation and functional characterization.
Molecular Profile and Structural Analogy
The foundation of our hypothesis rests on the principle of structural analogy. The core structure of this compound can be deconstructed into key features shared with established neuroactive compounds.
-
Phenylpropylamine Backbone: Many monoamine reuptake inhibitors, like fluoxetine and venlafaxine, contain a core phenyl ring connected to an amine via a short alkyl chain. This compound shares this fundamental arrangement.
-
Tertiary Amine: The dimethylamino group is a tertiary amine, a common feature in many CNS drugs that influences basicity (pKa), receptor interaction, and the ability to cross the blood-brain barrier.
-
Ortho Substitution: The ortho-positioning of the hydroxymethyl and dimethylamino groups creates a specific conformational profile that could dictate binding selectivity to protein targets.
Given these features, a logical starting point is to investigate its interaction with the family of solute carrier 6 (SLC6) neurotransmitter transporters.
Proposed Research Workflow: A Multi-Tiered Approach
We propose a phased investigation designed for progressive, evidence-based decision-making. This workflow ensures that resources are committed logically, starting with low-cost, high-throughput methods before moving to more complex and resource-intensive assays.
Caption: Proposed multi-tiered research workflow for investigating this compound.
Detailed Experimental Protocols
The following protocols are presented with the expertise of a senior scientist, emphasizing causality and self-validation.
Tier 1: Foundational Screening
4.1.1. Protocol: Preliminary Cytotoxicity Assessment using MTT Assay
-
Objective: To determine the concentration range of this compound that is non-toxic to a relevant cell line (e.g., HEK293 cells, which are commonly used for transporter expression), thereby establishing a valid window for subsequent in vitro assays.
-
Methodology:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in culture medium, ranging from 200 µM down to 0.1 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Treatment: Replace the old medium with the medium containing the compound dilutions. Include "vehicle control" (medium with 0.5% DMSO) and "no treatment" control wells.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis & Trustworthiness: Cell viability is calculated as (Absorbance_treated / Absorbance_vehicle) * 100. The resulting dose-response curve is used to calculate the CC₅₀ (50% cytotoxic concentration). For subsequent assays, concentrations should be kept at least 10-fold below the calculated CC₅₀ to ensure observed effects are due to specific target engagement, not general toxicity.
Tier 2: Target Validation & Functional Activity
4.2.1. Protocol: Radioligand Binding Assay for SERT Affinity
-
Objective: To determine if this compound can displace a known high-affinity radioligand from the serotonin transporter (SERT), thereby measuring its binding affinity (Ki).
-
Methodology:
-
Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells stably expressing human SERT.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of assay buffer containing the radioligand (e.g., 1 nM [³H]-Citalopram).
-
25 µL of varying concentrations of this compound (the "displacer").
-
25 µL of cell membrane suspension (typically 5-10 µg of protein).
-
-
Controls:
-
Total Binding: Radioligand + Membranes (no displacer).
-
Non-specific Binding (NSB): Radioligand + Membranes + a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Allow filters to dry, then add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis & Interpretation:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Table 1: Hypothetical Data Summary for Tier 2 Assays
| Parameter | SERT | DAT | NET |
| Binding Affinity (Ki, nM) | 125 | >10,000 | 850 |
| Functional Activity (IC₅₀, nM) | 250 | >10,000 | 1,500 |
This table illustrates how results would be presented, allowing for at-a-glance comparison of selectivity.
4.2.2. Protocol: Synaptosomal Neurotransmitter Uptake Assay
-
Objective: To determine if the binding of this compound to SERT results in a functional effect, specifically the inhibition of serotonin reuptake.
-
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT) via differential centrifugation.
-
Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or a vehicle control for 10 minutes at 37°C.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of radiolabeled serotonin (e.g., [³H]-5-HT).
-
Uptake Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through a GF/B filter plate, washing immediately with ice-cold buffer.
-
Measurement: Quantify the amount of radioactivity trapped within the synaptosomes via scintillation counting.
-
Hypothesized Mechanism of Action
If the proposed experiments yield positive results consistent with our hypothesis, the mechanism would involve the competitive inhibition of monoamine transporters.
Caption: Hypothesized mechanism: Competitive blockade of the serotonin transporter (SERT).
By binding to the transporter, this compound would prevent the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration and duration of serotonin available to act on postsynaptic receptors.
Conclusion and Future Directions
This guide presents a scientifically rigorous and logically structured plan to investigate the unknown biological potential of this compound. By leveraging principles of structural analogy, we have formulated a testable hypothesis centered on the modulation of monoamine transporters. The proposed multi-tiered workflow provides a clear path from initial screening to functional validation, with each step designed to build upon the last.
Positive findings from this research program would position this compound as a novel chemical scaffold for the development of CNS-active agents. Future work would then expand to include full selectivity profiling against a wider panel of receptors and transporters, in vivo pharmacokinetic studies, and assessment in animal models of depression or anxiety. This foundational work is the critical first step in potentially unlocking the therapeutic value of this overlooked molecule.
References
-
Title: Syntheses, crystal structures and properties of two new Ni(II) and Co(II) complexes with this compound Source: SpringerLink URL: [Link]
-
Title: Crystal structure of this compound Source: De Gruyter URL: [Link]
-
Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Isolation of Synaptosomes Source: Cold Spring Harbor Protocols URL: [Link]
The Pivotal Role of (2-(Dimethylamino)phenyl)methanol: A Technical Guide for Chemical Synthesis
Abstract
(2-(Dimethylamino)phenyl)methanol is a strategically important chemical intermediate whose value lies in the vicinal arrangement of a nucleophilic dimethylamino group and a versatile hydroxymethyl moiety on a phenyl ring. This unique structural motif enables its application as a precursor in a diverse array of complex molecular architectures, ranging from pharmaceuticals to specialized ligands for catalysis. The ortho-dimethylamino group not only influences the electronic properties of the aromatic system but also serves as a powerful directing group in synthetic transformations, most notably in directed ortho-lithiation reactions. This guide provides an in-depth exploration of the synthesis, chemical properties, and core applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.
Introduction: Structural Significance and Physicochemical Properties
This compound, also known as N,N-dimethyl-2-(hydroxymethyl)aniline, is an aromatic amino alcohol. Its utility as a chemical intermediate is primarily derived from the cooperative functionality of its constituent groups. The tertiary amine acts as a Lewis base, a proton scavenger, and, critically, a directed metalation group (DMG). The benzylic alcohol function is a versatile handle for conversion into numerous other functional groups, including halides, aldehydes, and ethers, or for participation in condensation and coupling reactions.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | (2-(Methylamino)phenyl)methanol[1] | N,N-Dimethylaniline[1][2] |
| Molecular Formula | C₉H₁₃NO | C₈H₁₁NO | C₈H₁₁N |
| Molecular Weight | 151.21 g/mol [3] | 137.18 g/mol | 121.18 g/mol |
| Appearance | Typically a colorless to yellow oil or low-melting solid | Not specified in retrieved data | Yellow to brown oily liquid |
| Boiling Point | Not specified in retrieved data | Not specified in retrieved data | 194 °C |
| Melting Point | Not specified in retrieved data | Not specified in retrieved data | 2 °C |
| Solubility | Soluble in common organic solvents | Not specified in retrieved data | Insoluble in water |
Synthesis of this compound: A Protocol Grounded in Directed ortho-Metalation
The most efficient and regioselective synthesis of this compound leverages the principle of directed ortho-metalation (DoM). The dimethylamino group is a potent DMG, capable of coordinating with an organolithium base, thereby directing deprotonation to the adjacent ortho position on the aromatic ring. This generates a stabilized aryllithium species, which can then react with a suitable electrophile, in this case, formaldehyde.
The following protocol is adapted from a well-established procedure for a similar transformation, providing a robust framework for the synthesis.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Materials:
-
N,N-Dimethylaniline
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Paraformaldehyde or a source of dry formaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or dichloromethane for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with anhydrous THF. The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Substrate: N,N-dimethylaniline (1.0 equivalent) is added dropwise to the cold THF.
-
ortho-Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The solution is typically stirred for 1-2 hours at this temperature to ensure complete formation of the ortho-lithiated species. The dimethylamino group coordinates the lithium ion, facilitating the deprotonation of the adjacent aromatic proton.[4][5][6]
-
Electrophilic Quench: Dry formaldehyde gas (generated by heating paraformaldehyde) is introduced into the reaction mixture, or a solution of anhydrous formaldehyde in THF is added. This step should be performed while maintaining the low temperature to prevent side reactions.
-
Reaction Quench and Workup: After stirring for an additional 1-2 hours at -78 °C, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether or dichloromethane.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
Table 2: Predicted and Analogous Spectroscopic Data
| Technique | Predicted/Analogous Data for this compound |
| ¹H NMR | Aromatic protons (4H) would appear as multiplets in the range of δ 7.0-7.4 ppm. The benzylic CH₂ protons would likely be a singlet around δ 4.6 ppm. The N(CH₃)₂ protons would be a singlet at approximately δ 2.7-3.0 ppm. The hydroxyl proton (-OH) would be a broad singlet with a variable chemical shift. |
| ¹³C NMR | Aromatic carbons would show multiple signals between δ 115-150 ppm. The benzylic carbon (CH₂OH) would be expected around δ 65 ppm. The N(CH₃)₂ carbons would appear as a single peak around δ 45 ppm. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching bands for aromatic and aliphatic protons would be observed around 2800-3100 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. A strong C-O stretching band would be present around 1000-1050 cm⁻¹. |
Role as a Key Chemical Intermediate: Applications and Mechanistic Insights
The synthetic utility of this compound stems from its ability to act as a precursor to a variety of more complex molecules.
Precursor to Pharmaceutical Intermediates
This class of compounds is valuable in the synthesis of active pharmaceutical ingredients (APIs). For instance, related (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives are key intermediates in the synthesis of antidepressants like Citalopram.[7] The general structure allows for further modifications to build complex heterocyclic frameworks common in medicinal chemistry.
Synthesis of N-Heterocycles
Amino alcohols are versatile building blocks for the synthesis of nitrogen-containing heterocycles. This compound can be envisioned to participate in cyclization reactions to form fused ring systems. The hydroxyl group can be converted to a good leaving group or an aldehyde, which can then react with the neighboring amino group or an external reagent to construct the heterocyclic ring.
Ligand Synthesis for Homogeneous Catalysis
The ortho-dimethylamino group and the benzylic alcohol provide a bidentate N,O-coordination motif, making this compound and its derivatives attractive precursors for ligands in transition metal catalysis. The alcohol can be deprotonated to form an alkoxide, which, along with the nitrogen atom, can chelate to a metal center. Such ligands can be used in a variety of catalytic transformations, including cross-coupling reactions and asymmetric synthesis.
Caption: Chelation of a metal center by the deprotonated ligand.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its synthesis, elegantly achieved through directed ortho-metalation, highlights a powerful strategy in modern organic chemistry for achieving high regioselectivity. The presence of both a directing amino group and a modifiable hydroxyl group provides a synthetic platform for accessing a wide range of complex molecules, particularly in the fields of pharmaceutical development and catalysis. This guide serves as a foundational resource for harnessing the synthetic potential of this important building block.
References
-
Organic Syntheses Procedure. Checked by Vijaya Bhasker Gondi and Viresh H. Rawal. Available at: [Link]
-
Directed (ortho) Metallation. MIT OpenCourseWare. Available at: [Link]
-
PubChem Compound Summary for CID 949, N,N-Dimethylaniline. National Center for Biotechnology Information. Available at: [Link]
- A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives. Google Patents.
-
Directed Ortho Metalation. Baran Lab, Scripps Research. Available at: [Link]
-
N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. National Institutes of Health. Available at: [Link]
-
ortho metalation. Andrew G Myers Research Group, Harvard University. Available at: [Link]
-
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. Available at: [Link]
-
N,N-dimethylaniline. Wikipedia. Available at: [Link]
- Dimethylformamide synthesis via reactive distillation of methyl formate and dimethylamine. Google Patents.
-
Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methylcarbamates. MDPI. Available at: [Link]
-
Synthesis, growth and characterization of N, N-dimethyl-4-[2-(2-quinolyl) vinyl] aniline (DADMQ): An SHG material for NLO applications. ResearchGate. Available at: [Link]
-
N,N-dimethyl aniline, 121-69-7. The Good Scents Company. Available at: [Link]
- Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol. Google Patents.
-
PubChem Compound Summary for CID 11263586, Dimethylamino(phenyl)methanol. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. baranlab.org [baranlab.org]
- 7. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safe Handling of (2-(Dimethylamino)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
(2-(Dimethylamino)phenyl)methanol, a substituted benzyl alcohol, is a versatile intermediate in organic synthesis, finding application in the development of novel pharmaceutical agents and other complex molecules. Its structure, featuring both a tertiary amine and a primary alcohol on a phenyl ring, imparts specific reactivity and, consequently, a distinct hazard profile that necessitates careful handling.
This guide provides a comprehensive overview of the safety and handling precautions for this compound. In the absence of exhaustive empirical data for this specific molecule, this document incorporates safety information from structurally analogous compounds, namely N,N-Dimethylbenzylamine and 2-Aminobenzyl alcohol, to provide a conservative and robust safety framework. This approach is a standard and prudent practice in chemical safety for managing substances with limited individual toxicological profiles.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on data from structurally related compounds, this compound should be treated as a hazardous substance with the potential to cause significant harm if not handled correctly.
GHS Classification (Inferred)
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage or irritation.[1][2]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]
Summary of Toxicological Hazards
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
-
Inhalation: Vapors or aerosols may be irritating to the respiratory tract.[3]
-
Skin Contact: Expected to cause skin irritation.[1][2] Prolonged or repeated contact could lead to more severe irritation or dermatitis.
-
Eye Contact: Poses a significant risk of serious eye irritation or damage.[1][2]
-
Ingestion: Harmful if swallowed, with potential for gastrointestinal irritation.[1][2]
Table 1: Inferred Hazard Profile of this compound
| Hazard | GHS Category (Inferred) | Key Considerations |
| Acute Oral Toxicity | Category 4 | Harmful if ingested. |
| Skin Irritation | Category 2 | Causes irritation upon contact. |
| Eye Damage/Irritation | Category 1/2A | Risk of serious eye injury. |
| Respiratory Irritation | Category 3 | Vapors may irritate the respiratory system. |
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified, a multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedures that may generate vapors, aerosols, or dust.
-
Eyewash Stations and Safety Showers: Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with the chemical.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a risk of splashing.[5]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.[5]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]
Caption: Correct sequence for donning and doffing PPE.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and ensuring the stability of the compound.
Handling
-
Avoid all direct contact with the substance.
-
Use non-sparking tools to prevent ignition of flammable vapors.
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the work area.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]
-
The storage area should be clearly labeled, and access restricted to authorized personnel.
Section 4: Emergency Procedures
In the event of an accidental release or exposure, a rapid and informed response is crucial.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and shoes. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Spill Response
The response to a spill should be dictated by its size and the immediate hazards it presents.
For Minor Spills (manageable by trained personnel):
-
Alert personnel in the immediate area.
-
Don appropriate PPE (respirator, goggles, gloves, lab coat).
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate the area.
For Major Spills (large volume, uncontained, or in a poorly ventilated area):
-
Evacuate the area immediately.
-
Alert others and activate the emergency response system (e.g., call emergency services).
-
Close doors to the affected area.
-
Prevent entry by unauthorized personnel.
-
Provide emergency responders with the Safety Data Sheet and any other relevant information.
Caption: Decision workflow for spill response.
Section 5: Disposal Considerations
All waste materials containing this compound must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of down the drain or in general waste streams.
Conclusion
This compound presents manageable hazards when appropriate safety protocols are rigorously followed. The core principles of safe handling—understanding the risks, utilizing proper engineering controls and PPE, adhering to safe work practices, and being prepared for emergencies—are essential for protecting researchers and the integrity of their work. This guide serves as a foundational document; it is imperative that all personnel receive hands-on training and consult institutional safety resources before working with this compound.
References
-
Ataman Kimya. N,N-DIMETHYLBENZYLAMINE. [Link]
-
PubChem. N,N-Dimethylbenzylamine. [Link]
-
Ataman Kimya. N,N-DIMETHYLBENZYLAMINE. [Link]
-
Royal Society of Chemistry. Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. [Link]
-
FooDB. Showing Compound N,N-Dimethylbenzylamine (FDB012648). [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). Benzenamine, N,N-dimethyl-: Human health tier II assessment. [Link]
-
PubChem. 2-Aminobenzyl alcohol. [Link]
Sources
Discovery and history of (2-(Dimethylamino)phenyl)methanol
An In-depth Technical Guide to (2-(Dimethylamino)phenyl)methanol: Synthesis, Mechanistic Insights, and Applications
Abstract
This compound, a seemingly unassuming aromatic alcohol, holds a significant position in the toolkit of synthetic organic chemists. Its strategic combination of a hydroxyl group and a tertiary amine ortho to each other on a benzene ring makes it a powerful tool, primarily as a precursor to one of the most effective directing groups in modern synthetic methodology. This guide provides a comprehensive exploration of its discovery, synthesis, and core applications, with a deep dive into the mechanistic principles that govern its reactivity. We will detail robust synthetic protocols, analyze its role in directed ortho-metalation (DoM), and provide researchers with the foundational knowledge required to leverage this versatile molecule in complex synthetic endeavors.
Historical Context: The Dawn of Directed Metalation
The history of this compound is intrinsically linked to the development of the Directed ortho-Metalation (DoM) reaction. This powerful synthetic strategy for the regioselective functionalization of aromatic rings was independently discovered by the laboratories of Henry Gilman and Georg Wittig in the 1940s[1]. They observed that substituents containing a heteroatom could direct a strong organolithium base to deprotonate the proton at the adjacent ortho position, a feat not achievable with standard electrophilic aromatic substitution, which typically yields mixtures of ortho and para products[1].
The key insight was that the heteroatom (like the nitrogen in an amine or oxygen in a methoxy group) acts as a Lewis base, coordinating to the Lewis acidic lithium atom of the organolithium reagent (e.g., n-butyllithium)[1]. This coordination creates a temporary complex that positions the alkyl base in close proximity to the ortho C-H bond, dramatically increasing the kinetic acidity of that proton and facilitating its abstraction[2]. The resulting ortho-lithiated species is a potent nucleophile, ready to react with a wide array of electrophiles to form a new carbon-carbon or carbon-heteroatom bond with perfect regiocontrol. While the initial discoveries focused on groups like methoxy, the tertiary amine functionality, particularly the N,N-dimethylamino group, was quickly recognized as a superior Directed Metalation Group (DMG) due to the strong coordination of its nitrogen atom. This compound serves as a stable precursor and exemplar of this class of directing groups.
Synthesis of this compound
The synthesis of this compound can be accomplished via several reliable routes. The choice of method often depends on the availability of starting materials. Two of the most common and efficient laboratory-scale syntheses are the reduction of the corresponding carboxylic acid and the reductive amination of the parent amino alcohol.
Method 1: Reduction of 2-(Dimethylamino)benzoic Acid
This is a direct and high-yielding approach, predicated on the availability of 2-(dimethylamino)benzoic acid. The robust carbonyl of the carboxylic acid requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the reagent of choice. Milder reagents like sodium borohydride (NaBH₄) are generally ineffective for the reduction of carboxylic acids[3].
Causality of Reagent Choice: The high polarity and strength of the Al-H bond in LiAlH₄ make it a potent source of hydride (H⁻) nucleophiles, capable of reducing the electron-rich carboxylate group that forms in situ[3]. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during the workup step to liberate the primary alcohol.
Experimental Protocol: Reduction of 2-(Dimethylamino)benzoic Acid with LiAlH₄
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) in the reaction flask and cool the slurry to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 2-(dimethylamino)benzoic acid (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ slurry, maintaining the temperature at 0 °C. The addition is exothermic and may cause gas evolution (H₂).
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, is critical for safety and results in a granular precipitate of aluminum salts that is easy to filter.
-
Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the solid salts and wash them thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Method 2: Reductive Amination of 2-Aminobenzyl Alcohol
This method builds the dimethylamino group onto the readily available 2-aminobenzyl alcohol. It involves the reaction of the primary amine with formaldehyde to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.
Causality of Reagent Choice: Sodium cyanoborohydride (NaBH₃CN) is an ideal reducing agent for this transformation. Unlike NaBH₄, it is stable under the mildly acidic conditions (pH ~6-7) required for iminium ion formation and is selective for reducing the iminium ion over the aldehyde (formaldehyde) starting material. This prevents the wasteful reduction of the carbonyl component and ensures a clean reaction.
Experimental Protocol: Reductive Amination of 2-Aminobenzyl Alcohol
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzyl alcohol (1.0 equivalent) in a suitable solvent like methanol or acetonitrile.
-
pH Adjustment: Add a small amount of a weak acid, such as acetic acid, to adjust the pH to approximately 6-7.
-
Formaldehyde Addition: Add aqueous formaldehyde solution (37 wt. %, 2.2 equivalents) to the mixture. Stir for 30 minutes at room temperature to facilitate the formation of the intermediate iminium ion.
-
Reduction: In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) in the same solvent. Add this solution portion-wise to the reaction mixture. Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction by carefully adding an aqueous acid solution (e.g., 1 M HCl) until gas evolution ceases. Then, basify the mixture with an aqueous base (e.g., 1 M NaOH) to a pH > 10.
-
Isolation: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography.
Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized product. The following table summarizes the expected ¹H and ¹³C NMR spectroscopic data for this compound, based on data from structurally similar compounds[4].
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~7.20-7.40 (m, 4H) | Ar-H |
| ~4.60 (s, 2H) | -CH₂OH |
| ~3.50 (br s, 1H) | -OH |
| ~2.70 (s, 6H) | -N(CH₃)₂ |
| Spectra are typically recorded in CDCl₃ with TMS as an internal standard. |
Core Application: Directed ortho-Metalation (DoM)
The primary utility of this compound lies in its role as a precursor to the 2-(dimethylaminomethyl)phenyl directing group, which is exceptionally effective in DoM reactions. The alcohol can be protected or converted to other functional groups, but the core principle relies on the directing power of the dimethylamino moiety.
Mechanism of Action
The DoM process is a textbook example of a Complex-Induced Proximity Effect (CIPE).
-
Coordination: The nitrogen atom of the dimethylamino group acts as a Lewis base, coordinating strongly with the lithium atom of an alkyllithium base (e.g., n-BuLi or s-BuLi).
-
Deprotonation: This coordination brings the alkyl anion of the organolithium reagent into close proximity to the C-H bond at the ortho-position (C6). The base then abstracts this proton, which is kinetically favored over abstraction of other aromatic protons.
-
Aryllithium Formation: This results in the formation of a stable, five-membered ring-like aryllithium intermediate.
-
Electrophilic Quench: The newly formed aryllithium species is a powerful nucleophile and will react readily with a wide range of electrophiles (E⁺) at the lithiated position, yielding a 1,2-disubstituted aromatic product.
Caption: Mechanism of Directed ortho-Metalation (DoM).
Scope of Electrophiles
The versatility of the DoM reaction stems from the wide variety of electrophiles that can be used to trap the aryllithium intermediate. This allows for the introduction of diverse functionalities at the ortho-position.
| Electrophile Class | Example(s) | Functional Group Introduced |
| Alkyl Halides | CH₃I, C₂H₅Br | Alkyl (-R) |
| Carbonyls | Acetone, Benzaldehyde, CO₂ | Alcohol (-CR₂OH), Carboxylic Acid (-COOH) |
| Disulfides | Dimethyl disulfide (DMDS) | Thioether (-SMe) |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silyl (-SiMe₃) |
| Borates | Trimethyl borate (B(OMe)₃) | Boronic Acid (-B(OH)₂) |
| Halogen Sources | I₂, C₂Cl₆ | Halogen (-I, -Cl) |
| Amides | Dimethylformamide (DMF) | Aldehyde (-CHO) |
Experimental Workflow: A Representative DoM Protocol
The following protocol outlines a general procedure for the ortho-silylation of a benzylic amine derivative, a common transformation that highlights the power of DoM.
Caption: General workflow for a DoM reaction.
Potential Alternative Applications
While DoM is the predominant application, the structural motifs within this compound suggest potential utility in other areas, particularly in coordination chemistry and catalysis. The bidentate N,O-chelation capability of the molecule makes it a candidate for acting as a ligand for transition metals.
Although direct applications of this compound as a ligand are not extensively documented, related N,N-dimethylbenzylamine derivatives have been successfully employed as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction[5]. In these systems, the amine helps to stabilize the palladium catalyst, influencing its activity and selectivity. Further research could explore the utility of this compound and its derivatives as ligands for a broader range of catalytic transformations.
Conclusion
This compound is a cornerstone molecule in the field of regioselective aromatic synthesis. Its historical significance is tied to the foundational discovery of directed ortho-metalation, a strategy that has revolutionized the construction of complex organic molecules. Accessible through straightforward and robust synthetic protocols, its true power is realized through the unparalleled directing ability of its dimethylamino group, enabling chemists to precisely functionalize the ortho-position of an aromatic ring with a vast array of electrophiles. This guide has provided the essential theoretical framework, practical synthetic methodologies, and mechanistic insights necessary for researchers to confidently employ this versatile reagent in their synthetic campaigns.
References
-
Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from [Link]
-
Lithium Aluminum Hydride (LAH). (n.d.). Common Organic Chemistry. Retrieved from [Link]
- Synthesis, characterization and catalytic activity in Suzuki–Miyaura coupling of palladacycle complexes with n‐butyl‐substituted N‐heterocyclic carbene ligands. (2018). Applied Organometallic Chemistry, 32(5), e4313.
-
Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Clayden, J. (2015).
- Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions—Importance of steric factors. Journal of Chemical Sciences, 95(4), 355-362.
-
Directed Metalation: A Survival Guide. (n.d.). Baran Group Meeting, The Scripps Research Institute. Retrieved from [Link]
-
Directed ortho metalation. (n.d.). In Wikipedia. Retrieved from [Link]
- Nystrom, R. F., & Brown, W. G. (1948). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society, 70(11), 3738–3740.
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
-
o-Aminobenzyl alcohol. (n.d.). Organic Syntheses. Retrieved from [Link]
- Snieckus, V. (1990). Directed ortho metalation.
- Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 109(7), 2535-2561.
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]
-
Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. (n.d.). AdiChemistry. Retrieved from [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. ias.ac.in [ias.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis, characterization and catalytic activity in Suzuki–Miyaura coupling of palladacycle complexes with n‐butyl‐substituted N‐heterocyclic carbene ligands | Semantic Scholar [semanticscholar.org]
Methodological & Application
The Strategic Deployment of (2-(Dimethylamino)phenyl)methanol in Modern Organic Synthesis: Application Notes and Protocols
This technical guide provides an in-depth exploration of the synthesis and application of (2-(Dimethylamino)phenyl)methanol, a versatile building block in contemporary organic synthesis. Primarily valued as a precursor to a potent directed metalation group (DMG), this compound offers a reliable strategy for the regioselective functionalization of aromatic rings. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and detailed, actionable protocols.
Introduction: A Multifaceted Synthetic Tool
This compound, also known as 2-(dimethylaminomethyl)phenol, is a bifunctional organic molecule featuring a tertiary amine and a primary alcohol tethered to a benzene ring. This unique structural arrangement underpins its utility, particularly in the realm of directed ortho-metalation (DoM), a powerful technique for C-H bond activation. The dimethylaminomethyl moiety serves as an excellent directing group, facilitating the deprotonation of the adjacent ortho position by strong organolithium bases. The resulting aryllithium species is a potent nucleophile that can be trapped with a wide array of electrophiles, enabling the synthesis of complex, polysubstituted aromatic compounds with high regioselectivity.
Beyond its role in DoM, the structural motifs present in this compound suggest its potential as a bidentate ligand in transition metal catalysis, although this application is less documented in the current literature. This guide will focus on its well-established application in DoM and provide a detailed protocol for its synthesis.
Part 1: Synthesis of this compound via the Mannich Reaction
The most common and efficient method for the synthesis of this compound and its analogues is the Mannich reaction. This three-component condensation involves a phenol, formaldehyde, and a secondary amine, in this case, dimethylamine. The reaction proceeds via the formation of a highly electrophilic iminium ion from formaldehyde and dimethylamine, which is then attacked by the electron-rich phenol ring.
Causality in Experimental Choices:
The choice of reagents and conditions is critical for a successful Mannich condensation. Paraformaldehyde is often used as a source of formaldehyde for ease of handling and to control the reaction rate. The reaction is typically carried out in a protic solvent like ethanol to facilitate the formation of the iminium ion and to solubilize the reactants. The reaction temperature is carefully controlled to prevent the formation of polymeric byproducts and to ensure selective mono-aminomethylation at the ortho position, which is favored by the directing effect of the hydroxyl group.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenol
-
Paraformaldehyde
-
Dimethylamine (40% aqueous solution)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1 equivalent) in ethanol. Cool the solution in an ice bath.
-
Addition of Reagents: To the cooled solution, slowly add a 40% aqueous solution of dimethylamine (1.1 equivalents). Following this, add paraformaldehyde (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 24 hours.
-
Work-up:
-
Acidify the reaction mixture to a pH of approximately 2 with concentrated HCl.
-
Wash the acidic solution with dichloromethane (3 x 50 mL) in a separatory funnel to remove any unreacted phenol.
-
Carefully basify the aqueous layer to a pH of ~10 with a 2M NaOH solution.
-
Extract the product into dichloromethane (3 x 50 mL).
-
-
Isolation and Purification:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine).
-
Data Summary:
| Parameter | Value |
| Typical Yield | 70-85% |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Purity (post-purification) | >98% |
Part 2: Application in Directed ortho-Metalation (DoM)
The primary synthetic utility of this compound lies in its use as a precursor to a powerful directed metalation group. The molecule itself can be deprotonated at the benzylic position, but more commonly, the hydroxyl group is protected, and the resulting dimethylaminomethyl group directs lithiation to the ortho position.
Mechanistic Insight: The Role of the Directing Group
The dimethylaminomethyl group is a potent director in ortho-lithiation due to the ability of the nitrogen's lone pair to coordinate with the lithium atom of the organolithium base (e.g., n-butyllithium). This coordination pre-complexes the base in proximity to the ortho C-H bond, significantly increasing its kinetic acidity and facilitating selective deprotonation.
Caption: General workflow of Directed ortho-Metalation (DoM).
Protocol: ortho-Functionalization of an N,N-Dimethylbenzylamine Derivative
This protocol is adapted from a procedure for a related substrate and illustrates the general methodology.[1]
Materials:
-
N,N-Dimethylbenzylamine derivative (e.g., from protection of this compound)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Electrophile (e.g., benzophenone, trimethylsilyl chloride, iodine)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for anhydrous reactions (oven-dried)
-
Argon or nitrogen inert atmosphere setup
Procedure:
-
Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, dissolve the N,N-dimethylbenzylamine derivative (1 equivalent) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 2 hours.
-
Electrophilic Quench: Dissolve the chosen electrophile (1.2 equivalents) in anhydrous THF or diethyl ether and add it dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After the addition of the electrophile, stir the reaction mixture at -78 °C for an additional hour, then allow it to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Work-up and Purification:
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Scope of Electrophiles:
The generated ortho-lithiated species is a versatile nucleophile that can react with a broad range of electrophiles.
| Electrophile Class | Example | Product Functional Group |
| Carbonyls | Benzophenone, DMF | Tertiary alcohol, Aldehyde |
| Halogens | Iodine, 1,2-Dibromoethane | Aryl iodide, Aryl bromide |
| Silyl Halides | Trimethylsilyl chloride | Aryl silane |
| Alkyl Halides | Methyl iodide | Methyl group |
| Carbon Dioxide | CO₂ (dry ice) | Carboxylic acid |
| Sulfur Electrophiles | Diphenyl disulfide | Aryl sulfide |
Part 3: Potential as a Ligand in Catalysis
The structure of this compound, featuring a soft nitrogen donor and a harder oxygen donor, suggests its potential to act as a bidentate ligand for various transition metals. Such "hemilabile" ligands can be valuable in catalysis, where one donor atom can dissociate to open a coordination site for substrate binding and then re-coordinate to stabilize the metal center during the catalytic cycle.
While specific, well-documented protocols for the use of this compound as a ligand in common cross-coupling reactions like Suzuki-Miyaura or Heck couplings are not prevalent in the literature, its structural similarity to other effective ligands warrants exploration in this area. Researchers interested in developing novel catalytic systems could consider this molecule as a candidate for ligand screening in various palladium-, copper-, or nickel-catalyzed transformations.
Caption: Conceptual role of this compound as a ligand.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its straightforward preparation via the Mannich reaction and its effective application as a directed metalation group precursor make it a powerful tool for the regioselective synthesis of substituted aromatic compounds. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors. Further exploration of its potential as a ligand in transition metal catalysis presents an exciting avenue for future research.
References
-
Hay, J. V.; Harris, T. M. Directed Lithiation of Aromatic Compounds: (2-Dimethylamino-5-methylphenyl)diphenylcarbinol. Org. Synth.1973 , 53, 56. [Link]
Sources
The Versatility of (2-(Dimethylamino)phenyl)methanol in Medicinal Chemistry: A Guide for Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient drug discovery. These molecular frameworks are capable of interacting with multiple biological targets, offering a fertile ground for the development of novel therapeutics across a spectrum of diseases. The (2-(Dimethylamino)phenyl)methanol moiety has emerged as a compelling example of such a scaffold. Its unique combination of a reactive benzylic alcohol, a sterically accessible tertiary amine, and an aromatic ring provides a trifecta of functionalities that can be strategically exploited for the synthesis of diverse compound libraries. This guide delves into the multifaceted applications of this compound, providing detailed insights and protocols for researchers, scientists, and drug development professionals.
The core structure, characterized by an ortho-aminobenzyl alcohol, serves as a versatile synthon for the construction of various N-heterocyclic compounds, which are frequently found in medicinally active molecules.[1] The dimethylamino group can act as a hydrogen bond acceptor or a basic center, crucial for molecular recognition at physiological pH, while the phenyl ring offers a platform for further functionalization to modulate potency, selectivity, and pharmacokinetic properties.
Therapeutic Applications: From Oncology to Neuropharmacology
The inherent structural features of this compound have paved the way for its incorporation into molecules with a wide array of biological activities.
Anticancer Agents: A Departure from Traditional Mechanisms
The (2-(Dimethylamino)methyl)phenyl moiety, a close structural relative, has been successfully employed as a ligand in the development of novel gold(III) complexes with potent antitumor properties. These complexes have demonstrated significant in vitro growth inhibitory effects against various cancer cell lines and in vivo antitumor activity in xenograft models.[1] Mechanistic studies of a lead compound, [Au(acetato)2(damp)], revealed that its mode of action is distinct from the widely used platinum-based drug, cisplatin.[1] Unlike cisplatin, this gold complex does not induce interstrand DNA cross-links, suggesting a novel mechanism of action that could overcome cisplatin resistance.[1]
Key Findings from Preclinical Studies:
| Compound | Cancer Cell Line | In Vitro Activity | In Vivo Model | Antitumor Activity | Mechanism of Action |
| [Au(acetato)2(damp)] | HT1376 (bladder), CH1 (ovarian) | Selective cytotoxicity | Xenografts | Significant tumor inhibition | Does not cause interstrand DNA cross-links |
| [Au(malonato)(damp)] | HT1376 (bladder), CH1 (ovarian) | Similar to [Au(acetato)2(damp)] | Xenografts | Significant tumor inhibition | Not detailed |
damp = 2-[(dimethylamino)methyl]phenyl
This research highlights the potential of the this compound scaffold as a platform for designing non-traditional metal-based anticancer agents with potentially improved side-effect profiles and efficacy against resistant tumors.
Central Nervous System (CNS) Agents: A Key Intermediate for Antidepressants
A hydroxylated derivative of the this compound scaffold, specifically (2-hydroxymethyl-phenyl)-phenyl-methanol, is a crucial intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Citalopram. Citalopram is a widely prescribed medication for the treatment of major depressive disorder. The synthesis involves the preparation of this key intermediate, which then undergoes further chemical transformations to yield the final active pharmaceutical ingredient. This underscores the industrial relevance and the value of this scaffold in constructing complex molecules with significant therapeutic impact in the field of neuropharmacology.
Synthetic Protocols and Methodologies
The utility of a scaffold is intrinsically linked to the accessibility and versatility of its synthetic chemistry. The this compound core allows for a variety of chemical modifications.
Protocol 1: Synthesis of a Representative Gold(III) Anticancer Complex
This protocol outlines a general procedure for the synthesis of a gold(III) complex incorporating the 2-((dimethylamino)methyl)phenyl ligand, adapted from literature procedures.[1]
Objective: To synthesize a gold(III) complex for evaluation of its anticancer activity.
Materials:
-
This compound
-
Thionyl chloride
-
Tetrachloroauric(III) acid (HAuCl4)
-
Sodium acetate
-
Methanol
-
Diethyl ether
-
Standard laboratory glassware and safety equipment
Step-by-Step Procedure:
-
Chlorination of the alcohol:
-
Dissolve this compound in an anhydrous solvent like dichloromethane.
-
Slowly add thionyl chloride at 0°C.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude benzyl chloride derivative.
-
-
Formation of the organogold(III) complex:
-
React the crude benzyl chloride derivative with a gold(III) precursor, such as HAuCl4, in a suitable solvent system.
-
-
Ligand Exchange Reaction:
-
To a solution of the resulting dichloro(2-((dimethylamino)methyl)phenyl)gold(III) complex in methanol, add a solution of sodium acetate in methanol.
-
Stir the mixture at room temperature for several hours.
-
The product, [Au(acetato)2(damp)], will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with methanol and diethyl ether, and dry under vacuum.
-
Causality behind Experimental Choices:
-
The initial chlorination step activates the benzylic position for subsequent reaction with the gold precursor.
-
The ligand exchange with acetate can modulate the solubility and reactivity of the final complex, potentially influencing its biological activity and pharmacokinetic profile.
Protocol 2: General Scheme for Derivatization
The hydroxyl and dimethylamino groups of this compound offer multiple points for chemical modification.
Caption: Synthetic derivatization pathways of this compound.
Computational Insights: Pharmacophore Modeling
Pharmacophore modeling is a powerful computational tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity.[2] A pharmacophore model for compounds derived from this compound can be developed to guide the design of new analogs with enhanced potency and selectivity.
Key Pharmacophoric Features:
-
Hydrogen Bond Acceptor: The nitrogen atom of the dimethylamino group.
-
Hydrogen Bond Donor/Acceptor: The hydroxyl group.
-
Aromatic Ring: The phenyl group, providing a hydrophobic interaction point.
Caption: A hypothetical pharmacophore model for this compound derivatives.
By understanding the spatial relationships between these features, medicinal chemists can rationally design new molecules that fit the pharmacophore model and are more likely to exhibit the desired biological activity. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.
Conclusion and Future Directions
This compound represents a versatile and valuable scaffold in medicinal chemistry. Its demonstrated utility in the development of novel anticancer agents with unique mechanisms of action and as a key building block for established CNS drugs highlights its significance. The synthetic tractability of this molecule, coupled with the potential for rational design guided by computational methods, opens up exciting avenues for future research. Further exploration of derivatives of this compound is warranted to unlock its full therapeutic potential against a wider range of diseases. The development of new synthetic methodologies to access diverse analogs will undoubtedly lead to the discovery of next-generation therapeutics.
References
-
Berners-Price, S. J., et al. (1996). Antitumor properties of some 2-[(dimethylamino)methyl]phenylgold(III) complexes. Journal of Medicinal Chemistry, 39(26), 5225-5233. [Link]
-
Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. (2024). Chemistry – An Asian Journal. [Link]
-
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1735–1747. [Link]
Sources
The Strategic Utility of (2-(Dimethylamino)phenyl)methanol as a Precursor in Modern Pharmaceutical Synthesis
Introduction: Unlocking Regiocontrol in Aromatic Functionalization
In the intricate landscape of pharmaceutical synthesis, the precise and predictable functionalization of aromatic rings is a cornerstone of molecular design. (2-(Dimethylamino)phenyl)methanol, a seemingly simple aromatic alcohol, emerges as a precursor of significant strategic value. Its utility is rooted in the powerful electronic and chelating effects of the ortho-dimethylamino group, which serves as a potent directing group in several key synthetic transformations. This guide provides an in-depth exploration of the chemical principles underpinning the use of this precursor and detailed protocols for its application in the synthesis of pharmaceutically relevant scaffolds. We will delve into the mechanistic nuances of Directed ortho-Metalation (DoM) and the formation of Grignard reagents, illustrating how the unique structural attributes of this compound and its derivatives can be harnessed to achieve high regioselectivity and yield in the construction of complex molecular architectures.
Core Principle I: Directed ortho-Metalation (DoM)
The dimethylamino group is a classic and powerful Directed Metalation Group (DMG). In the context of DoM, this functional group orchestrates the deprotonation of the aromatic ring exclusively at the position ortho to itself.[1][2][3] This is achieved through the coordination of an organolithium reagent, such as n-butyllithium, by the Lewis basic nitrogen atom of the dimethylamino group. This chelation brings the alkyllithium into close proximity with the ortho-proton, facilitating its abstraction and the formation of a stabilized ortho-lithiated intermediate.[2][4] This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with impeccable regiocontrol.
The general principle of DoM is outlined in the workflow below:
Figure 1: Generalized workflow for Directed ortho-Metalation (DoM).
Explanatory Insights for DoM Protocol Design:
-
Choice of Organolithium Reagent: n-Butyllithium is commonly employed. For less acidic protons or in the presence of sensitive functional groups, sec-butyllithium or tert-butyllithium may be used, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance reactivity.[5]
-
Solvent and Temperature: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential to maintain the reactivity of the organolithium reagent.[4] Reactions are typically conducted at low temperatures (-78 °C) to control exothermicity and prevent side reactions.
-
Electrophile Selection: A vast array of electrophiles can be used to trap the ortho-lithiated species, including aldehydes, ketones, esters, carbon dioxide, and alkyl halides, leading to a diverse range of functionalized products.
Core Principle II: Grignard Reagent Formation and Application
A related and equally powerful application of ortho-dimethylamino-substituted aromatics is in the formation of Grignard reagents. While this compound itself is not directly converted to a Grignard reagent due to the acidic hydroxyl proton, its corresponding halide derivative, (2-((Dimethylamino)methyl)phenyl) bromide, is an excellent precursor. The resulting Grignard reagent, (2-((Dimethylamino)methyl)phenyl)magnesium bromide, is a potent nucleophile used to form new carbon-carbon bonds, particularly in reactions with carbonyl compounds.[1]
The synthesis and subsequent reaction of this Grignard reagent are pivotal in the construction of several pharmaceutical agents, including the opioid analgesic Tramadol.[6][7][8]
Figure 2: Workflow for the synthesis and application of a Grignard reagent.
Application Note: Synthesis of Opioid Analgesics
The structural motif derived from this compound is a key component in several centrally-acting analgesics. The synthesis of Tramadol serves as an excellent case study to illustrate the practical application of the principles discussed.
Protocol 1: Synthesis of (2-((Dimethylamino)methyl)phenyl)magnesium bromide
This protocol describes the formation of the Grignard reagent, a crucial intermediate for the synthesis of Tramadol and related compounds.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| (2-((Dimethylamino)methyl)phenyl) bromide | High purity |
| Magnesium turnings | Activated |
| Anhydrous Tetrahydrofuran (THF) | Distilled from sodium/benzophenone |
| Iodine | Crystal |
| Three-neck round-bottom flask | Flame-dried |
| Reflux condenser | With drying tube |
| Dropping funnel | |
| Magnetic stirrer | |
| Inert atmosphere setup | Nitrogen or Argon |
Procedure:
-
Preparation: Assemble the flame-dried glassware under a stream of dry nitrogen. Place magnesium turnings (1.2 eq.) in the three-neck flask.
-
Initiation: Add a small crystal of iodine to the flask. In the dropping funnel, prepare a solution of (2-((Dimethylamino)methyl)phenyl) bromide (1.0 eq.) in anhydrous THF.
-
Formation: Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of the iodine crystal, evidenced by the disappearance of the iodine color and gentle refluxing of the solvent.
-
Addition: Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting dark solution is used directly in the next step.
Protocol 2: Synthesis of Tramadol via Grignard Addition
This protocol outlines the synthesis of Tramadol by reacting the prepared Grignard reagent with 2-(dimethylaminomethyl)cyclohexanone.[2][6][7][9]
Materials and Equipment:
| Reagent/Equipment | Specifications |
| (2-((Dimethylamino)methyl)phenyl)magnesium bromide solution | Freshly prepared |
| 2-(dimethylaminomethyl)cyclohexanone | High purity |
| Anhydrous Tetrahydrofuran (THF) | |
| Saturated aqueous ammonium chloride | |
| Diethyl ether | |
| Standard workup and purification apparatus |
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Addition of Ketone: Add a solution of 2-(dimethylaminomethyl)cyclohexanone (1.0 eq.) in anhydrous THF dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers.
-
Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, a mixture of diastereomers, can be purified by column chromatography or by selective crystallization of the hydrochloride salt to isolate the desired trans-isomer of Tramadol.[6][7]
Conclusion
This compound and its derivatives are versatile and powerful precursors in the synthesis of pharmaceutical compounds. The strategic placement of the dimethylamino group provides a reliable handle for achieving high regioselectivity through Directed ortho-Metalation and enables the formation of key nucleophilic intermediates such as Grignard reagents. The protocols detailed herein for the synthesis of the Tramadol scaffold exemplify the practical utility of this precursor. By understanding and applying these fundamental principles, researchers and drug development professionals can leverage the unique reactivity of this compound to streamline the synthesis of complex and medicinally important molecules.
References
-
A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). Available at: [Link]
-
Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 356-361. Available at: [Link]
-
Grokipedia. Directed ortho metalation. Available at: [Link]
-
Hay, J. V., & Harris, T. M. (1973). Directed Lithiation of Aromatic Compounds: (2-Dimethylamino-5-methylphenyl)diphenylcarbinol. Organic Syntheses, 53, 56. Available at: [Link]
-
An Improved Process For The Preparation Of Tramadol. Quick Company. Available at: [Link]
-
Biosynthesis and Synthetic Biology of Psychoactive Natural Products. Chemical Reviews, 118(15), 7349-7419. Available at: [Link]
-
INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS. European Patent Office. Available at: [Link]
-
Grignard Reaction. Available at: [Link]
-
A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe. Molecules, 28(1), 235. Available at: [Link]
-
Synthesis of tapentadol hydrochloride. ResearchGate. Available at: [Link]
-
Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4). Available at: [Link]
-
NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF. European Patent Office. Available at: [Link]
-
Novel Process For Preparing Highly Pure Tapentadol Or A Pharmaceutically Acceptable Salt Thereof. Quick Company. Available at: [Link]
-
Synthesis and applications of Tramadol. YouTube. Available at: [Link]
- Process for the preparation of benzyl alcohol derivatives. Google Patents.
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
SYNTHESIS OF PSILOCYBIN ANALOGUES AND OTHER 5-HT RECEPTOR AGONISTS FOR STIMULATION OF NEUROTRANSMISSION. Available at: [Link]
-
Novel Opioid Analgesics for the Development of Transdermal Opioid Patches That Possess Morphine-Like Pharmacological Profiles Rather Than Fentanyl. International Journal of Molecular Sciences, 23(19), 11843. Available at: [Link]
-
Formation and reaction of a Grignard reagent. Available at: [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. Available at: [Link]
-
phenylmagnesium bromide. Organic Syntheses Procedure. Available at: [Link]
-
Directed (ortho) Metallation. Available at: [Link]
-
Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions, 42(42), 15029-15039. Available at: [Link]
-
Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal. Available at: [Link]
-
The Grignard Reaction. Chemistry at Winthrop University. Available at: [Link]
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Phenylmagnesium bromide. Sciencemadness.org. Available at: [Link]
-
Efficient Two-Step Synthesis of Salicylaldehydes via Directed ortho-Lithiation of in situ N-Silylated O-Aryl N-Isopropylcarbamates. Synthesis, 2006(09), 1575-1577. Available at: [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. Available at: [Link]
-
Directed ortho Metalation (DOM). Organic Chemistry Portal. Available at: [Link]
-
Examples of drug molecules with a benzyl alcohol motif. ResearchGate. Available at: [Link]
-
Design and Synthesis of Dual Opioids/NPFF Ligands as Novel Analgesics with Reduced Tolerance Potential. eGrove - University of Mississippi. Available at: [Link]
-
Novel fentanyl-based dual μ/δ-opioid agonists for the treatment of acute and chronic pain. PLoS ONE, 13(5), e0196989. Available at: [Link]
-
Chemical tools for the opioids. RSC Chemical Biology, 2(1), 16-33. Available at: [Link]
-
Current and Future Therapeutic Options in Pain Management: Multi-mechanistic Opioids Involving Both MOR and NOP Receptor Activation. Journal of Clinical Medicine, 11(15), 4350. Available at: [Link]
Sources
- 1. Buy (2-((Dimethylamino)methyl)phenyl)magnesium bromide | 875221-47-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. WO2012146978A2 - A novel process for the preparation of tapentadol or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nioch.nsc.ru [nioch.nsc.ru]
- 7. An Improved Process For The Preparation Of Tramadol [quickcompany.in]
- 8. youtube.com [youtube.com]
- 9. scielo.org.mx [scielo.org.mx]
Application Notes & Protocols: Strategic Use of (2-(Dimethylamino)phenyl)methanol in Regioselective Aromatic Functionalization
Abstract
(2-(Dimethylamino)phenyl)methanol is a versatile bifunctional organic molecule that serves as a powerful tool in modern synthetic chemistry. Its unique architecture, featuring both a dimethylamino and a hydroxymethyl group positioned ortho to each other on a benzene ring, makes it an exemplary substrate for Directed ortho-Metalation (DoM). This guide provides an in-depth exploration of the reaction mechanisms involving this compound, focusing on the principles and practical execution of DoM. We will dissect the causality behind experimental choices, present detailed, self-validating protocols, and discuss the broader applications for researchers in pharmaceutical and materials science.
Introduction: A Molecule Designed for Regiocontrol
The precise functionalization of aromatic rings is a cornerstone of chemical synthesis, particularly in drug discovery and development. Traditional electrophilic aromatic substitution reactions often yield a mixture of ortho and para isomers, leading to challenging purification steps and reduced overall efficiency. Directed ortho-Metalation (DoM) offers a powerful solution to this challenge by utilizing a directing metalation group (DMG) to activate a specific ortho C-H bond for deprotonation by a strong organolithium base.[1][2]
The this compound molecule is structurally optimized for this transformation. The dimethylamino moiety is a potent Lewis basic site that coordinates strongly with lithium, bringing the organolithium base into close proximity to an adjacent C-H bond, a phenomenon known as the Complex-Induced Proximity Effect (CIPE).[3] This guide will detail the mechanism and provide robust protocols for leveraging this reactivity.
Core Mechanism: Directed ortho-Metalation (DoM)
The primary reaction pathway for this compound is its regioselective deprotonation at the C6 position (ortho to the dimethylamino group and meta to the hydroxymethyl group).
The Role of the Directing Group and the Acidic Proton
The reaction is initiated by a strong alkyllithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). A critical and often overlooked aspect of this specific substrate is the presence of the acidic hydroxyl proton on the methanol group. This proton will be readily abstracted by the first equivalent of the organolithium base. Therefore, a minimum of two equivalents of the base are required to achieve the desired ortho-lithiation.
-
Acid-Base Reaction: The first equivalent of n-BuLi deprotonates the alcohol, forming a lithium alkoxide and butane gas.
-
Directed ortho-Metalation: The second equivalent of n-BuLi is then directed by the dimethylamino group to deprotonate the C-H bond at the C6 position, forming a dianionic aryllithium intermediate.[2] This intermediate is stabilized by the intramolecular coordination of both the amino and alkoxide groups to the newly formed lithium center.
This stepwise process ensures high regioselectivity, as other protons on the ring are kinetically and thermodynamically less favorable to be abstracted.[4]
Mechanistic Visualization
The following diagram illustrates the sequential deprotonation and subsequent electrophilic quench.
Caption: Mechanism of Directed ortho-Metalation (DoM).
Experimental Protocols and Workflow
The success of a DoM reaction hinges on the rigorous exclusion of atmospheric moisture and oxygen. All glassware should be oven- or flame-dried, and reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol: ortho-Iodination of this compound
This protocol serves as a robust example for the functionalization of the C6 position. The resulting ortho-iodinated product is a valuable building block for subsequent cross-coupling reactions.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir until the solid is fully dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Causality Note: Slow addition is critical to control the exotherm from both the acid-base reaction and the metalation.
-
Stirring: Stir the resulting pale-yellow solution at -78 °C for 1 hour. This allows for the complete formation of the dianionic intermediate.
-
Electrophilic Quench: In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.
-
Warming and Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Wash with saturated aqueous Na₂S₂O₃ to remove any unreacted iodine, then wash with brine. Extract the aqueous layer twice with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired (2-(dimethylamino)-6-iodophenyl)methanol.
System Validation and Characterization
The protocol is self-validating through rigorous analytical characterization of the final product.
| Technique | Expected Observation for Successful Reaction |
| ¹H NMR | Disappearance of the aromatic proton signal at the C6 position. Appearance of characteristic shifts for the remaining aromatic protons, often with altered coupling constants. |
| ¹³C NMR | Appearance of a new quaternary carbon signal at the C6 position, typically at a very low field (~90-100 ppm) due to the attached iodine atom. |
| Mass Spec. | The molecular ion peak will correspond to the mass of the iodinated product (C₉H₁₂INO). The isotopic pattern for iodine will be observable. |
General Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure.
Caption: Standard workflow for a DoM experiment.
Scope of Applications
The generated aryllithium intermediate is a powerful nucleophile that can react with a wide array of electrophiles, making this compound a versatile starting material for multi-substituted aromatic compounds.
Table of Common Electrophiles
| Electrophile | Reagent | Resulting Functional Group |
| Iodination | Iodine (I₂) | -I |
| Carboxylation | Carbon Dioxide (CO₂) | -COOH |
| Formylation | N,N-Dimethylformamide (DMF) | -CHO |
| Silylation | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |
| Borylation | Triisopropyl borate | -B(OiPr)₂ |
| Hydroxymethylation | Aldehydes / Ketones | -C(OH)R₂ |
Potential as a Bidentate Ligand
Beyond its use as a synthetic intermediate, the structure of this compound is analogous to ligands used in transition-metal catalysis. The nitrogen of the amino group and the oxygen of the alcohol can act as a bidentate, N,O-chelating ligand for various metals like palladium, copper, or rhodium. This chelation can be exploited in reactions such as C-H activation and asymmetric catalysis.[5] The development of chiral variants of this scaffold could open avenues for enantioselective transformations.
Conclusion
This compound is more than a simple aromatic alcohol; it is a sophisticated building block designed for regiochemical control. Its utility is primarily demonstrated through the Directed ortho-Metalation reaction, a robust and predictable method for introducing a wide range of functional groups ortho to the directing dimethylamino group. The protocols and mechanistic insights provided herein are intended to empower researchers to confidently apply this chemistry to solve complex synthetic challenges in drug development and materials science.
References
-
Wikipedia. N,N-Dimethylbenzylamine. [Link]
-
Timmons, M. (2002). Directed Ortho-Metalation of Dimethylarylamines. TopSCHOLAR. [Link]
-
University of Rochester. Directed (ortho) Metallation. [Link]
-
ChemSrc. (2-Chloro-4-(dimethylamino)phenyl)methanol Synthesis Analysis. [Link]
-
Mulvey, R. E., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. [Link]
-
Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
PubChem, National Institutes of Health. {4-[2-(Dimethylamino)ethoxy]phenyl}methanol. [Link]
-
Myers, A. G. Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]
-
Al-Zaydi, A. A. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
PubChem, National Institutes of Health. (2-(Methylamino)phenyl)methanol. [Link]
-
Ashenhurst, J. Reactions and Mechanisms. Master Organic Chemistry. [Link]
-
ChemSynthesis. (2-methylaminophenyl)-phenylmethanol. [Link]
-
PubChem, National Institutes of Health. methanol. [Link]
-
Wang, H., et al. (2024). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]
-
PubChem, National Institutes of Health. Dimethylamino(phenyl)methanol. [Link]
-
Nasirullah, et al. (2010). [2-(2,3-Dimethylanilino)phenyl]methanol. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
MacMillan Group, Princeton University. C–H Bond Functionalization. [Link]
-
Chen, G., et al. (2023). δ-C(sp3)H Activation of Free Alcohols Enabled by Rationally Designed H-Bond-Acceptor Ligands. ChemRxiv. [Link]
-
Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Semantic Scholar. [Link]
-
Nasirullah, et al. (2010). [2-(2,3-Dimethylanilino)phenyl]methanol. Acta Crystallographica Section E: Structure Reports Online. [Link]
Sources
Application Notes and Protocols for (2-(Dimethylamino)phenyl)methanol in Organic Synthesis
Abstract
(2-(Dimethylamino)phenyl)methanol, also known as 2-(dimethylamino)benzyl alcohol, is a versatile bifunctional organic compound that serves as a valuable intermediate in synthetic chemistry.[1] Its structure, featuring both a nucleophilic tertiary amine and a primary alcohol on an aromatic scaffold, allows for a range of chemical transformations. The key feature of this molecule is the ortho-positioned dimethylamino group, which acts as a powerful directing group in electrophilic aromatic substitution reactions, most notably in Directed ortho-Lithiation (DoM). This guide provides an in-depth exploration of the applications of this compound, with a primary focus on a detailed, field-proven protocol for Directed ortho-Lithiation. We will delve into the mechanistic underpinnings of this reaction, provide step-by-step experimental procedures, and discuss critical safety considerations for handling the reagents involved.
Compound Profile and Key Characteristics
This compound is a foundational building block for constructing more complex molecular architectures.[1] Its utility stems from the strategic placement of its functional groups, which can be manipulated independently or in concert to achieve specific synthetic outcomes.
| Property | Value | Source |
| CAS Number | 4707-56-6 | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [2] |
| Appearance | Solid or liquid | [1] |
| Synonyms | 2-(Dimethylamino)benzyl alcohol | [1] |
Core Application: Directed ortho-Lithiation (DoM)
The most powerful and widely exploited reaction involving the this compound scaffold is Directed ortho-Lithiation (DoM). This reaction provides exceptional regioselectivity, enabling functionalization exclusively at the C6 position, which is ortho to the dimethylamino directing group.[3]
Principle and Mechanism
Directed ortho-Lithiation is a special type of electrophilic aromatic substitution that circumvents the usual directing effects of substituents.[3] The mechanism relies on the coordination of a heteroatom-containing directing metalation group (DMG) to an organolithium reagent. In this case, the nitrogen atom of the dimethylamino group acts as a Lewis base, coordinating to the lithium atom of a strong base like n-butyllithium (n-BuLi).[3] This coordination event brings the alkyl base into close proximity to the C6 proton, facilitating its abstraction over other aromatic protons. The resulting aryllithium species is stabilized by the continued coordination with the DMG. This intermediate can then be quenched with a wide variety of electrophiles to install a new functional group at the C6 position.
The workflow can be visualized as a two-stage process: lithiation followed by electrophilic quench.
Caption: High-level workflow for a Directed ortho-Lithiation reaction.
Detailed Experimental Protocol: Synthesis of (2-(Dimethylamino)-6-(diphenylhydroxymethyl)phenyl)methanol
This protocol details the ortho-lithiation of this compound and subsequent reaction with benzophenone as the electrophile. This procedure is adapted from a well-established method for a related substrate.[4]
Materials and Reagents:
-
This compound (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 eq)
-
Benzophenone (1.1 eq)
-
Anhydrous Diethyl Ether or THF
-
Anhydrous Hexane
-
5% Hydrochloric Acid
-
10% Sodium Hydroxide
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Septa and syringes
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, a dropping funnel, and a condenser with a nitrogen/argon inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature. Maintain a static, positive pressure of inert gas throughout the reaction.
-
Initial Reagent Charging: Dissolve this compound (1.0 eq) in anhydrous diethyl ether (approx. 3-4 mL per mmol of substrate) in the reaction flask.
-
Preparation of Lithiating Agent: In a separate dry flask or in the dropping funnel, add a solution of TMEDA (1.1 eq) in anhydrous hexane. To this, carefully add the n-butyllithium solution (1.1 eq) via syringe. Caution: n-Butyllithium is highly pyrophoric and reacts violently with water and air. Handle with extreme care in a fume hood. The formation of the n-BuLi-TMEDA complex is exothermic. Allow the solution to stand for 15 minutes.
-
Lithiation: Add the prepared n-BuLi/TMEDA solution dropwise to the stirred solution of this compound over 20-30 minutes, maintaining the temperature at or below room temperature (an ice bath can be used to control any exotherm). A color change is typically observed, indicating the formation of the aryllithium species.
-
Reaction with Electrophile: After stirring for an additional 30-60 minutes post-addition, prepare a solution of benzophenone (1.1 eq) in a minimal amount of anhydrous diethyl ether. Add this solution dropwise to the reaction mixture over 20 minutes. The reaction mixture will likely undergo another color change.
-
Reaction Monitoring & Completion: Allow the reaction to stir at room temperature for 3-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a vigorously stirred solution of aqueous acetic acid or saturated ammonium chloride to quench any unreacted organolithium species.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure (2-(dimethylamino)-6-(diphenylhydroxymethyl)phenyl)methanol.[4]
Caption: Simplified mechanism of Directed ortho-Lithiation of the title compound.
Synthesis via Carbonyl Reduction
This compound is often synthesized from its corresponding aldehyde, 2-(dimethylamino)benzaldehyde. This transformation is a standard carbonyl reduction, typically achieved with high yield and purity using a mild hydride reducing agent.
Principle and Mechanism
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Mild reducing agents like sodium borohydride (NaBH₄) are ideal for this purpose as they are selective for aldehydes and ketones and can be used in protic solvents like methanol or ethanol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes the reduction of 2-(dimethylamino)benzaldehyde using sodium borohydride.
Materials and Reagents:
-
2-(Dimethylamino)benzaldehyde (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.1 - 1.5 eq)
-
Methanol or Ethanol
-
Deionized Water
-
1M Hydrochloric Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolution: Dissolve 2-(dimethylamino)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Addition of Reducing Agent: While stirring, add sodium borohydride (1.1 - 1.5 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation in a fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC shows full consumption of the aldehyde.
-
Quenching: Cool the mixture again in an ice bath and slowly add deionized water to quench the excess sodium borohydride. Then, carefully add 1M HCl to neutralize the mixture until the pH is ~7.
-
Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.
Safety and Handling
Proper safety precautions are paramount when working with this compound and the potent reagents used in its reactions.[5]
| Hazard | Precaution / PPE | First Aid |
| This compound | Harmful if swallowed, causes skin and serious eye irritation.[6] | Eyes: Rinse with water for 15 minutes. Skin: Wash with soap and water. Ingestion: Rinse mouth, do not induce vomiting. Seek medical attention.[5][7] |
| n-Butyllithium | Pyrophoric, corrosive, reacts violently with water. | Use fire-resistant lab coat, safety goggles, and appropriate gloves. Handle exclusively under an inert atmosphere. |
| TMEDA | Flammable liquid and vapor, corrosive. | Wear safety goggles, gloves, and handle in a fume hood away from ignition sources. |
General Handling:
-
Always work in a well-ventilated chemical fume hood.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[5][8]
-
Ensure an emergency safety shower and eyewash station are readily accessible.[8]
-
Dispose of chemical waste according to institutional and local regulations.
References
-
Hay, J. V., & Harris, T. M. (n.d.). Directed Lithiation of Aromatic Compounds: (2-Dimethylamino-5-methylphenyl)diphenylcarbinol. Organic Syntheses. Retrieved from [Link]
- Patsnap. (2014). Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol.
-
Xiong-chem. (n.d.). [4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL]METHANOL (CAS No. 131028-54-1) SDS. Retrieved from [Link]
-
MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]
-
PubMed. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.
-
PubChem. (n.d.). (2-(Methylamino)phenyl)methanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
PubChem. (n.d.). Dimethylamino(phenyl)methanol. Retrieved from [Link]
Sources
- 1. CAS 4707-56-6: [2-(dimethylamino)phenyl]methanol [cymitquimica.com]
- 2. Dimethylamino(phenyl)methanol | C9H13NO | CID 11263586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. echemi.com [echemi.com]
- 6. (2-(Methylamino)phenyl)methanol | C8H11NO | CID 295953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. chemscene.com [chemscene.com]
Application Notes & Protocols: (2-(Dimethylamino)phenyl)methanol in Heterocyclic Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Introduction: A Multifunctional Building Block
(2-(Dimethylamino)phenyl)methanol is an aromatic scaffold possessing a unique constellation of functional groups: a tertiary benzylic amine, a primary benzylic alcohol, and an aromatic ring. This ortho-arrangement provides a powerful platform for the synthesis of complex heterocyclic systems. The dimethylamino group can function as a potent directing group for ortho-metalation or as a nucleophilic center, while the methanol moiety serves as a versatile handle for oxidation to an aldehyde, conversion to a leaving group, or participation in cyclization reactions.
While the direct precursor in many classical syntheses of nitrogen-containing heterocycles like quinazolines is the primary amine analogue, (2-aminophenyl)methanol, the underlying principles and synthetic strategies are foundational. This guide will detail these robust, field-proven protocols and explore the specific utility and potential of the N,N-dimethylated variant.
Core Application: Synthesis of the Quinazoline Scaffold
Quinazolines are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities, making them privileged structures in medicinal chemistry and drug development. The most direct and high-yielding syntheses of 2-substituted quinazolines proceed from (2-aminophenyl)methanol or its ketone/aldehyde analogues. These reactions capitalize on the ortho-amino and carbonyl (or carbonyl precursor) groups to construct the pyrimidine ring fused to the benzene core.
Mechanistic Rationale: The Oxidative Cascade
A common and efficient strategy involves the in situ oxidation of the benzylic alcohol to an aldehyde. This transient electrophilic center is immediately trapped by a nitrogen nucleophile (either from an external amine or another molecule of the starting material), initiating a cascade of condensation, cyclization, and aromatization to furnish the quinazoline ring system. The choice of catalyst and oxidant is critical for driving the reaction efficiently and selectively.
Below is a generalized mechanistic pathway for the formation of 2-substituted quinazolines from an ortho-aminoaryl alcohol precursor.
Caption: Generalized mechanism for 2-substituted quinazoline synthesis.
Experimental Protocols
The following protocols describe well-established methods for quinazoline synthesis using the primary amine precursor, (2-aminophenyl)methanol, which serves as the benchmark for this class of transformation.
Protocol 1: Iodine-Catalyzed Synthesis of 2-Arylquinazolines
This protocol leverages molecular iodine as an inexpensive, transition-metal-free catalyst for the benzylic sp³ C-H bond amination, using ambient oxygen as the terminal oxidant. The reaction demonstrates high atom economy and environmental compatibility[1].
Principle: (2-Aminophenyl)methanol undergoes an iodine-catalyzed oxidative condensation with a benzylamine derivative. The alcohol is first oxidized to the aldehyde, which then condenses with the benzylamine. Subsequent intramolecular cyclization and oxidative aromatization yield the final 2-arylquinazoline product.
Step-by-Step Methodology:
-
Preparation: To an oven-dried reaction tube equipped with a magnetic stir bar, add (2-aminophenyl)methanol (1.0 mmol, 1.0 equiv.), the desired benzylamine derivative (1.1 mmol, 1.1 equiv.), and molecular iodine (I₂) (0.1 mmol, 10 mol%).
-
Reaction Setup: The tube is left open to the air (or under an O₂ balloon for enhanced efficiency).
-
Heating: The reaction mixture is heated in an oil bath at 130 °C for 15 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 10 mL) to quench the iodine, followed by brine (10 mL).
-
Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-arylquinazoline product.
Data Summary: Substrate Scope & Yields [1]
| Entry | (2-Aminophenyl)methanol Derivative | Benzylamine Derivative | Yield (%) |
| 1 | Unsubstituted | Benzylamine | 68 |
| 2 | Unsubstituted | 4-Methylbenzylamine | 65 |
| 3 | Unsubstituted | 4-Methoxybenzylamine | 62 |
| 4 | Unsubstituted | 4-Chlorobenzylamine | 55 |
| 5 | 5-Chloro | Benzylamine | 49 |
Protocol 2: Copper-Catalyzed Cascade Synthesis of 2-Substituted Quinazolines
This method employs a copper catalyst in a cascade reaction between (2-aminophenyl)methanols and various aldehydes. The protocol is valued for its operational simplicity and tolerance of a wide range of functional groups[2].
Principle: A copper(I) salt catalyzes the aerobic oxidation of the benzylic alcohol to the corresponding aldehyde. This intermediate then undergoes condensation with an externally added aldehyde, followed by cyclization with the ortho-amino group and subsequent aromatization to deliver the quinazoline. This protocol uses a different partner—an aldehyde instead of an amine—to construct the C2-substituted ring.
Caption: Experimental workflow for copper-catalyzed quinazoline synthesis.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, combine (2-aminophenyl)methanol (0.5 mmol, 1.0 equiv.), the desired aldehyde (0.6 mmol, 1.2 equiv.), copper(I) iodide (CuI) (0.05 mmol, 10 mol%), and cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv.).
-
Reaction Setup: Add dimethyl sulfoxide (DMSO) (2.0 mL) as the solvent. Fit the flask with a condenser and an oxygen-filled balloon.
-
Heating: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up: After cooling to ambient temperature, pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired 2-substituted quinazoline.
Data Summary: Aldehyde Scope & Yields [2]
| Entry | Aldehyde Reactant | Yield (%) |
| 1 | Benzaldehyde | 85 |
| 2 | 4-Methylbenzaldehyde | 88 |
| 3 | 4-Methoxybenzaldehyde | 82 |
| 4 | 4-Chlorobenzaldehyde | 79 |
| 5 | 2-Naphthaldehyde | 81 |
| 6 | Cinnamaldehyde | 75 |
| 7 | Hexanal (Aliphatic) | 68 |
Field Insights & Future Directions
While direct protocols starting from this compound are less common for quinazoline synthesis due to the non-participatory nature of the tertiary amine in cyclization, its structure opens avenues for other applications:
-
Directing Group for C-H Activation: The dimethylamino group is a powerful directing group for ortho-lithiation and transition-metal-catalyzed C-H functionalization. One could envision metalating the C6 position and using the benzylic alcohol as a subsequent reaction site, enabling the synthesis of more complex, fused heterocyclic systems.
-
Precursor for N-Oxides: The tertiary amine can be oxidized to an N-oxide, which could alter the electronic properties of the ring and potentially participate in unique cycloaddition or rearrangement reactions.
-
In Situ Demethylation: Under certain harsh catalytic conditions, it is conceivable that in situ N-demethylation could occur, generating the reactive primary or secondary amine required for classical cyclization pathways. However, such an approach would likely suffer from poor selectivity and yield compared to using the primary amine directly.
Researchers aiming to synthesize novel heterocyclic scaffolds are encouraged to view this compound not as a direct substitute for its primary amine analogue, but as a distinct building block with unique reactivity centered on C-H activation and chemistry at the tertiary nitrogen center.
References
-
Sharma, P., & Kumar, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 103-124. [Link]
-
Chen, Z., Chen, J., Liu, M., Ding, J., Gao, W., Huang, X., & Wu, H. (2013). An efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes leading to 2-substituted quinazolines. The Journal of Organic Chemistry, 78(21), 11342-11348. [Link]
Sources
Catalytic Applications of (2-(Dimethylamino)phenyl)methanol Derivatives: A Technical Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic applications of (2-(Dimethylamino)phenyl)methanol and its derivatives. These compounds, featuring a versatile N,O-ligand scaffold, have demonstrated significant potential in various catalytic transformations, particularly in asymmetric synthesis. This guide offers in-depth insights into the mechanistic underpinnings of their catalytic activity, detailed experimental protocols, and data-driven application notes to facilitate their adoption in research and development.
Introduction: The this compound Scaffold - A Versatile N,O-Ligand
This compound and its derivatives are a class of organic compounds characterized by a phenyl ring substituted with a dimethylamino group and a hydroxymethyl group in an ortho relationship. This unique structural arrangement provides a bidentate N,O-ligand system capable of coordinating with various transition metals, thereby forming catalytically active complexes. The nitrogen atom of the dimethylamino group acts as a Lewis base, while the oxygen atom of the alcohol can be deprotonated to form an alkoxide, creating a robust chelate effect that stabilizes the metal center.
The steric and electronic properties of these ligands can be readily tuned by introducing substituents on the phenyl ring or by modifying the groups attached to the carbinol carbon. This modularity allows for the rational design of ligands tailored for specific catalytic applications, including asymmetric synthesis where the introduction of chirality can lead to highly enantioselective transformations.
Asymmetric Reduction of Prochiral Ketones: A Key Application
One of the most well-established applications of chiral derivatives of this compound is in the asymmetric reduction of prochiral ketones to form chiral secondary alcohols. This transformation is of paramount importance in the pharmaceutical industry for the synthesis of enantiomerically pure drug intermediates. The catalytic system typically involves the in-situ formation of a chiral oxazaborolidine catalyst from a chiral amino alcohol and a borane source.
Mechanistic Insights: The Corey-Bakshi-Shibata (CBS) Reduction
The asymmetric reduction of ketones using chiral amino alcohol-derived oxazaborolidines is famously known as the Corey-Bakshi-Shibata (CBS) reduction.[1] The catalyst, formed from a chiral amino alcohol and borane, coordinates with another equivalent of borane to create a Lewis acidic site. The ketone then coordinates to this boron atom in a sterically controlled manner, positioning the larger substituent away from the chiral framework of the catalyst. The hydride from the coordinated borane is then delivered to the carbonyl carbon, leading to the formation of the chiral alcohol with high enantioselectivity.[2]
The this compound scaffold, when rendered chiral, can effectively participate in this catalytic cycle. The nitrogen atom of the dimethylamino group can pre-organize the catalyst-substrate complex through coordination, further enhancing stereocontrol.
Figure 1: Simplified mechanism of the CBS reduction.
Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol describes the in-situ preparation of a chiral oxazaborolidine catalyst from a chiral this compound derivative and its application in the asymmetric reduction of acetophenone.
Materials:
-
Chiral (1R,2S)-1-phenyl-2-(dimethylamino)ethanol (or a similar chiral derivative)
-
Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation (in-situ):
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N2 or Ar), add the chiral amino alcohol (0.1 mmol).
-
Dissolve the amino alcohol in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1 M BH3·THF solution (0.2 mmol, 2.0 equivalents) dropwise to the stirred solution. Hydrogen gas evolution will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the oxazaborolidine catalyst.
-
-
Asymmetric Reduction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
To this solution, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at this temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl (10 mL) and stir for another 15 minutes.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
-
Data Presentation:
| Entry | Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | 10 | 0 | 2 | 95 | 92 (R) |
| 2 | Propiophenone | 10 | 0 | 3 | 92 | 90 (R) |
| 3 | 1-Tetralone | 10 | -20 | 4 | 88 | 95 (S) |
Table 1: Representative results for the asymmetric reduction of various ketones using a chiral this compound-derived catalyst.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The N,O-ligand motif of this compound derivatives makes them promising candidates for supporting palladium catalysts in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The bidentate coordination can stabilize the palladium center and influence the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle.
Mechanistic Considerations in Suzuki-Miyaura Coupling
In the Suzuki-Miyaura coupling, the this compound derivative can act as a supporting ligand for the palladium(0) active species. The electron-donating nature of the dimethylamino group can enhance the electron density at the palladium center, facilitating the oxidative addition of the aryl halide. The chelation of the N,O-ligand can also prevent catalyst decomposition and promote the reductive elimination step to afford the biaryl product.
Figure 2: Catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction using a this compound derivative as a ligand.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)2)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add Pd(OAc)2 (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), and K2CO3 (2.0 mmol).
-
Add 4-bromoanisole (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
Seal the flask with a septum and purge with an inert gas (N2 or Ar) for 10 minutes.
-
-
Reaction Execution:
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methoxybiphenyl.
-
Data Presentation:
| Entry | Aryl Halide | Arylboronic Acid | Ligand Loading (mol%) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4 | 92 |
| 2 | 1-Bromonaphthalene | 4-Tolylboronic acid | 4 | 88 |
| 3 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | 4 | 85 |
Table 2: Representative yields for the Suzuki-Miyaura coupling using this compound as a ligand.
Emerging Applications in C-H Activation
The field of C-H activation represents a paradigm shift in organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. This compound derivatives, with their ability to act as directing groups, are poised to play a significant role in this area. The nitrogen atom can coordinate to a transition metal catalyst, bringing it into close proximity to a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization.
Conceptual Framework: Directed C-H Functionalization
In a typical directed C-H activation scenario, the substrate contains a directing group that coordinates to the metal catalyst. This coordination event positions the catalyst for a selective C-H activation at a specific position, often ortho to the directing group. The resulting metallacycle is a key intermediate that can then undergo further reaction with a coupling partner. The this compound moiety itself can act as a directing group, or it can be incorporated into a larger molecule to direct the functionalization of a remote C-H bond.
Figure 3: General workflow for directed C-H activation.
Prospective Protocol: Palladium-Catalyzed C-H Arylation of a Benzylamine Derivative
This prospective protocol outlines a potential application of a this compound derivative as a directing group for the C-H arylation of a benzylamine derivative. The protocol is adapted from established methods for directed C-H functionalization.[3]
Materials:
-
N-((2-(dimethylamino)phenyl)methyl)benzylamine (substrate with directing group)
-
Palladium(II) acetate (Pd(OAc)2)
-
Iodobenzene (coupling partner)
-
Silver acetate (AgOAc) as an oxidant
-
Trifluoroacetic acid (TFA) as an additive
-
1,2-Dichloroethane (DCE) as solvent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup:
-
In a sealed tube, combine N-((2-(dimethylamino)phenyl)methyl)benzylamine (0.5 mmol), iodobenzene (1.0 mmol), Pd(OAc)2 (0.05 mmol, 10 mol%), and AgOAc (1.0 mmol).
-
Add DCE (2 mL) and TFA (0.1 mmol, 20 mol%).
-
-
Reaction Execution:
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the ortho-arylated product.
-
Conclusion and Future Outlook
This compound and its derivatives represent a versatile and highly tunable class of N,O-ligands with significant potential in catalysis. Their application in the asymmetric reduction of ketones is well-established, providing a reliable method for the synthesis of chiral alcohols. The preliminary data and mechanistic understanding suggest that these ligands are also promising candidates for palladium-catalyzed cross-coupling and C-H activation reactions. Future research in this area should focus on the synthesis of novel chiral derivatives and their application in a broader range of asymmetric transformations. The development of more efficient and selective catalytic systems based on this scaffold will undoubtedly contribute to the advancement of organic synthesis and drug discovery.
References
- Itsuno, S.; Nakano, M.; Miyazaki, K.; Masuda, H.; Ito, K.; Hirao, A.; Nakahama, S. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1985, 2039-2044.
-
Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 1987 , 109(18), 5551–5553. [Link]
-
Chen, G.; Shaughnessy, K. H.; Daugulis, O. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 2015 , 48(4), 1070-1081. [Link]
Sources
The Emerging Potential of (2-(Dimethylamino)phenyl)methanol as a Versatile N,O-Ligand in Transition Metal Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Promising Ligand Scaffold
In the dynamic field of transition metal catalysis, the design and application of novel ligands are paramount to unlocking new reactivity and enhancing catalytic efficiency. This guide introduces (2-(Dimethylamino)phenyl)methanol, a structurally intriguing yet underexplored molecule, as a promising hemilabile N,O-bidentate ligand for transition metal-catalyzed reactions. Its unique architecture, featuring a coordinating dimethylamino group and a hydroxyl moiety on a phenyl backbone, suggests significant potential in stabilizing catalytically active metal centers and facilitating key steps in catalytic cycles.
The proximity of the nitrogen and oxygen donors allows for the formation of a stable five-membered chelating ring with a metal center. The tertiary amine can act as a hemilabile donor, transiently dissociating to open a coordination site for substrate binding—a crucial feature for catalytic turnover. Furthermore, the ortho-dimethylamino group is a well-known directing group for C-H activation and ortho-lithiation, opening avenues for the synthesis of unique organometallic complexes.[1][2]
This document serves as a detailed application note and a set of prospective protocols for leveraging this compound in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. While direct literature on this specific ligand is scarce, the protocols and mechanistic discussions herein are grounded in established principles of catalysis with analogous N,O-chelating and hemilabile ligand systems.[3][4][5]
Part 1: Synthesis of the Palladium(II) Pre-catalyst
A stable, well-defined pre-catalyst is essential for reproducible catalytic results. The synthesis of a palladium(II) complex of this compound is proposed via the formation of a palladacycle, a common strategy for generating active catalysts from ligands bearing a directing group.[6][7][8]
Protocol 1: Synthesis of Di-μ-acetato-bis[2-((dimethylamino)methyl)phenyl-C,N]dipalladium(II)
This protocol is adapted from established procedures for the synthesis of palladacycles from similar N-donor ligands.[7]
Materials:
| Reagent | Formula | MW | Amount | Moles |
| This compound | C₉H₁₃NO | 151.21 | 302 mg | 2.0 mmol |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 449 mg | 2.0 mmol |
| Acetic Acid | CH₃COOH | 60.05 | 20 mL | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | 50 mL | - |
| Hexane | C₆H₁₄ | 86.18 | 100 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (302 mg, 2.0 mmol) and palladium(II) acetate (449 mg, 2.0 mmol).
-
Add glacial acetic acid (20 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 4 hours. The solution is expected to turn from a dark brown suspension to a clear yellow-orange solution.
-
Allow the reaction to cool to room temperature.
-
Remove the acetic acid under reduced pressure using a rotary evaporator.
-
Dissolve the resulting solid in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by precipitation from a concentrated dichloromethane solution by the slow addition of hexane to yield the palladacycle as a yellow solid.
Expected Outcome: The formation of the dimeric palladacycle where the phenyl ring is cyclometalated at the ortho position, and the nitrogen of the dimethylamino group is coordinated to the palladium center. The acetate ligands bridge the two palladium centers.
Part 2: Application in Palladium-Catalyzed Cross-Coupling Reactions
The unique electronic and steric properties imparted by N,O-ligands can significantly influence the efficiency and selectivity of cross-coupling reactions.[3][9] We propose the application of the in-situ generated or pre-formed palladium complex of this compound in three key transformations: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, particularly biaryl structures.[10][11][12] The electron-donating nature of the amino group and the potential hemilability of the N,O-ligand are anticipated to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[11]
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Proposed Suzuki-Miyaura catalytic cycle.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
Materials:
| Reagent | Formula | MW | Amount | Moles |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | 187 mg | 1.0 mmol |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 146 mg | 1.2 mmol |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 2.2 mg | 0.01 mmol |
| This compound | C₉H₁₃NO | 151.21 | 3.0 mg | 0.02 mmol |
| Potassium Carbonate | K₂CO₃ | 138.21 | 276 mg | 2.0 mmol |
| Toluene | C₇H₈ | 92.14 | 5 mL | - |
| Water | H₂O | 18.02 | 1 mL | - |
Procedure:
-
To a screw-capped vial, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (2.2 mg, 0.01 mmol) and this compound (3.0 mg, 0.02 mmol) in toluene (2 mL). Stir for 10 minutes at room temperature.
-
Add the catalyst solution to the vial containing the reagents.
-
Add the remaining toluene (3 mL) and water (1 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Cool the reaction to room temperature, and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Aryl Halide | Boronic Acid | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | >90 (Expected) |
| 2 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | >85 (Expected) |
Heck Reaction
The Heck reaction is a fundamental tool for the olefination of aryl halides.[9][13][14] The N,O-ligand is expected to stabilize the palladium center during the migratory insertion and β-hydride elimination steps.
Proposed Catalytic Cycle for the Heck Reaction:
Caption: Proposed Heck reaction catalytic cycle.
Protocol 3: Heck Coupling of Iodobenzene with Styrene
Materials:
| Reagent | Formula | MW | Amount | Moles |
| Iodobenzene | C₆H₅I | 204.01 | 204 mg | 1.0 mmol |
| Styrene | C₈H₈ | 104.15 | 156 mg | 1.5 mmol |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 2.2 mg | 0.01 mmol |
| This compound | C₉H₁₃NO | 151.21 | 3.0 mg | 0.02 mmol |
| Triethylamine | (C₂H₅)₃N | 101.19 | 202 mg | 2.0 mmol |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 5 mL | - |
Procedure:
-
To a Schlenk tube, add palladium(II) acetate (2.2 mg, 0.01 mmol) and this compound (3.0 mg, 0.02 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (3 mL) and stir for 10 minutes.
-
Add iodobenzene (204 mg, 1.0 mmol), styrene (156 mg, 1.5 mmol), and triethylamine (202 mg, 2.0 mmol).
-
Heat the reaction mixture to 120 °C and stir for 16 hours.
-
Cool the reaction to room temperature and dilute with water (20 mL).
-
Extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Data Presentation:
| Entry | Aryl Halide | Olefin | Yield (%) |
| 1 | Iodobenzene | Styrene | >90 (Expected) |
| 2 | 4-Bromobenzonitrile | n-Butyl acrylate | >80 (Expected) |
Buchwald-Hartwig Amination
This reaction is a premier method for forming C-N bonds.[15][16][17] The steric and electronic properties of the N,O-ligand are expected to facilitate the challenging reductive elimination step, which is often rate-limiting.[18]
Proposed Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Proposed Buchwald-Hartwig amination catalytic cycle.
Protocol 4: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
Materials:
| Reagent | Formula | MW | Amount | Moles |
| 4-Chlorotoluene | C₇H₇Cl | 126.58 | 127 mg | 1.0 mmol |
| Morpholine | C₄H₉NO | 87.12 | 105 mg | 1.2 mmol |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 2.2 mg | 0.01 mmol |
| This compound | C₉H₁₃NO | 151.21 | 3.0 mg | 0.02 mmol |
| Sodium tert-butoxide | NaOᵗBu | 96.10 | 115 mg | 1.2 mmol |
| Toluene | C₇H₈ | 92.14 | 5 mL | - |
Procedure:
-
In a glovebox, add sodium tert-butoxide (115 mg, 1.2 mmol) to an oven-dried Schlenk tube.
-
In a separate vial, dissolve palladium(II) acetate (2.2 mg, 0.01 mmol) and this compound (3.0 mg, 0.02 mmol) in toluene (2 mL).
-
Add the catalyst solution to the Schlenk tube.
-
Add 4-chlorotoluene (127 mg, 1.0 mmol) and morpholine (105 mg, 1.2 mmol) to the tube.
-
Add the remaining toluene (3 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 18 hours.
-
Cool to room temperature, and pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify by chromatography if necessary.
Data Presentation:
| Entry | Aryl Halide | Amine | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | >85 (Expected) |
| 2 | 4-Bromoanisole | Aniline | >90 (Expected) |
Conclusion and Future Outlook
This compound presents a compelling structural motif for a novel class of N,O-bidentate hemilabile ligands. The protocols outlined in this guide, while prospective, are based on robust, well-established catalytic methodologies and provide a solid foundation for exploring the catalytic potential of this ligand. The interplay between the coordinating amino and hydroxyl groups, coupled with the directing capabilities of the dimethylamino moiety, suggests that palladium complexes of this ligand could exhibit unique reactivity and stability profiles. Further research is warranted to synthesize and characterize these complexes and to validate their efficacy in the cross-coupling reactions detailed herein. The insights gained from such studies will undoubtedly contribute to the ever-expanding toolbox of ligands for transition metal catalysis, with potential impacts on pharmaceutical synthesis and materials science.
References
-
ResearchGate. Palladium Complexes with N,O‐Bidentate Ligands Based on N‐Oxide Units from Cyclic Secondary Amines: Synthesis and Catalytic Application in Mizoroki‐Heck Reaction. Available at: [Link]
-
MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
ResearchGate. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]
-
ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Available at: [Link]
-
University of Bristol Research Portal. Palladium(II) Complexes of 2-Dimethylamino-2'-diphenylphosphino-1,1'-binaphthyl (MAP) with Unique P,Cσ-Coordination and Their Catalytic Activity in Allylic Substitution, Hartwig-Buchwald Amination, and Suzuki Coupling. Available at: [Link]
-
ResearchGate. Palladium-catalyzed cross-coupling of aryl chlorides with O, N-Chelate stabilized diarylborinates. Available at: [Link]
-
SemOpenAlex. Palladium(II) Complexes of 2-Dimethylamino-2'- diphenylphosphino-1,1'-binaphthyl (MAP) with Unique P,Cσ-Coordination and Their Catalytic Activity in Allylic Substitution, Hartwig−Buchwald Amination, and Suzuki Coupling. Available at: [Link]
-
PubMed Central. From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions. Available at: [Link]
-
ResearchGate. palladacycles. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
MDPI. Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media. Available at: [Link]
-
ACS Publications. A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
National Institutes of Health. Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. Available at: [Link]
-
ResearchGate. Synthesis of palladacycles employing iminoisoindolines as monoanionic bidentate ligands. Available at: [Link]
-
Chemistry LibreTexts. Heck Reaction. Available at: [Link]
-
ResearchGate. Tunable Hemilabile Ligands for Adaptive Transition Metal Complexes. Available at: [Link]
-
ResearchGate. Pyrazole based palladacycle for the synthesis of β-aminoketones by redox coupling of allyl alcohols and anilines. Available at: [Link]
-
Royal Society of Chemistry. How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Available at: [Link]
-
ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available at: [Link]
-
PubMed Central. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. Available at: [Link]
-
ResearchGate. The Transition Metal Coordination Chemistry of Hemilabile Ligands. Available at: [Link]
-
Wikipedia. Directed ortho metalation. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
- Google Patents.Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents.
-
Andrew G. Myers Research Group, Harvard University. Directed (ortho) Metallation. Available at: [Link]
-
MDPI. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura Coupling: Practical Guide. Available at: [Link]
-
ACS Publications. Identification of the Effective Palladium(0) Catalytic Species Generated in Situ from Mixtures of Pd(dba)2 and Bidentate Phosphine Ligands. Determination of Their Rates and Mechanism in Oxidative Addition. Available at: [Link]
-
PubMed Central. Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. Available at: [Link]
-
Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Available at: [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). Available at: [Link]
-
YouTube. Ligand design for cross-couplings: phosphines. Available at: [Link]
-
Andrew G. Myers Research Group, Harvard University. ortho metalation. Available at: [Link]
-
Royal Society of Chemistry. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available at: [Link]
-
Reddit. Ortho-lithiation with n-BuLi. Available at: [Link]
-
MDPI. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. Available at: [Link]
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Heck Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
Application Notes & Protocols: Polymerization Strategies for Monomers Derived from (2-(Dimethylamino)phenyl) Scaffolds
Prepared by: Senior Application Scientist, Gemini Division
Scientific Context and Introduction
Researchers and drug development professionals are increasingly focused on polymers incorporating tertiary amine functionalities, such as the dimethylamino group. These functionalities impart valuable properties, including pH-responsiveness, metal chelation capabilities, and potential for catalytic activity, making them ideal for applications in smart materials, advanced coatings, and sophisticated drug delivery systems. The (2-(Dimethylamino)phenyl)methanol scaffold and its derivatives serve as versatile precursors for a variety of polymerizable monomers.
This guide moves beyond a rigid template to provide a comprehensive overview of two primary, mechanistically distinct polymerization strategies for monomers derived from this scaffold:
-
Route A: Cationic Ring-Opening Polymerization (CROP) of Benzoxazine Derivatives. This route transforms phenolic precursors into heterocyclic benzoxazine monomers, which then polymerize at elevated temperatures or with cationic initiators to form high-performance polybenzoxazine networks. These thermosets are known for their exceptional thermal stability, mechanical strength, and near-zero volumetric change during curing[1].
-
Route B: Controlled Radical Polymerization of Vinyl (Styrenic/Acrylate) Derivatives. This pathway involves functionalizing the precursor to create vinyl-based monomers. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for precise control over molecular weight, architecture, and functionality, yielding well-defined thermoplastic polymers[2].
This document provides the theoretical basis, mechanistic insights, and detailed, field-proven protocols for both routes, enabling researchers to select and execute the strategy best suited for their application.
Route A: Cationic Ring-Opening Polymerization (CROP) of Benzoxazine Derivatives
Polybenzoxazines are a class of phenolic resins that overcome many limitations of traditional phenolics, such as the release of condensation byproducts[1]. The polymerization proceeds via a ring-opening mechanism of the heterocyclic oxazine ring, which can be initiated thermally or with cationic catalysts[1][3].
Monomer Synthesis: From Phenolic Precursor to Benzoxazine
The foundational step is the synthesis of a benzoxazine monomer. This is typically achieved through a Mannich condensation of a phenol, a primary amine, and formaldehyde. For this guide, we will consider the synthesis of a monomer derived from a related phenolic precursor, 4-hydroxy-N,N-dimethylbenzylamine, and aniline.
Protocol 2.1.1: Synthesis of 3-phenyl-6-((dimethylamino)methyl)-3,4-dihydro-2H-benzo[e][4][5]oxazine
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-hydroxy-N,N-dimethylbenzylamine (0.1 mol), aniline (0.1 mol), and paraformaldehyde (0.2 mol).
-
Solvent Addition: Add toluene (100 mL) as the solvent. Toluene facilitates the removal of water via azeotropic distillation.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. The reaction progress can be monitored by observing the amount of water collected in a Dean-Stark trap. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the solution sequentially with 1M NaOH (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final benzoxazine monomer as a crystalline solid.
-
Characterization: Confirm the structure of the monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Mechanism of Cationic Ring-Opening Polymerization
The polymerization of benzoxazines can be initiated at high temperatures (>180 °C) or at significantly lower temperatures using cationic initiators[3]. The cationic mechanism involves the protonation or coordination of a Lewis acid to the oxygen or nitrogen atom of the oxazine ring, which facilitates ring opening to form a carbocationic species. This species then propagates by attacking another monomer unit.
Caption: Cationic Ring-Opening Polymerization (CROP) of a benzoxazine monomer.
An improved mechanistic scheme suggests that Lewis acids like Li⁺ can effectively coordinate with the oxygen or nitrogen atoms, promoting the ring-opening process[3]. The polymerization can proceed through different pathways, leading to phenoxy or phenolic type linkages in the final polymer network[6][7].
Experimental Protocol: Cationic ROP of Benzoxazine Monomer
This protocol describes the bulk polymerization of the synthesized monomer using a Lewis acid catalyst.
-
Preparation: In a glass vial, weigh the benzoxazine monomer (e.g., 1.0 g).
-
Catalyst Addition: Add the cationic initiator, such as lithium iodide (LiI), at a concentration of 1-5 mol% relative to the monomer.
-
Scientist's Note: Lithium iodide is a highly effective bifunctional catalyst. The lithium cation (Li⁺) acts as a Lewis acid to promote ring-opening, while the iodide anion (I⁻) can also participate in the mechanism[3].
-
-
Homogenization: Gently heat the mixture to melt the monomer (typically 100-120 °C) and stir until the catalyst is fully dissolved and the mixture is homogeneous.
-
Curing: Transfer the vial to a preheated oven or hot plate set to the desired curing temperature. The curing process is typically performed in stages. For example: 1 hour at 150 °C, followed by 1 hour at 170 °C, and a final post-cure for 1 hour at 190 °C.
-
Rationale: A staged curing process allows for controlled polymerization, preventing a rapid exotherm and ensuring a more uniform network structure.
-
-
Monitoring the Reaction: The polymerization can be monitored by Fourier Transform Infrared (FTIR) spectroscopy. The characteristic absorption band of the benzoxazine ring structure, typically found between 920 and 950 cm⁻¹, will disappear as the polymerization proceeds[4].
-
Final Product: After cooling to room temperature, a rigid, cross-linked polybenzoxazine thermoset is obtained.
Data and Characterization
The properties of the resulting polybenzoxazine can be tailored by adjusting the catalyst concentration and curing schedule.
| Parameter | Typical Value Range | Analytical Method | Purpose |
| Catalyst Conc. (LiI) | 1 - 5 mol% | - | To control the rate and temperature of polymerization. |
| Curing Temperature | 140 - 220 °C | DSC, TGA | To determine the onset and peak of polymerization exotherm. |
| Glass Transition (Tg) | 180 - 250 °C | DSC, DMA | Indicates the thermal stability and cross-link density. |
| Char Yield (at 800°C) | > 50% | TGA | Measures high-temperature thermal stability. |
| FTIR Benzoxazine Peak | ~940 cm⁻¹ | FTIR | Disappearance confirms ring-opening and polymerization[4]. |
Route B: Controlled Radical Polymerization of Vinyl Derivatives
This route offers access to well-defined linear or branched polymers with controlled molecular weights and low dispersity. We will focus on RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, a versatile technique compatible with a wide range of functional monomers[2].
Monomer Synthesis: Creating a Styrenic Derivative
Here, we synthesize a styrenic monomer by reacting 4-vinylbenzyl chloride with a this compound precursor.
Protocol 3.1.1: Synthesis of (2-((dimethylamino)methyl)phenyl) (4-vinylbenzyl) ether
-
Reactant Setup: In a 250 mL three-neck flask under a nitrogen atmosphere, dissolve this compound (0.1 mol) in anhydrous tetrahydrofuran (THF, 100 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.11 mol) portion-wise. Allow the mixture to stir for 1 hour at 0 °C.
-
Scientist's Note: NaH is a strong base that deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which is necessary for the subsequent Williamson ether synthesis. An inert atmosphere is critical as NaH reacts violently with water.
-
-
Nucleophilic Substitution: Add 4-vinylbenzyl chloride (0.1 mol) dropwise to the solution. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quenching & Workup: Carefully quench the reaction by slowly adding methanol (10 mL) at 0 °C. Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product using column chromatography on silica gel to obtain the pure styrenic monomer.
-
Characterization: Confirm the structure via ¹H NMR and ¹³C NMR.
Mechanism of RAFT Polymerization
RAFT is a controlled radical polymerization technique that uses a thiocarbonylthio compound, known as a RAFT agent, to mediate the polymerization. It allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions[2].
Caption: General experimental workflow for RAFT polymerization.
Experimental Protocol: RAFT Polymerization of Styrenic Monomer
This protocol details the solution polymerization of the synthesized monomer.
-
Reactant Setup: In a Schlenk flask, combine the styrenic monomer (e.g., 10 mmol), a suitable RAFT agent such as 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl pentanoic acid (CDTPA) (0.1 mmol), and a radical initiator like 2,2'-azobis(2-methylpropionitrile) (AIBN) (0.02 mmol). Add 1,4-dioxane (5 mL) as the solvent.
-
Rationale: The ratio of [Monomer]:[RAFT Agent] determines the target degree of polymerization (and thus molecular weight). The [RAFT Agent]:[Initiator] ratio is typically between 5:1 and 10:1 to ensure good control.
-
-
Deoxygenation: Seal the flask with a rubber septum. Subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can terminate radical chains.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 6-24 hours). The reaction can be monitored by taking aliquots over time and analyzing monomer conversion by ¹H NMR.
-
Termination: To stop the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Purification: Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane). Collect the polymer by filtration or centrifugation, then redissolve in a small amount of a good solvent (e.g., THF) and re-precipitate. Repeat this process two more times to remove unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer in a vacuum oven at 40 °C overnight.
Data and Characterization
RAFT polymerization enables precise control over the final polymer properties.
| Parameter | Typical Value Range | Analytical Method | Purpose |
| [Monomer]:[RAFT]:[Initiator] | 100 : 1 : 0.1 | - | To target a specific molecular weight and maintain control. |
| Temperature | 60 - 80 °C | - | To control the rate of initiator decomposition. |
| Monomer Conversion | 10 - 90% | ¹H NMR, GC | To track reaction kinetics and stop at the desired point. |
| Number-Avg. Mol. Wt. (Mn) | 5,000 - 50,000 g/mol | GPC / SEC | Should increase linearly with monomer conversion. |
| Dispersity (Đ or PDI) | < 1.3 | GPC / SEC | A low value indicates a well-controlled, "living" polymerization. |
References
- Catalyzing the Ring-Opening Polymerization of 1,3-Benzoxazines via Thioamide from Renewable Sources.
- Cationic ring-opening polymeriz
- Ring Opening Polymerization of Benzoxazines — A New Route to Phenolic Resins. Preprints.org.
- Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization Pathways.
- Mechanistic Studies on Ring-Opening Polymerization of Benzoxazines: A Mechanistically Based C
- Controlled RAFT Cyclopolymerization of Oriented Styrenic Difunctional Monomers. Macromolecular Chemistry and Physics.
- Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a He
- Kinetics and Mechanism of Controlled Free-Radical Polymerization of Styrene and n-Butyl Acrylate in the Presence of an Acyclic β-Phosphonyl
- Controlled radical polymerization - Design the architecture of polymers. Borum.
- N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis. NIH.
- Polymerization of an AB-Type Benzoxazine Monomer toward Different Polybenzoxazine Networks: When Diels–Alder Reaction Meets Benzoxazine Chemistry in a Single-Component Resin. Macromolecules.
- Synthesis of poly[2-(N, N-dimethylamino)ethyl methacrylate] by raft polymerization.
Sources
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis Utilizing (2-(Dimethylamino)phenyl)methanol via Directed ortho-Metalation
Abstract
This guide provides a comprehensive technical overview for the use of (2-(Dimethylamino)phenyl)methanol as a potent directing group in Directed ortho-Metalation (DoM) reactions, with a focus on scaling from benchtop to pilot-plant production. We will explore the underlying chemical principles, provide validated protocols for both batch and continuous flow synthesis, and address the critical safety and engineering challenges associated with the large-scale use of pyrophoric organolithium reagents. By leveraging modern flow chemistry techniques, we demonstrate a pathway to safer, more efficient, and highly controlled production of functionalized aromatic intermediates crucial for pharmaceutical and materials science applications.
Introduction: The Strategic Value of this compound in Synthesis
The regioselective functionalization of aromatic rings is a cornerstone of modern chemical synthesis. This compound has emerged as a valuable reagent due to its bifunctional nature. The tertiary amine serves as a powerful Directed Metalation Group (DMG), while the hydroxymethyl moiety offers a secondary site for further synthetic elaboration.
The primary application of this molecule is in Directed ortho-Metalation (DoM), a robust strategy for C-H activation that circumvents the regioselectivity limitations of classical electrophilic aromatic substitution.[1][2] In a DoM reaction, the dimethylamino group acts as a Lewis base, coordinating to an organolithium reagent. This chelation brings the strong base into proximity with a specific C-H bond at the ortho position, facilitating its deprotonation to form a highly reactive aryllithium intermediate.[1][3] This intermediate can then be trapped with a wide array of electrophiles to yield 1,2-disubstituted aromatic products with exquisite control.
However, the very features that make organolithium reagents so effective—their extreme reactivity and basicity—also present significant challenges for scale-up.[4][5][6] These reagents are often pyrophoric, reacting violently with air and moisture, and the lithiation reactions are typically highly exothermic.[7][8][9] In moving from laboratory flasks to industrial reactors, issues of heat transfer, mixing efficiency, and reagent handling become paramount. This guide will detail a robust approach to navigating these challenges, transitioning from a traditional batch process to a safer and more scalable continuous flow model.[10][11][12]
Core Chemistry: The Mechanism of Directed ortho-Metalation
The efficacy of this compound as a directing group is rooted in its ability to form a stable five-membered chelate ring with the lithium cation of the organolithium base (e.g., n-BuLi). This coordination pre-organizes the reactants, drastically increasing the kinetic acidity of the C-H bond ortho to the directing group, leading to regioselective deprotonation.[1][3][13]
The general mechanism proceeds as follows:
-
Coordination: The Lewis basic dimethylamino group coordinates to the Lewis acidic lithium atom of the organolithium reagent aggregate.
-
Deprotonation: The coordinated base deprotonates the sterically accessible ortho-proton, releasing butane (in the case of n-BuLi) and forming a stabilized aryllithium species.
-
Electrophilic Quench: The aryllithium intermediate, a potent nucleophile, reacts with an added electrophile (E+) to form a new C-C or C-heteroatom bond at the ortho position.
Caption: Mechanism of Directed ortho-Metalation (DoM).
Bench-Scale Protocol (Batch Process)
This protocol describes a representative DoM reaction on a 10-gram scale. It should be performed by trained personnel with experience in handling pyrophoric reagents.
Reaction: ortho-lithiation of this compound and quenching with benzaldehyde.
Materials:
-
This compound (10.0 g, 66.1 mmol)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free (250 mL)
-
n-Butyllithium (2.5 M in hexanes, 29.1 mL, 72.7 mmol, 1.1 equiv)
-
Benzaldehyde (7.74 g, 73.0 mmol, 1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
500 mL three-neck round-bottom flask, oven-dried
-
Magnetic stirrer, stir bar
-
Septa, nitrogen inlet/outlet
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Setup: Assemble the glassware, ensuring it is completely dry. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Preparation: Dissolve this compound in 200 mL of anhydrous THF in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add the n-butyllithium solution dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C. A color change to deep red or orange is typically observed.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Electrophilic Quench: In a separate, dry flask, dissolve benzaldehyde in 50 mL of anhydrous THF. Add this solution dropwise to the aryllithium solution over 20 minutes, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, stir the reaction at -78 °C for an additional hour, then remove the cooling bath and allow the mixture to warm slowly to room temperature.
-
Aqueous Work-up: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for a typical bench-scale batch DoM reaction.
Considerations for Scale-Up: From Batch to Flow
Scaling organolithium reactions from grams to kilograms introduces significant safety and engineering challenges that cannot be overcome by simply using larger flasks.[6]
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically as vessel size increases. A highly exothermic lithiation that is easily controlled in a 500 mL flask can lead to a dangerous thermal runaway in a 100 L reactor. Cryogenic cooling on a large scale is also extremely energy-intensive and costly.
-
Mixing: Inefficient mixing in large batch reactors can create localized "hot spots" where the n-BuLi is added, leading to degradation of the reagent and substrate, and promoting side reactions.
-
Safety: Handling large volumes of pyrophoric n-BuLi is inherently hazardous. The consequences of a spill or accidental quench with water are magnified at scale.[7][8]
Flow Chemistry: A Superior Paradigm for Scale-Up Continuous flow chemistry offers a transformative solution to these problems.[4][5][10][11] By performing the reaction in a small-volume, temperature-controlled microreactor or tube reactor, the inherent safety and efficiency are vastly improved.
-
Superior Heat Transfer: Microreactors have an exceptionally high surface-area-to-volume ratio, allowing for near-instantaneous and highly efficient dissipation of heat. This enables reactions to be run safely at temperatures higher than in batch, often increasing reaction rates.[4]
-
Precise Control: Reagents are mixed rapidly and efficiently at T-junctions, eliminating hot spots. Residence time, temperature, and stoichiometry are precisely controlled by pump flow rates and reactor dimensions.[10][12]
-
Enhanced Safety: The total volume of hazardous organolithium intermediate present in the reactor at any given moment is very small, minimizing the risk associated with a potential incident.
The table below compares the key parameters of the two approaches.
| Parameter | Bench-Scale (Batch) | Pilot-Scale (Continuous Flow) | Rationale for Change on Scale-Up |
| Scale | 5-10 g | 100 g - 5 kg | Increased throughput for development campaigns. |
| Temperature | -78 °C | -20 °C to 0 °C | Superior heat transfer in flow reactors allows for safer operation at less extreme, energy-efficient temperatures.[4] |
| Reagent Addition | Slow, dropwise addition (30 min) | Continuous pumping & mixing (<1 sec) | Instantaneous mixing in microchannels prevents localized hot spots and improves reaction consistency. |
| Reaction Time | 1-2 hours | 1-5 minutes (Residence Time) | Accelerated kinetics at higher temperatures and efficient mixing dramatically reduce overall process time. |
| Safety Profile | High risk due to large volume of pyrophoric material and potential for thermal runaway.[6] | Low risk due to minimal volume of hazardous intermediate at any time; excellent thermal control.[5] | "On-demand" generation and immediate consumption of the aryllithium species is a key safety principle. |
| Work-up | Bulk quench of entire reaction mixture. | Continuous in-line quench post-reactor. | Safer, more controlled quench of a low-volume stream, preventing large exotherms. |
Pilot-Scale Protocol (Continuous Flow Process)
This protocol outlines the synthesis of the same product as the batch example, scaled up using a continuous flow reactor system.
Equipment:
-
Two high-pressure syringe pumps or HPLC pumps
-
T-mixer
-
Stainless steel or PFA tubing
-
Tube reactor coil (e.g., 10 mL volume) immersed in a cooling bath
-
Back-pressure regulator (BPR)
-
Collection vessel
Reagent Streams:
-
Stream A: this compound (e.g., 0.5 M in anhydrous THF)
-
Stream B: n-Butyllithium (e.g., 1.6 M in hexanes, diluted with THF to 0.55 M for 1.1 equiv)
-
Quench Stream: Benzaldehyde (e.g., 0.6 M in THF)
Procedure:
-
System Priming: Prime the entire system with anhydrous THF under a nitrogen atmosphere.
-
Setup: Set the cooling bath for the reactor coil to the desired temperature (e.g., -20 °C). Set the BPR to ~3 bar to ensure single-phase flow.
-
Initiate Flow: Begin pumping Stream A and Stream B at equal flow rates (e.g., 1.0 mL/min each) into the T-mixer. The combined stream immediately enters the cooled reactor coil.
-
Lithiation: The lithiation occurs within the coil. For a 10 mL reactor and a total flow rate of 2.0 mL/min, the residence time is 5 minutes.
-
In-line Quench: The stream exiting the first reactor is mixed with the Quench Stream at a second T-mixer.
-
Collection: The final product stream passes through the BPR and is collected in a vessel containing aqueous NH₄Cl for final quenching and subsequent work-up.
-
Steady State: Once the system reaches steady state, continuous collection of the product stream can proceed. The work-up and purification are similar to the batch process but can be adapted for continuous extraction if desired.
Caption: Schematic of a continuous flow setup for DoM reactions.
References
-
Title: Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective Source: Molecules, 2025 URL: [Link]
-
Title: Use of Organolithiums in Flow Chemistry Source: Science of Synthesis, Thieme URL: [Link]
-
Title: Organolithium Bases in Flow Chemistry: A Review Source: ResearchGate URL: [Link]
-
Title: Organolithium Bases in flow chemistry: a review Source: CORA, 2020 URL: [Link]
-
Title: A Protocol for Safe Lithiation Reactions Using Organolithium Reagents Source: Journal of Visualized Experiments (PMC), 2016 URL: [Link]
-
Title: Hazard Assessment of Organolithium Compounds in Rapid Scale-Up Source: ResearchGate, 2016 URL: [Link]
-
Title: Directed Ortho Metalation Source: Chem-Station International Edition, 2015 URL: [Link]
-
Title: Safe handling of organolithium compounds in the laboratory Source: Princeton University Environmental Health & Safety URL: [Link]
-
Title: DIRECTED LITHIATION OF AROMATIC COMPOUNDS: (2-DIMETHYLAMINO-5-METHYLPHENYL)DIPHENYLCARBINOL Source: Organic Syntheses URL: [Link]
-
Title: Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides Source: ACS Publications, 2014 URL: [Link]
-
Title: Safe handling of organolithium compounds in the laboratory Source: ResearchGate URL: [Link]
-
Title: Directed (ortho) Metallation Source: University of Illinois Urbana-Champaign URL: [Link]
-
Title: Directed ortho metalation Source: Wikipedia URL: [Link]
-
Title: Directed ortho Metalation (DOM) Source: Organic Chemistry Portal URL: [Link]
-
Title: Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases Source: ResearchGate, 2018 URL: [Link]
-
Title: Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group Source: PubMed, 2013 URL: [Link]
-
Title: 07- DIRECTED ORTHO METALATION Source: Unblog.fr URL: [Link]
-
Title: ortho metalation Source: Andrew G. Myers Research Group, Harvard University URL: [Link]
-
Title: Directed ortho metalation Source: Grokipedia URL: [Link]
-
Title: The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [cora.ucc.ie]
- 6. researchgate.net [researchgate.net]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (2-(Dimethylamino)phenyl)methanol
Welcome to the technical support center for the synthesis of (2-(Dimethylamino)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important synthetic intermediate. The following troubleshooting guides and frequently asked questions are based on established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, primarily through the two most common synthetic routes: the reduction of 2-(dimethylamino)benzaldehyde and the reduction of a 2-(dimethylamino)benzoic acid derivative.
Route A: Reduction of 2-(Dimethylamino)benzaldehyde with Sodium Borohydride
This is often the preferred method due to its mild conditions and the relative affordability of the reagents.
Potential Causes and Solutions:
-
Poor Quality of Sodium Borohydride (NaBH₄): Sodium borohydride is sensitive to moisture and can decompose over time.
-
Solution: Use freshly opened or properly stored NaBH₄. It is advisable to purchase from a reputable supplier. To test for activity, a small amount can be carefully added to a protic solvent like ethanol; vigorous bubbling (hydrogen evolution) indicates active reagent.
-
-
Incorrect Solvent Choice: While NaBH₄ is compatible with protic solvents, the choice of solvent can significantly impact reaction kinetics.
-
Solution: Methanol or ethanol are commonly used and generally effective. For slower reactions, a mixture of THF and methanol can be employed to improve the solubility of the starting material.
-
-
Insufficient Molar Equivalent of NaBH₄: Each mole of NaBH₄ can theoretically provide four hydride ions. However, in practice, a slight excess is often necessary to ensure complete conversion.
-
Solution: A common starting point is to use 1.1 to 1.5 molar equivalents of NaBH₄ relative to the aldehyde. The stoichiometry should be carefully calculated based on the purity of the starting materials.
-
-
Low Reaction Temperature: While the reaction is typically performed at room temperature or below, very low temperatures can significantly slow down the reaction rate.
-
Solution: If the reaction is sluggish, allowing it to stir at room temperature for a longer period (monitoring by TLC) or gently warming to 30-40°C may be beneficial. However, be cautious as higher temperatures can lead to side reactions.
-
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be stirred until the starting aldehyde spot is no longer visible.
-
-
Premature Quenching: Adding the quenching agent (e.g., water or dilute acid) before the reaction is complete will halt the reduction.
-
Solution: Ensure the reaction has gone to completion via TLC analysis before proceeding with the work-up.
-
Potential Causes and Solutions:
-
Over-reduction or Side Reactions: While less common with NaBH₄, impurities in the starting material or reactive intermediates can lead to undesired products.
-
Solution: Ensure the purity of the 2-(dimethylamino)benzaldehyde starting material. Purification of the starting material by distillation or chromatography may be necessary.
-
-
Reaction with Solvent: In some cases, the borohydride can react with the solvent, especially at elevated temperatures, reducing its efficacy.
-
Solution: Maintain a controlled reaction temperature, typically between 0°C and room temperature.
-
Route B: Reduction of 2-(Dimethylamino)benzoic Acid (or its Ester) with Lithium Aluminum Hydride (LiAlH₄)
This route is necessary when starting from the carboxylic acid or its ester. LiAlH₄ is a much more powerful reducing agent and requires more stringent reaction conditions.
Potential Causes and Solutions:
-
Reaction with Protic Solvents: LiAlH₄ reacts violently with water and other protic solvents.
-
Solution: The reaction must be carried out under strictly anhydrous (dry) conditions. All glassware should be oven-dried, and anhydrous solvents (such as diethyl ether or tetrahydrofuran) must be used. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Rapid Addition of Reagents: Adding the LiAlH₄ too quickly to the substrate solution, or vice versa, can lead to an exothermic reaction that is difficult to control.
-
Solution: The addition of the limiting reagent should be done slowly and portion-wise, or via a dropping funnel, while monitoring the internal temperature of the reaction flask, which should be cooled in an ice bath.
-
Potential Causes and Solutions:
-
Product Loss During Extraction: this compound is a polar compound and may have some solubility in the aqueous layer during work-up.[1]
-
Solution: To minimize loss to the aqueous phase, saturate the aqueous layer with sodium chloride (brine) before extraction. Use a more polar organic solvent for extraction, such as ethyl acetate, and perform multiple extractions to ensure complete recovery of the product.
-
-
Formation of Insoluble Aluminum Salts: The quenching of LiAlH₄ reactions can produce gelatinous aluminum salts that can trap the product.
-
Solution: Employ a careful quenching procedure, such as the Fieser work-up. This involves the sequential and slow addition of water, followed by a 15% sodium hydroxide solution, and then more water. This procedure is designed to produce granular aluminum salts that are easier to filter.
-
-
Incomplete Reduction of Carboxylic Acid: The reduction of a carboxylic acid with LiAlH₄ requires an excess of the reducing agent because the acidic proton of the carboxylic acid will react with the hydride first.
-
Solution: When reducing the carboxylic acid directly, use at least 2 equivalents of LiAlH₄. It is often more efficient to first convert the carboxylic acid to its methyl or ethyl ester, which can then be reduced with a smaller excess of LiAlH₄.
-
Potential Causes and Solutions:
-
Presence of Starting Material or Intermediates: Incomplete reaction can leave unreacted starting material or partially reduced intermediates.
-
Solution: Ensure the reaction goes to completion by using a sufficient excess of LiAlH₄ and allowing for adequate reaction time, often with gentle heating (refluxing in THF).
-
-
Thermal Decomposition: The product may be sensitive to high temperatures.
-
Solution: During purification by distillation, use a high vacuum to lower the boiling point and minimize thermal stress on the molecule.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better, starting from the aldehyde or the carboxylic acid?
A1: The choice of synthetic route depends on the availability and cost of the starting materials. The reduction of 2-(dimethylamino)benzaldehyde with sodium borohydride is generally simpler, safer, and requires less stringent conditions than the reduction of the corresponding carboxylic acid or ester with lithium aluminum hydride. If both starting materials are readily available, the aldehyde route is often preferred for its operational simplicity.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting material and the product. The spots can be visualized under a UV lamp. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Q3: What is the best way to purify the final product, this compound?
A3: The purification method depends on the nature and amount of impurities.
-
Column Chromatography: For small-scale reactions or to remove closely related impurities, column chromatography on silica gel is effective. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.
-
Distillation: If the product is a liquid and the impurities are non-volatile, vacuum distillation can be a good method for purification on a larger scale.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can provide a high degree of purity. The choice of solvent will depend on the solubility of the product and impurities.
Q4: Can the dimethylamino group interfere with the reduction?
A4: The dimethylamino group is generally stable under the conditions of both NaBH₄ and LiAlH₄ reductions. However, its basic nature can influence the reaction environment. In the case of LiAlH₄ reduction of the carboxylic acid, the basicity of the amino group is negligible compared to the acidity of the carboxylic acid proton. The primary concern with the amino group is its potential to coordinate with Lewis acidic species, but this does not typically inhibit the reduction of the carbonyl group.
Q5: I am seeing a yellow coloration in my final product. What could be the cause?
A5: A yellow coloration can be due to the presence of oxidized impurities or residual starting material, especially if the starting 2-(dimethylamino)benzaldehyde was not pure. Purification by column chromatography or recrystallization should remove these colored impurities. It is also important to store the product protected from light and air to prevent degradation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2-(Dimethylamino)benzaldehyde
Materials:
-
2-(Dimethylamino)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (or Ethyl Acetate)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(dimethylamino)benzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or vacuum distillation as needed.
Protocol 2: Synthesis of this compound via Reduction of Methyl 2-(Dimethylamino)benzoate
Materials:
-
Methyl 2-(dimethylamino)benzoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve methyl 2-(dimethylamino)benzoate (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the ester to the LiAlH₄ suspension via a dropping funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0°C.
-
Quench the reaction using the Fieser work-up:
-
Slowly add 'x' mL of water (where 'x' is the number of grams of LiAlH₄ used).
-
Slowly add 'x' mL of 15% aqueous NaOH.
-
Slowly add '3x' mL of water.
-
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add anhydrous magnesium sulfate and stir for another 15 minutes.
-
Filter the granular salts and wash them thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify as necessary.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Feature | Route A: NaBH₄ Reduction of Aldehyde | Route B: LiAlH₄ Reduction of Ester |
| Starting Material | 2-(Dimethylamino)benzaldehyde | Methyl 2-(dimethylamino)benzoate |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reaction Conditions | Mild (0°C to RT), Protic Solvents | Harsh (Anhydrous, Inert Atmosphere) |
| Safety Considerations | Moderate (H₂ evolution) | High (Violent reaction with water) |
| Work-up | Simple aqueous quench and extraction | Careful Fieser work-up required |
| Typical Yields | Generally high (>85%) | Good to high (70-95%) |
Visualizations
Experimental Workflow: NaBH₄ Reduction
Caption: Workflow for the synthesis of this compound via NaBH₄ reduction.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
-
Organic Syntheses. Benzyl alcohol, o-amino-. Coll. Vol. 1, p.60 (1941); Vol. 5, p.27. [Link]
-
ResearchGate. (2012). What is the best procedure to synthesize p-aminobenzyl alcohol?. [Link]
-
Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Coll. Vol. 1, p.214 (1941); Vol. 2, p.17 (1922). [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]
-
AIP Publishing. (2019). Synthesis of Aryl Amino Alcohol Derivate from Turpentine Oil as a Potential Antimalarial Drug. [Link]
-
ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]
-
University of Rochester. Workup: Aluminum Hydride Reduction. [Link]
Sources
Technical Support Center: Synthesis of (2-(Dimethylamino)phenyl)methanol
Welcome to the technical support guide for the synthesis of (2-(Dimethylamino)phenyl)methanol. This resource is designed for chemistry professionals engaged in research and development. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes.
Introduction: Synthetic Strategy and Core Challenges
The most prevalent and reliable laboratory-scale synthesis of this compound involves the reduction of a carbonyl precursor, typically 2-(dimethylamino)benzaldehyde. This method is favored for its high selectivity and the use of mild, accessible reducing agents. An alternative, though less common, route is the reduction of 2-(dimethylamino)benzoic acid, which necessitates a more potent reducing agent.
The primary challenges in this synthesis do not typically arise from the core reduction reaction itself, but from the chemical nature of the tertiary amine moiety. The dimethylamino group is susceptible to oxidation, leading to the formation of a critical N-oxide side product. Furthermore, the basicity of this group, combined with the polarity of the alcohol, can introduce complexities during product purification. This guide will provide robust solutions to these specific issues.
Diagram of Primary Synthetic Route
Caption: Primary synthetic route to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and reducing agent for a reliable synthesis?
For laboratory-scale synthesis, the recommended pathway is the reduction of 2-(dimethylamino)benzaldehyde [1]. The reducing agent of choice is sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.
-
Expertise & Experience: This choice is based on causality. NaBH₄ is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aromatic ring. Unlike more powerful hydrides such as lithium aluminum hydride (LiAlH₄), NaBH₄ is safer to handle, tolerant of protic solvents, and its workup is significantly less hazardous. The reaction proceeds smoothly at room temperature, making it highly practical and energy-efficient.
Q2: I observe a persistent, highly polar impurity in my TLC analysis that doesn't correspond to the starting material. What is it?
The most probable identity of this highly polar impurity is the This compound N-oxide . Tertiary amines are susceptible to oxidation, and the dimethylamino group in your target molecule can be oxidized to its corresponding N-oxide, especially in the presence of air (oxygen) or oxidizing impurities.[2][3]
-
Trustworthiness: The N-O bond is highly polar, which significantly increases the polarity of the molecule.[3] This is why it appears with a much lower Rf value on a normal-phase TLC plate compared to the parent alcohol. This side reaction is a well-documented pathway for tertiary amines and is a critical consideration in their synthesis and storage.[2][4]
Q3: How can the formation of the N-oxide byproduct be prevented or minimized?
Preventing N-oxide formation is crucial for achieving high purity. This requires controlling the reaction atmosphere and ensuring the quality of your reagents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon. This is the most effective method to exclude atmospheric oxygen, the primary oxidant.
-
Solvent Deoxygenation: Use solvents that have been deoxygenated prior to use. This can be achieved by sparging the solvent with an inert gas (N₂ or Ar) for 15-30 minutes before adding reagents.
-
Antioxidants: While less common for this specific synthesis, the addition of a radical scavenger or antioxidant could theoretically reduce oxidation, but this may complicate purification. Adhering to an inert atmosphere is the preferred industrial and academic standard.
Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental issues.
| Symptom / Observation | Potential Root Cause | Recommended Troubleshooting Protocol |
| Low or No Product Yield | 1. Inactive Reducing Agent: NaBH₄ can degrade upon improper storage, especially in humid conditions. 2. Insufficient Reagent: Incorrect stoichiometry; not enough reducing agent was used. 3. Low-Quality Starting Material: The starting aldehyde may be impure or partially oxidized/polymerized. | 1. Test the Reductant: Perform a quick test by adding a small amount of your NaBH₄ to a test tube with acidic water (e.g., 1M HCl). Vigorous bubbling (H₂ gas evolution) indicates active hydride. If not, use a fresh bottle. 2. Verify Stoichiometry: Use a slight excess of NaBH₄ (typically 1.1 to 1.5 equivalents) to ensure the reaction goes to completion. 3. Check Aldehyde Purity: Analyze the 2-(dimethylamino)benzaldehyde by NMR or GC-MS before use. Purify by distillation or recrystallization if necessary. |
| Product is an Oil and Difficult to Isolate/Crystallize | 1. Presence of N-oxide: The N-oxide impurity is often hygroscopic and can prevent the desired product from crystallizing.[5] 2. Residual Solvent: Trapped solvent (e.g., methanol, ethyl acetate) can keep the product as a gum or oil. 3. Water in Product: Incomplete drying during workup. | 1. Purify via Acid-Base Extraction: See the detailed protocol in the next section. This is highly effective at removing the more basic N-oxide. 2. High-Vacuum Drying: Dry the purified product under a high vacuum (e.g., <0.1 Torr) for several hours, possibly with gentle heating (30-40 °C), to remove all volatile residues. 3. Use a Drying Agent: Ensure the organic layer is thoroughly dried with an anhydrous salt like Na₂SO₄ or MgSO₄ before solvent evaporation. |
| Purification by Silica Gel Chromatography Gives Poor Separation | 1. Tailing/Streaking: The basic dimethylamino group interacts strongly with the acidic silica gel, causing tailing and poor resolution. 2. Co-elution of Impurities: The N-oxide may be too polar to elute with standard solvent systems, or it may streak across all fractions. | 1. Base-Wash the Silica: Prepare the column slurry with a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites on the silica, leading to sharper peaks. 2. Switch to Alumina: Use neutral or basic alumina as the stationary phase, which is more compatible with basic compounds. 3. Prioritize Acid-Base Extraction: Avoid chromatography altogether if possible by using the chemical properties of the molecule for purification (see protocol below). |
Key Experimental Protocols
Protocol 1: Optimized Synthesis via Aldehyde Reduction
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(dimethylamino)benzaldehyde (1.0 eq).
-
Inerting: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Dissolution: Add deoxygenated methanol (approx. 0.2 M concentration) via syringe and stir until the aldehyde is fully dissolved.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This helps to control the initial exotherm.
-
Reduction: Slowly add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes. Monitor gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slowly adding water or acetone at 0 °C to destroy excess NaBH₄.
-
Workup: Proceed to the Acid-Base Extraction protocol for purification.
Protocol 2: Purification via Acid-Base Extraction
This protocol leverages the basicity of the amine to separate it from neutral or acidic impurities.
Caption: Workflow for purification via acid-base extraction.
Understanding the N-Oxide Side Reaction
The formation of the N-oxide is a critical side reaction to control. It proceeds via the oxidation of the lone pair of electrons on the nitrogen atom.
Caption: Oxidation of the tertiary amine to the corresponding N-oxide.
References
-
Chem-Station International Edition. (2017). Synthesis of N-Oxide. Retrieved from [Link][2]
-
Kobus, M., & Lisurek, M. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available at: [Link][3]
-
Organic Chemistry Portal. (n.d.). N-oxide synthesis by oxidation. Retrieved from [Link][6]
-
Patents Online. (n.d.). Synthesis of 5-[p-(dimethylamino)phenyl]-2,2-dimethyl-4-phenyl-3-oxazoline N-oxide. Retrieved from [Link][5]
-
ResearchGate. (n.d.). Synthesis of 2-dimethylamino-N,N-dimethylaniline N-oxide. Retrieved from [Link][4]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. N-oxide synthesis by oxidation [organic-chemistry.org]
Technical Support Center: Purification of Crude (2-(Dimethylamino)phenyl)methanol
Answering the user's request.
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude (2-(Dimethylamino)phenyl)methanol. This aromatic amino alcohol, a valuable building block in organic synthesis, presents unique purification challenges due to the presence of both a basic tertiary amine and a polar hydroxyl group. This document provides in-depth, field-proven troubleshooting advice and standardized protocols to help you navigate these challenges and achieve high purity.
Section 1: Troubleshooting Guide
This section is formatted as a series of common problems encountered during the purification of this compound, followed by their probable causes and actionable solutions.
Question: My compound is streaking or "tailing" significantly during silica gel column chromatography. Why is this happening and how can I fix it?
Answer:
This is the most common issue when purifying basic compounds like this compound on standard silica gel.
-
Causality: Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). The basic lone pair of electrons on the dimethylamino group of your compound undergoes a strong acid-base interaction with these silanol groups. This causes a portion of the molecules to "stick" to the stationary phase, leading to poor separation and significant tailing of the eluted spot or peak.[1]
-
Solutions:
-
Use a Modified Eluent: The most straightforward solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your mobile phase.[1]
-
Triethylamine (TEA): Add 0.5-1% (v/v) of triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column without undesirable interactions.[1]
-
Ammonium Hydroxide: For more polar solvent systems, such as Dichloromethane/Methanol, using a pre-mixed solution of methanol containing 1-2% ammonium hydroxide can be highly effective. A common system is DCM:MeOH:NH₄OH in a ratio like 95:4:1.[1]
-
-
Use an Alternative Stationary Phase: If tailing persists or if your compound is sensitive to base, consider a different stationary phase.
-
Neutral Alumina: Alumina is generally less acidic than silica gel and can be a good alternative for purifying basic compounds.
-
Deactivated Silica: You can "deactivate" the silica gel yourself by pre-washing the packed column with a solvent mixture containing triethylamine, followed by the non-polar solvent to remove excess base before loading your compound.[1]
-
-
Question: I'm performing a recrystallization, but my compound is "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystalline lattice. This is often due to the solution being too concentrated or cooling too quickly.
-
Causality: When the solubility of the compound in the solvent drops too rapidly upon cooling, the molecules do not have sufficient time to orient themselves into an ordered crystal lattice. Instead, they crash out as a disordered, supercooled liquid phase. This is common when the melting point of the solid is lower than the boiling point of the recrystallization solvent.
-
Solutions:
-
Re-heat and Dilute: Add a small amount of additional hot solvent to the mixture until the oil completely redissolves.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool can promote the formation of well-defined crystals.
-
Scratch the Flask: Once the solution is at or slightly below the saturation point, use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[1]
-
Change Solvent System: If the problem persists, your chosen solvent may be unsuitable. Consider using a two-solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at a warm temperature until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to clarify it and allow it to cool slowly.[1][2]
-
Question: My compound won't move off the baseline during column chromatography, even when I use a high percentage of ethyl acetate in hexane.
Answer:
This indicates that the mobile phase is not polar enough to effectively elute your highly polar compound from the polar silica gel stationary phase.
-
Causality: this compound contains a polar hydroxyl group and a tertiary amine, making it significantly more polar than simple aromatic compounds. A standard hexane/ethyl acetate system may not possess sufficient polarity to displace the compound from the silica gel.
-
Solutions:
-
Increase Eluent Polarity: Switch to a more polar solvent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is an excellent choice. Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase the concentration until the desired elution is achieved (Rf value of ~0.3).[1]
-
Incorporate a Basic Modifier: Remember that even with a DCM/MeOH system, you will likely need a basic modifier to prevent tailing. A typical eluent would be DCM/MeOH/TEA or DCM/MeOH/NH₄OH.[1]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Impurities typically stem from the synthetic route used. If prepared via the reduction of 2-(dimethylamino)benzaldehyde, common impurities may include:
-
Unreacted Starting Material: Residual 2-(dimethylamino)benzaldehyde.
-
Over-oxidation Product: 2-(dimethylamino)benzoic acid, if the sample has been exposed to air over time.
-
By-products: Impurities from the reducing agent or side reactions.
Q2: What is the best overall purification strategy for this compound?
A2: The optimal strategy depends on the scale of your reaction and the nature of the impurities. A multi-step approach is often most effective.
-
Initial Work-up (Acid-Base Extraction): A liquid-liquid extraction is highly effective for removing non-basic organic impurities and acidic by-products. See Protocol 3 for a detailed method.
-
Final Purification:
-
For multi-gram scales: Recrystallization is often the most efficient method for obtaining highly pure, crystalline material.
-
For smaller scales or difficult-to-crystallize samples: Flash column chromatography using a modified eluent is the preferred method.
-
The following decision tree can guide your choice:
Caption: Purification method selection workflow.
Q3: What are good solvent systems for chromatography and recrystallization?
A3: The following table provides recommended starting points for solvent selection.
| Purification Method | Recommended Solvent System | Key Considerations |
| Column Chromatography | Dichloromethane / Methanol / Triethylamine (e.g., 95:4:1) | Start with low MeOH % and increase polarity as needed. TEA is crucial to prevent tailing.[1] |
| Ethyl Acetate / Hexane / Triethylamine (e.g., 30:69:1) | Suitable for less polar impurities. May require higher polarity than achievable with this system. | |
| Recrystallization | Toluene / Hexanes | Dissolve in minimal hot toluene; add hexanes as the anti-solvent until cloudy, then clarify and cool slowly. |
| Ethyl Acetate / Heptane | Dissolve in hot ethyl acetate; use heptane as the anti-solvent. | |
| Water (for hydrochloride salt) | If converting to the HCl salt, recrystallization from water or ethanol/water can be very effective. |
Section 3: Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol describes the purification of this compound using a dichloromethane/methanol system modified with triethylamine.
-
Prepare the Slurry: In a beaker, add silica gel to a starting eluent of 1% Methanol in Dichloromethane containing 1% Triethylamine. Swirl to create a uniform slurry.
-
Pack the Column: Pour the slurry into your chromatography column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Prepare the Sample: Dissolve your crude compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder ("dry loading").
-
Load the Column: Carefully add the dry-loaded sample to the top of the packed silica bed.
-
Elute the Compound: Begin elution with the starting solvent. Gradually increase the percentage of methanol (e.g., from 1% to 2%, 3%, etc.) to increase the polarity of the mobile phase.
-
Collect Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Two-Solvent Recrystallization
This protocol uses a solvent/anti-solvent pair to induce crystallization.
-
Dissolution: Place the crude solid material in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., toluene) while stirring and heating until the solid is fully dissolved.
-
Induce Saturation: While the solution is still hot, add a "poor" or "anti-solvent" (e.g., hexanes) dropwise until the solution just begins to turn persistently cloudy.
-
Clarification: Add 1-2 drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For best results, place it in an insulated container.
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inner wall of the flask with a glass rod.[1]
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for 15-20 minutes to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
Protocol 3: Acid-Base Extraction
This is an excellent pre-purification step to remove neutral or acidic impurities.
Caption: Workflow for acid-base extraction purification.
References
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Recrystallization with two solvents. Reddit r/Chempros. [Link]
-
Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Waters Corporation. [Link]
-
Protein purification troubleshooting guide. Cytiva. [Link]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates with (2-(Dimethylamino)phenyl)methanol
Welcome to the technical support center for (2-(Dimethylamino)phenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile N,O-bidentate ligand in their synthetic protocols. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established chemical principles to help you diagnose and resolve common issues, particularly low conversion rates in metal-catalyzed cross-coupling reactions.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My cross-coupling reaction shows little to no product formation. What is the most logical way to start troubleshooting?
A systematic approach is crucial when a reaction fails. Before focusing on a single component, it's essential to evaluate the entire experimental setup. We recommend a hierarchical workflow to efficiently identify the root cause.
Below is a workflow diagram to guide your troubleshooting process.
Caption: A systematic workflow for troubleshooting low reaction conversion.
Q2: How can I confirm if the this compound ligand itself is the problem?
The quality and stability of the ligand are paramount for forming a catalytically active species. This compound, being an amino alcohol, can be susceptible to oxidation or degradation if not handled or stored properly.
1. Assess Purity:
-
Initial Check: Impurities in the ligand can poison the catalyst. Always start with a pure, well-characterized sample. A purity of >95% is recommended.
-
Analytical Verification: Confirm the identity and purity using standard analytical techniques. Proton NMR (¹H NMR) is an excellent method to check for structural integrity and the presence of impurities. Compare your spectrum to a known reference or the supplier's Certificate of Analysis.
2. Evaluate Stability and Handling:
-
Storage: Store the ligand in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation.
-
Control Experiment: To definitively test the ligand's efficacy, run a control reaction without it. In most modern cross-coupling reactions, the absence of a supporting ligand will result in dramatically lower or no yield, as the ligand is essential for catalyst stability and activity.[1] If you observe a similar (low) conversion with and without the ligand, it suggests either the ligand is inactive or another component is the primary issue.
Q3: I suspect issues with my palladium catalyst. What are common pitfalls related to the catalyst system when using an N,O-ligand?
The interaction between the palladium precursor and the this compound ligand forms the heart of the active catalyst. Problems here are a frequent source of low conversion.
1. Palladium Precursor Choice and Handling:
-
Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to inactive Pd(II) species. It is critical to assemble the reaction under an inert atmosphere (argon or nitrogen) and to use properly degassed solvents.[4]
2. Ligand-to-Metal Ratio:
-
Stoichiometry is Key: The ratio of ligand to palladium is critical. For bidentate ligands like this compound, a 1:1 or slightly greater (e.g., 1.1:1) ligand-to-metal ratio is a common starting point.
-
Too Little Ligand: Leads to poorly stabilized palladium, which can agglomerate into inactive palladium black.
-
Too Much Ligand: Can lead to the formation of saturated, inactive metal centers that are unable to participate in the catalytic cycle.
3. Catalyst Deactivation:
-
The N,O-chelate formed by this compound is generally robust.[5] However, under harsh conditions (e.g., very high temperatures, strongly coordinating solvents), the ligand may dissociate. Thiol impurities in substrates are notorious for irreversibly binding to and deactivating palladium catalysts.[6]
Q4: My reaction is producing significant side products like homocoupling or dehalogenation. How can I improve selectivity?
Side reactions compete for your catalyst and starting materials, directly reducing the yield of your desired product.[7]
1. Homocoupling:
-
Suzuki-Miyaura Reactions: The homocoupling of boronic acids to form biaryls is a common side reaction, often promoted by the presence of oxygen.[7] Rigorous degassing of all solvents and reagents is the most effective solution.
-
General Cause: Can also occur if the transmetalation step is slow relative to other pathways. Adjusting the base or solvent may help.
2. Dehalogenation (or Hydrodehalogenation):
-
Cause: This side reaction replaces the halide on your electrophile with a hydrogen atom. It is more common with electron-rich aryl halides and highly active catalyst systems.[7] The hydrogen source can be the solvent (e.g., alcohols), the base, or trace water.
-
Solutions:
-
Use a less active catalyst system (e.g., lower temperature, different ligand).
-
Ensure all reagents are anhydrous if water is a suspected hydrogen source.
-
Choose a non-protic solvent if possible.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Action | Scientific Rationale |
| No reaction | Inactive Catalyst (Pd(0) not formed) | Use a Pd(0) precursor (e.g., Pd₂(dba)₃) or ensure in situ reduction conditions are adequate. Rigorously degas solvents.[4] | The catalytic cycle begins with oxidative addition to an active Pd(0) species.[3] |
| Low Conversion | Poor Ligand Quality | Verify ligand purity via NMR or other analytical methods. | Catalyst poisons or degraded ligand will fail to form the active catalytic complex. |
| Low Conversion | Incorrect Ligand:Metal Ratio | Screen ratios from 1:1 to 2:1. A 1.1:1 ratio is a good starting point for a bidentate ligand. | Optimal coordination stabilizes the catalyst without rendering it inert. |
| Reaction Stalls | Catalyst Decomposition | Lower the reaction temperature. Ensure a strictly inert atmosphere. | High temperatures can promote ligand dissociation or catalyst aggregation into inactive palladium black. |
| Side Products | Homocoupling of Boronic Acid | Rigorously degas all solvents and reagents. Purge reaction vessel thoroughly with inert gas. | Oxygen promotes the oxidative homocoupling of boronic acids.[7] |
| Side Products | Dehalogenation | Use anhydrous solvent and base. Consider a milder base or lower temperature. | Reduces the availability of protic sources that can cause hydrodehalogenation of the electrophile.[7] |
Frequently Asked Questions (FAQs)
Q: What is the specific role of the dimethylamino and hydroxyl groups in catalysis? A: The nitrogen of the dimethylamino group and the oxygen of the hydroxyl group act as a bidentate "N,O-chelate". They simultaneously coordinate to the metal center (e.g., palladium or nickel). This chelation forms a stable five-membered ring with the metal, which enhances the stability of the catalyst, prevents aggregation, and modulates its electronic properties to facilitate key steps in the catalytic cycle like oxidative addition and reductive elimination.[5][8][9]
Q: How should I properly store this compound? A: this compound should be stored in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, and kept in a cool, dark, and dry place. This minimizes potential degradation from air, moisture, and light.
Q: What is a typical palladium precursor to use with this ligand? A: Common and effective palladium precursors include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Palladium(II) chloride (PdCl₂). The choice often depends on the specific reaction type and the need for in situ versus direct use of a Pd(0) source.[2]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol is a validated starting point and should be optimized for specific substrates.
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and this compound (2.2 mol%).
-
Seal the Schlenk flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., argon) three times. This process is crucial to remove oxygen.[4]
-
Add the palladium precursor and ligand to the flask under a positive pressure of argon.
-
Add the degassed solvent (e.g., dioxane, toluene, or DMF/water mixture) via syringe. A typical concentration is 0.1 M with respect to the limiting reagent.
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction vigorously to ensure proper mixing.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-24 hours.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Quality Control of this compound by ¹H NMR
-
Accurately weigh ~5-10 mg of the ligand.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis: Look for sharp, well-defined peaks corresponding to the aromatic protons, the methine proton (CH-OH), the N-methyl protons, and the hydroxyl proton. The integration of these peaks should match the expected ratios. Check for the absence of significant unidentifiable peaks, which would indicate impurities.
Visualization of the Catalytic Cycle
The diagram below illustrates a simplified catalytic cycle for the Suzuki-Miyaura reaction, highlighting the central role of the palladium-ligand complex.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- BenchChem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
-
González-Bobes, F., & Fu, G. C. (2006). Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Journal of the American Chemical Society, 128(16), 5360–5361. [Link]
- Organic Chemistry Portal. (n.d.). Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with Boc-D-2-Amino-4-bromo-4-pentenoic acid.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org.
- DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In T. Colacot (Ed.), New Trends in Cross-Coupling: Theory and Applications (pp. 20-90). The Royal Society of Chemistry.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
-
Nielsen, D. K., et al. (2011). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. Journal of the American Chemical Society, 133(34), 13531–13541. [Link]
-
Powers, D. C., & Ritter, T. (2017). 1,3-N,O-Complexes of late transition metals. Ligands with flexible bonding modes and reaction profiles. Chemical Society Reviews, 46(1), 147-158. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,3-N,O-Complexes of late transition metals. Ligands with flexible bonding modes and reaction profiles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids [organic-chemistry.org]
Technical Support Center: Optimization of (2-(Dimethylamino)phenyl)methanol Synthesis
Welcome to the technical support guide for the synthesis and optimization of (2-(Dimethylamino)phenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for maximum yield and purity.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing a diagnosis of the problem and a validated solution.
Q1: My reaction yield is significantly lower than expected. What are the most common causes and how can I fix this?
A: Low yield is the most frequently reported issue. The cause can typically be traced to one of four areas: starting material integrity, reaction conditions, reagent efficacy, or the workup procedure. Let's break these down.
-
Cause 1a: Purity and Stability of 2-(Dimethylamino)benzaldehyde
-
The Problem: The aldehyde starting material is susceptible to oxidation. Over time, it can oxidize to 2-(dimethylamino)benzoic acid[1][2]. This carboxylic acid will not be reduced by mild reducing agents like sodium borohydride (NaBH₄), leading to a direct loss in theoretical yield.
-
Troubleshooting:
-
Verify Purity: Before starting, check the purity of your 2-(dimethylamino)benzaldehyde via NMR or by its melting point. The pure aldehyde is a solid.[3]
-
Purify if Necessary: If significant acid impurity is detected, the aldehyde can be purified. However, it is often more practical to start with fresh, high-purity material.
-
Proper Storage: Store the aldehyde under an inert atmosphere (nitrogen or argon), protected from light and heat to prevent oxidation.
-
-
-
Cause 1b: Ineffective Reduction Conditions
-
The Problem: The choice and handling of the reducing agent and the reaction temperature are critical. Sodium borohydride (NaBH₄) is the most common and safest choice for reducing the aldehyde to the alcohol. However, its reducing power can be compromised.
-
Troubleshooting:
-
Reagent Quality: NaBH₄ can degrade with improper storage. Use a freshly opened bottle or a reagent that has been stored in a desiccator.
-
Stoichiometry: While the stoichiometry is 4:1 (aldehyde:NaBH₄), it is common practice to use a slight excess of NaBH₄ (e.g., 1.5 to 2.0 molar equivalents relative to the aldehyde) to ensure the reaction goes to completion.
-
Temperature Control: The reaction is exothermic. It should be initiated at a low temperature (0-5 °C) to control the reaction rate and prevent side reactions. Allowing the reaction to warm to room temperature is standard, but overheating can lead to decomposition.[4]
-
-
-
Cause 1c: Inefficient Workup and Product Isolation
-
The Problem: This is a very common source of product loss. This compound is an amino alcohol. The tertiary amine group (pKa of the conjugate acid is ~5-6) and the alcohol group mean its solubility is highly dependent on pH.
-
In acidic solution (pH < 5): The amine is protonated (-N(CH₃)₂H⁺). The resulting ammonium salt is highly water-soluble and will be lost to the aqueous layer during extraction.
-
In strongly basic solution (pH > 11): The alcohol can be deprotonated to form an alkoxide, which can increase its aqueous solubility.
-
-
Troubleshooting:
-
Quench Carefully: After the reaction is complete, quench the excess NaBH₄ by slowly adding acetone or by carefully adjusting the pH with dilute acid (e.g., 1M HCl) at 0 °C.
-
Optimize Extraction pH: Before extracting with an organic solvent (like ethyl acetate or dichloromethane), adjust the pH of the aqueous solution to be mildly basic, ideally between 8 and 9. This ensures the amine is in its free base form and minimally soluble in water.
-
Use Brine: Wash the combined organic extracts with brine (saturated NaCl solution) to remove dissolved water and improve phase separation.
-
-
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and solve low-yield issues.
Caption: A workflow for troubleshooting low yields.
Q2: I see an unexpected side product in my crude NMR. What could it be?
A: The most likely impurity is unreacted starting material or the corresponding carboxylic acid if the aldehyde was old. If your reaction conditions were basic (which is not typical for a standard NaBH₄ reduction), you might observe products from a Cannizzaro disproportionation reaction, which would be 2-(dimethylamino)benzoic acid and the desired product. Careful control of pH during the reaction and workup is key to avoiding side reactions.[5]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for preparing this compound?
A: The most direct and efficient method is the reduction of 2-(dimethylamino)benzaldehyde. This route is preferred due to the commercial availability of the starting material and the high selectivity and safety of the reduction when using sodium borohydride in a protic solvent like methanol or ethanol.[6] An alternative, the reduction of 2-(dimethylamino)benzoic acid, requires a much stronger and more hazardous reducing agent like lithium aluminum hydride (LiAlH₄).[7]
Reaction Pathway
Caption: Synthesis of the target molecule.
Q2: Which reducing agent is better: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)?
A: For the reduction of an aldehyde to an alcohol, Sodium Borohydride (NaBH₄) is the superior choice . It is selective for aldehydes and ketones, safer to handle, and the reaction can be run in less hazardous alcoholic solvents. LiAlH₄ is a much more powerful, non-selective reducing agent that will also reduce esters, carboxylic acids, and amides. It reacts violently with water and protic solvents, requiring strictly anhydrous conditions (e.g., in THF or ether) and extreme care during handling and quenching.
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Selectivity | High (reduces aldehydes/ketones) | Low (reduces most carbonyls) |
| Solvent | Protic (Methanol, Ethanol) | Aprotic (THF, Diethyl Ether) |
| Safety | Relatively safe, stable in air | Pyrophoric, reacts violently with water |
| Workup | Simple aqueous quench | Requires careful, multi-step quench (Fieser method) |
| Recommendation | Highly Recommended for this synthesis | Not recommended unless reducing the carboxylic acid |
Q3: How should I monitor the progress of the reaction?
A: The reaction can be easily monitored by Thin Layer Chromatography (TLC).
-
Mobile Phase: A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). You may need to add a small amount of triethylamine (~1%) to the mobile phase to prevent the basic amine product from streaking on the silica plate.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. The starting aldehyde and the product alcohol will both be UV active. The product will have a lower Rf value (it will run slower on the plate) than the aldehyde because the alcohol group is more polar than the aldehyde group. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q4: What is the best way to purify the final product?
A: If TLC analysis of your crude product after workup shows a single major spot with minor impurities, flash column chromatography is the most effective purification method.
-
Stationary Phase: Silica gel.
-
Eluent: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity to elute your product. Again, adding ~1% triethylamine to your eluent can improve the peak shape and recovery of the amine product.
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound via Aldehyde Reduction
This protocol is a representative procedure and should be adapted and optimized based on your specific laboratory conditions and scale.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(dimethylamino)benzaldehyde (1.0 eq). Dissolve the aldehyde in methanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-5 °C.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Quenching: Cool the mixture back to 0 °C in an ice bath. Slowly and carefully add acetone to quench any excess NaBH₄. Stir for 10 minutes.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Workup: Proceed to the workup and extraction protocol below.
Protocol 2: Aqueous Workup and Extraction
-
Redissolving: To the residue from Protocol 1, add deionized water and ethyl acetate.
-
pH Adjustment: While stirring, slowly add 1 M NaOH solution until the aqueous layer reaches a pH of 8-9. Check the pH using pH paper.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with fresh portions of ethyl acetate.
-
Washing: Combine all organic layers and wash them once with brine (saturated NaCl solution).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography as described in the FAQ section.
References
-
CSIRO Publishing. Reduction by Dissolving Metals. XXII Reduction and Reductive Alkylation of Some Methoxy- and Dimethylamino-benzoic Acids*. Available at: [Link]
-
SpectraBase. (2-Dimethylaminophenyl)diphenylmethanol - Optional[MS (GC)] - Spectrum. Available at: [Link]
- Patsnap. Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Eureka.
-
Semantic Scholar. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]
-
YouTube. Reductive Amination. Available at: [Link]
- Patsnap. CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol.
-
PubChem. Dimethylamino(phenyl)methanol. Available at: [Link]
- Patsnap. CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol.
-
ECI Digital Archives. Continuous flow intensification of ortho-lithiation at ambient conditions. Available at: [Link]
-
PubChem. methanol. Available at: [Link]
- Google Patents. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.
-
MDPI. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Available at: [Link]
-
ResearchGate. Reductive amination of amines with formaldehyde ?. Available at: [Link]
-
ResearchGate. Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Available at: [Link]
-
ResearchGate. (PDF) Evolution Path of Precursor-Induced High-Temperature Lithiation Reaction during the Synthesis of Lithium-Rich Cathode Materials. Available at: [Link]
-
PubMed. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
ResearchGate. Reaction of 9 with DMF or benzaldehyde | Download Table. Available at: [Link]
-
ResearchGate. Optimization of the Grignard reagent formation. Available at: [Link]
-
PubChemLite. 2-(dimethylamino)benzoic acid (C9H11NO2). Available at: [Link]
-
Organic Chemistry Portal. Reducing Agents. Available at: [Link]
-
ResearchGate. Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. Available at: [Link]
-
PubChem. 2-(Dimethylamino)benzoic acid. Available at: [Link]
-
PubMed. Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes. Available at: [Link]
-
International Journal of Development Research. COMPARATIVE PERFORMANCE EVALUATION & SYSTEMATIC SCREENING OF 2-METHF AS GREEN SOLVENT FOR COST EFFECTIVE, IMPROVED INDUSTR. Available at: [Link]
-
MDPI. Temperature Effects on the HOPG Intercalation Process. Available at: [Link]
-
NIH. Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes. Available at: [Link]
Sources
- 1. PubChemLite - 2-(dimethylamino)benzoic acid (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. 2-(Dimethylamino)benzoic acid | C9H11NO2 | CID 69118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 2,6-bis(dimethylamino)benzaldehyde | 1289262-06-1 | 95 [smolecule.com]
- 7. connectsci.au [connectsci.au]
Preventing degradation of (2-(Dimethylamino)phenyl)methanol during storage
Technical Support Center: (2-(Dimethylamino)phenyl)methanol
Introduction
This compound is a valuable substituted benzyl alcohol derivative used in various synthetic applications within research and drug development. Its unique structure, featuring both a benzylic alcohol and a tertiary amine, makes it a versatile intermediate. However, these same functional groups render the molecule susceptible to degradation, primarily through oxidation, if not handled and stored correctly. Inconsistent results, low reaction yields, and the appearance of unknown impurities can often be traced back to the compromised purity of this starting material.
This guide provides a comprehensive technical overview designed for researchers and scientists. It consolidates field-proven insights and best practices into a series of frequently asked questions and troubleshooting protocols to ensure the long-term stability and integrity of this compound in your laboratory.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
The primary goal is to protect the compound from atmospheric oxygen and moisture. The manufacturer's safety data sheet (SDS) typically recommends storing the container tightly closed in a dry, cool, and well-ventilated place.[1][2] For long-term stability and to prevent oxidative degradation, more stringent conditions are required.
| Feature | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the benzylic alcohol and tertiary amine functional groups.[3][4][5] |
| Temperature | Cool (2-8 °C) | Reduces the rate of potential degradation reactions. Follow product label recommendations.[6] |
| Light | Amber Vial / Dark Location | Protects against potential light-catalyzed degradation pathways. |
| Moisture | Tightly Sealed Container | The compound can be hygroscopic; moisture can interfere with many reactions.[7] |
Q2: My bottle of this compound has turned from a white/off-white solid to a yellow or brownish color. What does this mean?
This is a strong visual indicator of degradation. The pure compound is typically a white to slightly pale yellow crystalline powder or solid.[4] A noticeable color change to yellow, pink, or brown suggests the formation of oxidized impurities. The primary culprit is the oxidation of the benzylic alcohol to the corresponding aldehyde, 2-(Dimethylamino)benzaldehyde, which can be further oxidized to 2-(Dimethylamino)benzoic acid. These conjugated impurities often absorb in the visible spectrum, causing the color.[8]
Before using discolored material, you MUST verify its purity. Using degraded material can lead to failed reactions and the introduction of unwanted byproducts.
Q3: Is this compound considered an air-sensitive reagent? How should I handle it?
Yes. Due to the susceptibility of the benzyl alcohol group to oxidation, it should be treated as an air-sensitive reagent.[5][9][10] Improper handling is a common source of degradation.[9]
Best Practices for Handling:
-
Use Inert Atmosphere Techniques: Whenever possible, handle the compound inside a glove box or by using a Schlenk line to maintain a positive pressure of an inert gas like argon or nitrogen.[7][10]
-
Use Appropriate Packaging: For reagents packaged in Sure/Seal™ or AcroSeal bottles, use a clean, dry syringe or cannula for transfer.[9][11] This packaging is designed to maintain an inert atmosphere.[11][12]
-
Minimize Exposure: Do not leave the container open to the laboratory atmosphere. Weigh out the required amount quickly and securely reseal the container, preferably after flushing the headspace with an inert gas.
-
Use Dry Glassware: Ensure all glassware is oven-dried or flame-dried to remove adsorbed moisture before coming into contact with the reagent.[11][12]
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the use of this compound.
Troubleshooting Matrix
| Problem Encountered | Likely Cause(s) | Recommended Actions & Solutions |
| Compound has developed a strong yellow/brown color. | Oxidation. The benzylic alcohol has likely been oxidized to the corresponding aldehyde or carboxylic acid. | 1. Do not use directly. 2. Verify Purity: Perform a purity analysis using HPLC or ¹H NMR (see Protocol 2 & 3). 3. Decision: If purity is >95% and the impurity is identified and known not to interfere, proceed with caution. Otherwise, repurify via recrystallization or column chromatography, or procure a fresh batch. |
| Inconsistent or lower-than-expected reaction yields. | Degraded Starting Material. The active percentage of the reagent is lower than assumed due to the presence of impurities. | 1. Confirm Purity: Analyze an aliquot of the starting material before beginning your synthesis. 2. Use a Fresh Sample: Open a new, properly stored bottle of the reagent and repeat the experiment. Compare results. 3. Review Handling: Ensure strict air-sensitive techniques were used during reagent transfer. |
| Compound appears clumpy, oily, or has a lower melting point. | Moisture Absorption. The compound is likely hygroscopic and has absorbed water from the atmosphere. | 1. Dry the Material: If thermally stable, dry the compound under high vacuum for several hours. 2. Improve Storage: Store in a desiccator under an inert atmosphere.[7] For long-term storage, use a sealed ampule. |
Section 3: Key Protocols & Methodologies
Protocol 1: Workflow for Handling and Purity Verification
This workflow provides a logical sequence for assessing and using this compound.
Caption: Decision workflow for handling the reagent.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative assessment of purity by separating the main compound from its potential degradation products.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water (with 0.1% Trifluoroacetic Acid, TFA).
-
Gradient Example: Start at 10% ACN, ramp to 95% ACN over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Sample Preparation:
-
Create a stock solution of the compound in methanol or acetonitrile at approximately 1 mg/mL.
-
Dilute this stock solution with the initial mobile phase to a working concentration of ~0.1 mg/mL.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
The primary degradation product, 2-(dimethylamino)benzaldehyde, will typically have a different retention time than the parent alcohol. Purity is calculated using the area normalization method.[13]
-
Protocol 3: Purity Assessment by ¹H NMR Spectroscopy
NMR provides rapid structural confirmation and can identify key impurities.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Key Signals to Observe for the Parent Compound:
-
Benzylic Protons (-CH₂OH): A singlet around 4.5-4.8 ppm. The integration of this peak is a key indicator of the alcohol's presence.
-
Dimethyl Protons (-N(CH₃)₂): A singlet around 2.6-2.8 ppm.
-
Aromatic Protons: Multiplets in the aromatic region (~7.0-7.4 ppm).
-
Hydroxyl Proton (-OH): A broad singlet, which may be exchangeable with D₂O.
-
-
Signals Indicating Degradation:
-
Aldehyde Proton (-CHO): The appearance of a new singlet far downfield, typically between 9.8-10.2 ppm, is a definitive sign of oxidation to 2-(dimethylamino)benzaldehyde.
-
Carboxylic Acid Proton (-COOH): A very broad singlet, often >10 ppm, indicates further oxidation.
-
Section 4: Chemical Stability & Degradation Pathways
The chemical structure of this compound contains two primary sites susceptible to degradation under ambient laboratory conditions: the benzylic alcohol and the tertiary amine.
-
Oxidation of the Benzylic Alcohol (Primary Pathway): This is the most common and significant degradation pathway. The benzylic alcohol is readily oxidized by atmospheric oxygen, a process that can be accelerated by light or trace metal impurities. The initial product is 2-(Dimethylamino)benzaldehyde. This aldehyde can undergo further oxidation to the less reactive but still problematic 2-(Dimethylamino)benzoic acid.[14][15] This two-step oxidation is the primary cause of discoloration and purity loss.
-
Oxidation of the Tertiary Amine: The dimethylamino group can also undergo oxidation, potentially forming the corresponding N-oxide. While often a less favorable pathway under simple storage conditions compared to alcohol oxidation, it represents another potential source of impurities.[16]
Caption: Primary oxidative degradation pathway.
References
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]
-
Wang, F., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis. [Link]
-
ResearchGate. Oxidation of different benzyl alcohols. [Link]
-
Levine, M., et al. Environmentally friendly procedure for the aqueous oxidation of benzyl alcohols to aldehydes with dibromodimethylhydantoin (DBDMH) and cyclodextrin: Scope and mechanistic insights. Ariel University. [Link]
-
Chemistry Stack Exchange. (2016). Why so much color change in synthesis of triphenylmethanol?. [Link]
-
Traynelis, V. J., et al. (1964). DMSO Oxidation of Benzylalcohols to Benzaldehydes. The Journal of Organic Chemistry. [Link]
-
MDPI. (2023). Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. [Link]
-
Wang, W., et al. (2021). Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways. Environmental Pollution. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. ossila.com [ossila.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 15. mdpi.com [mdpi.com]
- 16. Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in the handling of (2-(Dimethylamino)phenyl)methanol
Welcome to the Technical Support Center for (2-(Dimethylamino)phenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful handling and application of this versatile reagent. Our approach is rooted in practical, field-proven insights to help you navigate the common pitfalls associated with this compound.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule featuring a tertiary amine and a primary benzylic alcohol. This unique structure, while synthetically useful, also presents specific handling challenges. The proximity of the electron-donating dimethylamino group to the benzylic alcohol can influence its reactivity, making it susceptible to particular degradation pathways. This guide will equip you with the knowledge to mitigate these risks and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with this compound.
Q1: My this compound has developed a yellow or brownish tint upon storage. Is it still usable?
A1: The appearance of a yellow or brownish color is a common indicator of oxidation. Both the benzylic alcohol and the tertiary amine are susceptible to oxidation, especially when exposed to air and light. The initial oxidation product of the alcohol is the corresponding aldehyde, 2-(dimethylamino)benzaldehyde, which can be further oxidized to 2-(dimethylamino)benzoic acid.
-
Recommendation: While minor discoloration may not significantly impact some applications, it is crucial to assess the purity of the material before use, for example, by TLC or LC-MS. For sensitive applications, it is highly recommended to use freshly purified material. To prevent discoloration, always store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a reduced temperature (2-8 °C is recommended).
Q2: I am observing an unexpected loss of my starting material and the formation of a baseline spot on my TLC plate during my reaction. What could be happening?
A2: This observation often points towards polymerization or self-condensation. While less common for tertiary amines compared to primary or secondary amines, the benzylic alcohol moiety can undergo intermolecular etherification, especially under acidic conditions or at elevated temperatures. The amino group can also participate in or catalyze these processes, leading to the formation of insoluble polymeric materials that appear as a baseline spot on a TLC plate.
-
Recommendation: Maintain neutral or slightly basic conditions during your reaction and workup if possible. Avoid high temperatures for prolonged periods. If your reaction requires acidic conditions, consider using a protecting group for the alcohol.
Q3: My reaction is not proceeding as expected, and I suspect my this compound has degraded. What are the most common causes of degradation?
A3: The primary causes of degradation are oxidation and reaction with incompatible substances.
-
Oxidation: As mentioned in Q1, exposure to atmospheric oxygen can lead to the formation of aldehyde and carboxylic acid impurities.
-
Incompatibility with Strong Acids: The tertiary amine group is basic and will react exothermically with strong acids to form an ammonium salt. This can alter the intended reactivity of the molecule.
-
Incompatibility with Strong Oxidizing Agents: Reagents like permanganates, dichromates, and peroxides will readily oxidize both the alcohol and the amine functionalities, leading to a complex mixture of degradation products.
Q4: What are the ideal storage conditions for this compound?
A4: To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the amine and alcohol functional groups. |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation pathways. |
| Light | Amber vial or stored in the dark | Prevents light-catalyzed oxidation. |
| Container | Tightly sealed, appropriate material | Prevents moisture absorption and contamination. |
Troubleshooting Guide
This section provides a structured approach to troubleshooting common experimental issues.
Problem 1: Low Yield or Incomplete Reaction
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Degraded Starting Material | 1. Check the appearance of your this compound. If discolored, purify by recrystallization or column chromatography. 2. Confirm the identity and purity of the starting material by NMR or LC-MS. | Impurities from oxidation (e.g., the corresponding aldehyde or carboxylic acid) can interfere with the desired reaction. |
| Incompatible Reaction Conditions | 1. If using acidic conditions, consider if the protonated amine is preventing the desired reaction. 2. If using oxidizing agents, ensure they are compatible with both the amine and alcohol groups. | The tertiary amine is a base and will be protonated in acidic media, altering its electronic properties and potentially its reactivity. The molecule has two oxidizable sites. |
| Thermal Instability | 1. Monitor the reaction temperature closely. 2. Run the reaction at the lowest effective temperature. | Although benzyl alcohols are generally thermally stable at moderate temperatures, prolonged heating can lead to side reactions like ether formation. |
Problem 2: Formation of Unidentified Byproducts
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Oxidation | 1. Ensure your reaction is performed under an inert atmosphere. 2. Use degassed solvents. | The benzylic alcohol can be oxidized to the aldehyde and then the carboxylic acid. The tertiary amine can be oxidized to the corresponding N-oxide. |
| Self-Condensation/Polymerization | 1. Analyze byproducts by MS to look for dimeric or oligomeric species. 2. Adjust the pH of the reaction mixture to be neutral or slightly basic. | The presence of both a nucleophilic amine and an electrophilic (upon activation) alcohol can lead to intermolecular reactions. |
| Reaction with Solvent | 1. Ensure the solvent is inert to the reaction conditions and starting materials. 2. For example, avoid acidic methanol which could potentially lead to ether formation. | Solvents can participate in side reactions, especially under harsh conditions. |
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a quick and effective way to assess the purity of your this compound.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
TLC Plate: Use a silica gel TLC plate.
-
Spotting: Spot a small amount of the solution onto the TLC plate.
-
Eluent: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted as needed.
-
Development: Develop the plate in a chamber saturated with the eluent.
-
Visualization: Visualize the spots under UV light (254 nm). The presence of multiple spots indicates impurities. The primary oxidation product, 2-(dimethylamino)benzaldehyde, will likely have a different Rf value.
Protocol 2: Inert Atmosphere Handling
To prevent oxidation, it is crucial to handle this compound under an inert atmosphere.
-
Setup: Use a Schlenk line or a glovebox.
-
Degassing: If using solvents, ensure they are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Transfer: Use cannulation or gas-tight syringes for liquid transfers. For solid transfers, use a positive pressure of inert gas.
-
Storage: After use, flush the headspace of the storage container with an inert gas before sealing.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the key potential degradation pathways for this compound.
Caption: Potential degradation pathways of this compound.
Logical Workflow for Troubleshooting
This workflow provides a step-by-step guide to diagnosing and resolving issues during your experiments.
Caption: A logical workflow for troubleshooting experiments.
References
Technical Support Center: Catalyst Optimization for Systems Employing (2-(Dimethylamino)phenyl)methanol Derivatives
Here is the technical support center guide on optimizing catalyst loading when using (2-(Dimethylamino)phenyl)methanol derivatives.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for optimizing catalyst loading in reactions utilizing this compound and its derivatives as ligands. These amino alcohol ligands are valued for their ability to form stable chelate complexes with transition metals, enhancing catalytic activity and stability. However, achieving optimal performance requires careful control over reaction parameters, most critically, the catalyst loading.
This resource is designed to move beyond simple procedural lists, offering insights into the causal relationships between your experimental choices and reaction outcomes.
Core Principles: The Role of this compound Ligands in Catalysis
This compound derivatives function as bidentate ligands, coordinating to a metal center (commonly palladium) through both the Lewis basic amino group and the hydroxyl group.[1] This chelation creates a stable, well-defined chiral or achiral environment around the metal, which is fundamental to its catalytic efficacy.[1]
In a typical palladium-catalyzed cross-coupling reaction, the catalyst must cycle between Pd(0) and Pd(II) oxidation states.[2][3] The ligand's role is to stabilize the palladium center, facilitate the elementary steps of the cycle, and prevent catalyst decomposition into inactive palladium black.[4][5] An insufficient catalyst or ligand concentration can lead to a stalled reaction, while an excessive amount can be uneconomical and may even inhibit catalysis.[6][7]
Caption: Troubleshooting Workflow for Low Yield.
Data & Protocols
Table 1: Recommended Starting Conditions for Optimization
This table provides a general starting point for developing a new cross-coupling protocol using a this compound derivative as the ligand.
| Parameter | Recommended Starting Point | Optimization Range | Rationale / Key Considerations |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | N/A (or screen pre-catalysts) | Cost-effective and common Pd(II) and Pd(0) sources. [6] |
| Catalyst Loading | 2 mol % | 0.5 - 10 mol % | Start high enough to ensure conversion, then optimize down for efficiency. [4][8] |
| Ligand Ratio (L:Pd) | 1.1 : 1 | 1:1 to 2:1 | Balances catalyst stability with preventing potential inhibition from excess ligand. [4][6] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Screen inorganic vs. organic bases | Base choice is critical and reaction-dependent; it affects both transmetalation and catalyst stability. [5] |
| Solvent | Toluene or Dioxane | Screen polar aprotic (THF, DMF) and protic (t-BuOH/H₂O) solvents | Solvent influences solubility, reaction rate, and catalyst stability. Must be anhydrous. [9] |
| Temperature | 80 °C | Room Temp to 120 °C | Higher temperatures increase rate but may also accelerate catalyst decomposition. [4] |
Protocol 1: General Procedure for an Air-Sensitive Cross-Coupling Reaction
This protocol outlines the setup of a small-scale test reaction using standard Schlenk techniques.
-
Vessel Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Addition of Solids: In the flask, quickly add the palladium source (e.g., Pd(OAc)₂), the this compound ligand, the base (e.g., K₂CO₃), and the solid coupling partner (e.g., aryl halide).
-
Inert Atmosphere Purge: Seal the flask and evacuate under high vacuum for 5-10 minutes, then backfill with inert gas. Repeat this "evacuate-backfill" cycle three times to ensure a completely inert atmosphere.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe. If the other coupling partner (e.g., boronic acid) is a liquid or in solution, add it via syringe.
-
Reaction Execution: Lower the flask into a pre-heated oil bath and stir for the intended reaction time.
-
Monitoring: Monitor the reaction's progress by taking small aliquots via syringe at various time points and analyzing them by TLC, GC, or LC-MS. [10]7. Work-up: After completion, cool the reaction to room temperature. Quench the reaction appropriately (e.g., with water or saturated aq. NH₄Cl) and proceed with standard extraction and purification procedures. [1][10]
References
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). Benchchem.
- Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives. (n.d.). Benchchem.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024). ACS Publications.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. (2021). ResearchGate.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central.
- Cross-coupling reaction. (n.d.). Wikipedia.
- air and moisture sensitivity of Mandyphos ligands and catalysts. (n.d.). Benchchem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
- A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol. (n.d.). Benchchem.
- Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric Catalysis. (n.d.). Benchchem.
- Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific.
- Suzuki reaction. (n.d.). Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Byproduct Formation in Mannich Reactions with (2-(Dimethylamino)phenyl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered when using (2-(Dimethylamino)phenyl)methanol in Mannich and related aminomethylation reactions. Our focus is on understanding and minimizing the formation of unwanted byproducts to improve yield, purity, and process reliability.
Introduction: The Role and Reactivity of this compound
This compound is a versatile reagent in organic synthesis. In the context of Mannich-type reactions, it serves as a stable, solid precursor to a reactive electrophile. Under acidic conditions, the benzylic alcohol is protonated and eliminates a molecule of water to form the corresponding ortho-(dimethylamino)benzyl iminium ion in situ. This electrophilic species is then intercepted by a suitable nucleophile, such as an enol, enolate, or electron-rich aromatic ring, to yield the desired aminomethylated product.
While this reagent offers advantages in handling over gaseous formaldehyde, its unique structure—featuring both a reactive benzylic alcohol and a coordinating ortho-dimethylamino group—can lead to specific side reactions if conditions are not carefully controlled. This guide is designed to help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is producing a significant amount of a high molecular weight, insoluble material. What is causing this polymerization?
A1: This is a common issue often related to the uncontrolled formation and subsequent reaction of the iminium ion intermediate.
Causality: The reactive iminium ion, once formed, can act as both an electrophile and a potential building block for polymerization. If the concentration of the active iminium ion is too high relative to your nucleophile, or if the reaction temperature is excessive, self-condensation can occur. The ortho-dimethylamino group can also influence the electron density of the aromatic ring, potentially leading to undesired aromatic substitutions with other reactive intermediates.
Troubleshooting Strategies:
-
Control the Rate of Iminium Ion Formation:
-
Slow Acid Addition: Instead of adding all the acid catalyst at the beginning, consider a slow, dropwise addition to the reaction mixture. This maintains a low, steady-state concentration of the iminium ion.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or room temperature before cautiously heating.
-
-
Stoichiometry and Order of Addition:
-
Pre-mix and Add: Dissolve your nucleophile (e.g., ketone) and this compound in the solvent first. Then, add the acid catalyst slowly. This ensures the nucleophile is present to "trap" the iminium ion as it forms.
-
Use a Slight Excess of the Nucleophile: Employing 1.1 to 1.2 equivalents of the enolizable carbonyl compound can help ensure the iminium ion is consumed in the desired reaction pathway.
-
-
Solvent Choice: Protic solvents like ethanol or methanol can stabilize the iminium ion and may be suitable.[1][2] However, in some cases, a less polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) may reduce side reactions by minimizing ion solvation.
Q2: I am observing significant amounts of aldol condensation byproducts from my ketone starting material. How can I suppress this side reaction?
A2: Aldol condensation is a frequent competitor to the Mannich reaction because both pathways are often promoted by acid or base and proceed through an enol or enolate intermediate.[3]
Causality: The conditions required to generate the enol form of your ketone for the Mannich reaction are often the same conditions that promote the ketone to react with itself.
Troubleshooting Strategies:
-
Strict pH Control: Maintaining a weakly acidic medium (pH 4-5) is critical. This pH is generally sufficient to facilitate the formation of the iminium ion from this compound without strongly promoting the self-condensation of many common ketones.
-
Pre-formed Iminium Ion (Alternative Strategy): While the benefit of this compound is its role as an in situ precursor, if aldol products persist, consider pre-forming a more controlled electrophile. A related strategy involves using Eschenmoser's salt, which provides a highly reactive iminium species under milder conditions that may not favor aldol pathways.[4]
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the competing aldol reaction more significantly than the Mannich reaction, improving selectivity.
Q3: My reaction is sluggish and gives a low yield of the desired product, with most of the starting material recovered. How can I improve the conversion?
A3: Low conversion can stem from inefficient generation of the active electrophile or poor nucleophilicity of your carbonyl compound.
Causality: The elimination of water from the protonated this compound is a key equilibrium step. Insufficient acid or the presence of excess water can suppress the formation of the necessary iminium ion.
Troubleshooting Strategies:
-
Catalyst Choice and Loading:
-
Ensure you are using a suitable acid catalyst. Brønsted acids like HCl or acetic acid are common. Lewis acids can also be effective.
-
Increase the catalyst loading incrementally. Start with a catalytic amount (5-10 mol%) and increase if necessary.
-
-
Water Removal:
-
Use anhydrous solvents and reagents.
-
Consider using a Dean-Stark apparatus if the reaction is run at elevated temperatures in a suitable solvent (e.g., toluene) to physically remove the water generated during iminium ion formation.
-
-
Activation of the Nucleophile:
-
For less reactive ketones, consider converting them to a more nucleophilic silyl enol ether. The reaction can then be performed under conditions tailored for Mukaiyama-Mannich reactions, which often proceed with higher efficiency.
-
Visualizing Reaction Pathways
Understanding the intended reaction and potential side reactions is crucial for effective troubleshooting.
Diagram 1: Formation of the Reactive Electrophile
Caption: In-situ generation of the reactive iminium ion.
Diagram 2: Main Mannich Reaction Pathway
Caption: The desired C-C bond-forming reaction.
Diagram 3: Competing Aldol Side Reaction
Caption: Formation of common aldol byproducts.
Experimental Protocols & Data
Protocol: General Procedure for Aminomethylation using this compound
This protocol describes a general method for the reaction of this compound with a ketone, using acetophenone as an example.
Materials:
-
This compound (1.0 eq.)
-
Acetophenone (1.1 eq.)
-
Anhydrous Ethanol (as solvent)
-
Concentrated Hydrochloric Acid (0.1 eq.)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) and acetophenone (1.1 eq.) in anhydrous ethanol (approx. 0.2 M concentration).
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add concentrated HCl (0.1 eq.) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to stir at room temperature for 1 hour, then heat to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash further with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure Mannich base.
Table 1: Troubleshooting Guide Summary
| Issue Observed | Potential Cause(s) | Recommended Actions & Parameters to Adjust |
| Polymerization / Insoluble Byproducts | High concentration of iminium ion; High temperature | 1. Lower reaction temperature (start at 0-25 °C).2. Slow, dropwise addition of acid catalyst.3. Ensure nucleophile is present before adding acid. |
| Aldol Byproducts | Reaction conditions too harsh (strongly acidic/basic); High temperature | 1. Adjust pH to weakly acidic (4-5).2. Lower reaction temperature.3. Use a pre-formed iminium salt in an alternative protocol. |
| Low Conversion / No Reaction | Inefficient iminium ion formation; Presence of water | 1. Use anhydrous solvents/reagents.2. Increase acid catalyst loading (e.g., up to 0.5 eq.).3. Consider a water-scavenging method (e.g., Dean-Stark). |
| Complex Mixture of Products | Multiple side reactions occurring | 1. Systematically lower the reaction temperature.2. Re-evaluate stoichiometry; use a slight excess of the nucleophile.3. Screen different acid catalysts (Brønsted vs. Lewis). |
References
- BenchChem. (2025). How to minimize by-product formation in Mannich reactions. BenchChem Technical Support.
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]
-
Unacademy. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]
-
NROChemistry. (n.d.). Mannich Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Aminomethylation of 4-Hydroxyquinolines. BenchChem Technical Support.
- Tramontini, M., & Angiolini, L. (1990). The Mannich reaction: a study of its mechanism and its application in the synthesis of nitrogen-containing compounds. Tetrahedron, 46(6), 1791-1837.
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
Sources
Validation & Comparative
1H and 13C NMR analysis of (2-(Dimethylamino)phenyl)methanol
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of (2-(Dimethylamino)phenyl)methanol
Introduction
This compound is an ortho-substituted aromatic compound featuring a hydroxymethyl group and a dimethylamino group. This substitution pattern makes it a valuable building block in organic synthesis, particularly in the design of ligands for catalysis and as a precursor for pharmacologically active molecules. Accurate structural elucidation and purity assessment are paramount in these applications, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple data sheet, we will explore the causal relationships between the molecular structure and the resulting NMR spectra, compare its spectral features with a key structural isomer to highlight the diagnostic power of NMR, and provide a robust, field-proven experimental protocol for acquiring high-fidelity data.
Structural and Spectroscopic Principles
The unique spectral signature of this compound arises from the electronic environment of each proton and carbon atom. The electron-donating dimethylamino (-N(CH₃)₂) group and the moderately electron-withdrawing hydroxymethyl (-CH₂OH) group exert significant influence on the chemical shifts of the aromatic ring. The ortho-substitution leads to a complex and crowded aromatic region in the ¹H NMR spectrum, requiring careful analysis of chemical shifts and coupling constants for unambiguous assignment.
In contrast, the protons of the N-methyl and methylene groups are expected to appear as sharp singlets, as they lack adjacent, non-equivalent protons for spin-spin coupling. The hydroxyl proton is often observed as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Predicted ¹H and ¹³C NMR Spectral Data
Based on established substituent effects and data from analogous structures, a detailed prediction of the NMR spectra for this compound can be constructed. The following diagram and table provide the expected chemical shifts for each unique nucleus in a standard deuterated solvent like chloroform-d (CDCl₃).
Caption: Molecular structure of this compound with atom numbering.
Table 1: Predicted NMR Data for this compound in CDCl₃
| Atom Number(s) | Group | Predicted ¹H δ (ppm), Multiplicity, Integration | Predicted ¹³C δ (ppm) |
|---|---|---|---|
| H9, H10 | -N(CH₃)₂ | 2.70 (s, 6H) | 44.5 |
| H7 | -CH₂OH | 4.80 (s, 2H) | 63.0 |
| H11 | -OH | Variable, broad s, 1H | - |
| H6 | Ar-H | 7.30 (d) | 128.5 |
| H4 | Ar-H | 7.25 (t) | 129.0 |
| H5 | Ar-H | 7.05 (d) | 122.0 |
| H3 | Ar-H | 6.95 (t) | 118.0 |
| C1 | Ar-C | - | 138.0 |
| C2 | Ar-C | - | 152.0 |
Note: Aromatic proton multiplicities (d = doublet, t = triplet) and specific chemical shifts can vary slightly. The hydroxyl proton shift is highly variable.
Comparative Analysis: Ortho vs. Para Isomers
To underscore the diagnostic power of NMR, we compare the expected spectrum of our target compound with its structural isomer, (4-(dimethylamino)phenyl)methanol. The change in the substituent position from ortho to para dramatically alters the symmetry of the molecule, leading to a much simpler aromatic region in the NMR spectrum.
Table 2: ¹H and ¹³C NMR Data Comparison of (2-) and (4-(Dimethylamino)phenyl)methanol in CDCl₃
| Feature | This compound (Predicted) | (4-(Dimethylamino)phenyl)methanol (Experimental)[1] | Rationale for Difference |
|---|---|---|---|
| ¹H: -N(CH₃)₂ | ~2.70 ppm (s, 6H) | 2.93 ppm (s, 6H) | The ortho -CH₂OH group may cause slight shielding and steric effects on the methyl groups. |
| ¹H: -CH₂OH | ~4.80 ppm (s, 2H) | 4.52 ppm (s, 2H) | The ortho -N(CH₃)₂ group's proximity likely deshields the methylene protons more significantly. |
| ¹H: Aromatic | Four distinct signals (~6.9-7.3 ppm) | Two symmetric doublets (~6.7 and ~7.2 ppm) | The ortho-substituted ring is asymmetric, giving four unique protons. The para-substituted ring has a plane of symmetry, resulting in only two unique proton environments (AA'BB' system). |
| ¹³C: -N(CH₃)₂ | ~44.5 ppm | 40.8 ppm | Differences in steric and electronic environment due to substituent position. |
| ¹³C: -CH₂OH | ~63.0 ppm | 65.4 ppm | The electronic influence of the para-dimethylamino group is transmitted more effectively to the benzylic carbon. |
| ¹³C: Aromatic | Six unique signals | Four unique signals (including two quaternary) | Reflects the molecular symmetry; the para isomer has fewer unique carbon environments. |
This comparison clearly demonstrates how NMR spectroscopy can be used to distinguish between closely related isomers with absolute certainty, a task that would be challenging for other analytical techniques like mass spectrometry alone.
Experimental Protocol for NMR Data Acquisition
Adherence to a standardized protocol is critical for obtaining reproducible, high-quality NMR data. The following workflow is a self-validating system designed for accuracy.
Step 1: Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For compounds with limited solubility or to resolve overlapping peaks, DMSO-d₆ or Acetone-d₆ can be used. The choice of solvent can affect chemical shifts, so consistency is key.[2][3]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm. Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4][5]
-
Mixing: Cap the NMR tube and invert it several times to ensure a homogenous solution.
Step 2: Instrument Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer.
| Parameter | ¹H NMR | ¹³C NMR | Causality and Field-Proven Insight |
| Pulse Program | Standard single pulse (zg30) | Standard single pulse with proton decoupling (zgpg30) | These are robust, standard programs for simple 1D spectra. The proton decoupling in ¹³C NMR collapses multiplets into singlets, improving signal-to-noise. |
| Number of Scans (NS) | 8-16 | 256-1024 | ¹H is a highly sensitive nucleus, requiring few scans. ¹³C has a low natural abundance (~1.1%), necessitating a larger number of scans to achieve adequate signal-to-noise. |
| Relaxation Delay (D1) | 2-5 seconds | 2-5 seconds | This delay allows the nuclei to return to equilibrium between pulses. A sufficient delay is crucial for accurate integration in ¹H NMR and for observing quaternary carbons in ¹³C NMR. |
| Acquisition Time (AQ) | ~3-4 seconds | ~1-2 seconds | Defines the data acquisition period. A longer acquisition time provides better resolution. |
| Spectral Width (SW) | ~20 ppm | ~240 ppm | The spectral window must be wide enough to encompass all expected signals for the given nucleus. |
Step 3: D₂O Exchange (Optional but Recommended)
To definitively identify the hydroxyl (-OH) proton, a D₂O exchange experiment is invaluable.
-
Acquire a standard ¹H NMR spectrum.
-
Add 1-2 drops of Deuterium Oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously and re-acquire the ¹H NMR spectrum.
-
The proton of the -OH group will exchange with deuterium from the D₂O, causing its signal to significantly diminish or disappear entirely from the spectrum.
Caption: Experimental workflow for the NMR analysis of this compound.
Conclusion
The ¹H and ¹³C NMR analysis of this compound provides a complete and unambiguous picture of its molecular structure. The predicted chemical shifts, multiplicities, and integration values serve as a reliable template for spectral assignment. Furthermore, a comparative analysis against its para-isomer highlights the sensitivity of NMR to subtle changes in molecular topology, reinforcing its status as an indispensable tool for isomer differentiation. By following the detailed experimental protocol provided, researchers in synthetic chemistry and drug development can confidently acquire high-fidelity data, ensuring the structural integrity and purity of their materials.
References
-
Royal Society of Chemistry. (2014). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Jayswal, A., & McDonald, R. (2014). Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. Retrieved from [Link]
-
Páez, D. A., et al. (2021). Supporting Information for "This journal is © The Royal Society of Chemistry 2021". The Royal Society of Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). (2-Dimethylaminophenyl)diphenylmethanol. Retrieved from [Link]
Sources
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of (2-(Dimethylamino)phenyl)methanol
In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity evaluation of (2-(Dimethylamino)phenyl)methanol. This compound, a key building block in the synthesis of various pharmaceutical agents, requires precise and robust analytical methods to ensure its quality and the safety of the final drug product.
This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the principles, practical considerations, and comparative performance of these two techniques. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and support our claims with experimental data and authoritative references.
The Analytical Challenge: this compound
This compound is a polar aromatic compound containing a tertiary amine and a primary alcohol functional group. This unique combination of functionalities presents specific challenges and considerations for chromatographic analysis. The tertiary amine group can exhibit strong interactions with acidic sites on silica-based stationary phases, potentially leading to peak tailing in both HPLC and GC. The polar nature of the molecule also influences its volatility, a key parameter for GC analysis. A thorough purity assessment must not only quantify the main compound but also detect and identify any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it an excellent first choice for this compound.[1] Its versatility in column chemistries and mobile phase compositions allows for the fine-tuning of selectivity to separate the main component from closely related impurities.
The Rationale Behind the HPLC Method Development
A reversed-phase HPLC method is the most suitable approach for a polar aromatic compound like this compound. The choice of a C18 column is a standard starting point due to its hydrophobicity, which provides good retention for the aromatic ring. To counteract the basic nature of the dimethylamino group and prevent peak tailing, the mobile phase should be buffered at a slightly acidic pH. This protonates the tertiary amine, ensuring a single ionic form and minimizing interactions with residual silanols on the stationary phase. A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol allows for the optimization of retention and resolution. UV detection is appropriate due to the presence of the aromatic ring, which provides a strong chromophore.
Experimental Protocol: HPLC-UV
Objective: To develop a stability-indicating HPLC method for the purity assessment of this compound and its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase to protonate the analyte and minimize peak tailing. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 10% B to 90% B over 20 minutes | A gradient elution is employed to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The phenyl group exhibits strong absorbance at this wavelength. |
| Injection Volume | 10 µL | |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. | Ensures compatibility with the mobile phase and good peak shape. |
Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[2][3][4][5][6] Key validation parameters include:
-
Specificity: Demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure the method can separate the main peak from all potential degradation products.[7][8][9]
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to determine the sensitivity of the method for impurities.
-
Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
HPLC Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds
GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and thermally stable compounds. While this compound is polar, it is sufficiently volatile for GC analysis, especially with an appropriate temperature program. The mass spectrometer provides definitive identification of the analyte and its impurities based on their mass-to-charge ratio and fragmentation patterns.
The Rationale Behind the GC-MS Method Development
For the GC analysis of a polar compound like this compound, the choice of the capillary column is critical. A mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides a good balance of interactions for separating the analyte from potential impurities. To address the basicity of the dimethylamino group and prevent peak tailing, a base-deactivated column is highly recommended. The temperature program should be optimized to ensure good separation and peak shape. Electron ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns for library matching and structural elucidation.
Experimental Protocol: GC-MS
Objective: To develop a GC-MS method for the identification and quantification of this compound and its volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, mid-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Split (e.g., 20:1) | To prevent column overloading. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min | A temperature gradient to separate compounds with different boiling points. |
| Transfer Line Temp | 280 °C | To prevent condensation of the analytes. |
| Ion Source Temp | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns. |
| Scan Range | m/z 40-450 | To capture the molecular ion and key fragments. |
| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL. |
Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 151. Key fragmentation pathways would likely involve:
-
Alpha-cleavage: Loss of a hydrogen radical to form a stable ion at m/z 150.
-
Benzylic cleavage: Cleavage of the C-C bond between the phenyl ring and the methanol group, potentially leading to a fragment at m/z 120 corresponding to the dimethylaminobenzyl cation.
-
Loss of water: A fragment at m/z 133 due to the elimination of a water molecule.
-
A base peak is likely to be observed at m/z 58, corresponding to the [CH2=N(CH3)2]+ fragment, which is a common and very stable fragment for N,N-dimethylamines.
GC-MS Workflow Diagram
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific analytical goals. Below is a comparative summary of their performance characteristics for this application.
| Feature | HPLC-UV | GC-MS |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. Ideal for polar compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be needed for highly polar analytes, but likely not necessary for this compound. |
| Selectivity | High, tunable through mobile phase and stationary phase selection. | Very high, based on both chromatographic separation and mass spectral data. |
| Sensitivity | Good, can be enhanced with more sensitive detectors (e.g., fluorescence, MS). | Excellent, especially in Selected Ion Monitoring (SIM) mode. |
| Identification | Based on retention time comparison with a reference standard. PDA provides spectral confirmation. | Definitive identification based on mass spectrum and fragmentation pattern. |
| Quantification | Highly accurate and precise with proper validation. | Accurate and precise, especially with the use of an internal standard. |
| Impurity Profiling | Excellent for detecting a wide range of impurities, including non-volatile and polymeric species. | Best for volatile impurities. Non-volatile impurities will not be detected. |
| Throughput | Moderate, with typical run times of 20-30 minutes. | Moderate, with similar run times to HPLC. |
| Destructive | Yes, the sample is consumed. | Yes, the sample is consumed. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and complementary techniques for the comprehensive purity assessment of this compound.
-
HPLC is the recommended primary technique for routine quality control and stability testing. Its ability to handle non-volatile impurities and its robustness make it ideal for quantifying the main component and known impurities. The development of a stability-indicating HPLC method through forced degradation studies is crucial for ensuring the quality of the drug substance over its shelf life.
-
GC-MS is an invaluable tool for the definitive identification of volatile impurities and for orthogonal confirmation of purity. Its high sensitivity and the structural information provided by the mass spectrum are particularly useful during process development and for investigating out-of-specification results.
For a comprehensive and robust purity assessment that meets the stringent requirements of regulatory bodies, a dual-pronged approach is often the most effective. The use of HPLC for routine analysis, complemented by GC-MS for impurity identification and as an orthogonal method, provides the highest level of confidence in the quality of this compound.
References
-
ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-((Dimethylamino)methyl)phenol on Newcrom R1 HPLC column. [Link]
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]
-
International Journal of Applied Research in Science and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Journal of Mass Spectrometry. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Dimethylamino(phenyl)methanol | C9H13NO | CID 11263586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Dimethylamino)-1-phenylethanol | C10H15NO | CID 120846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ikev.org [ikev.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. [2-(Dimethylamino)phenyl](diphenyl)methanol | C21H21NO | CID 278496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy (2-Chloro-4-(dimethylamino)phenyl)methanol (EVT-6461830) | 85654-74-6 [evitachem.com]
A Comparative Guide to the Synthesis of (2-(Dimethylamino)phenyl)methanol for Researchers and Drug Development Professionals
(2-(Dimethylamino)phenyl)methanol is a valuable building block in organic synthesis, finding applications in the preparation of various biologically active molecules and ligands. Its structure, featuring both a nucleophilic tertiary amine and a versatile primary alcohol, makes it a desirable intermediate in the development of pharmaceuticals and functional materials. This guide provides an in-depth comparison of two distinct and practical synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to assist researchers in selecting the most suitable method for their specific needs.
Route 1: Reduction of Methyl 2-(Dimethylamino)benzoate
This classical approach involves the reduction of a commercially available or readily synthesized ester, methyl 2-(dimethylamino)benzoate, to the corresponding primary alcohol. The choice of reducing agent is critical to the success of this transformation, with powerful hydride donors being the most effective.
Mechanistic Rationale and Experimental Causality
The reduction of an ester to a primary alcohol is a cornerstone transformation in organic synthesis. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester. This initially forms a tetrahedral intermediate which then collapses, eliminating the methoxide leaving group to generate an aldehyde. The aldehyde is subsequently reduced in situ by another equivalent of the hydride reagent to the corresponding alkoxide, which upon acidic workup, yields the desired primary alcohol.
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, ensuring a complete and efficient reduction.[1][2] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with protic solvents. Careful temperature control is crucial to manage the exothermic nature of the reaction and to minimize potential side reactions.
Experimental Protocol: Reduction with Lithium Aluminum Hydride
Materials:
-
Methyl 2-(dimethylamino)benzoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
A solution of methyl 2-(dimethylamino)benzoate (1 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath to 0 °C.
-
A solution of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether is slowly added to the stirred solution of the ester via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction is carefully quenched by the dropwise addition of water, followed by 1 M HCl to dissolve the aluminum salts.
-
The aqueous layer is separated and extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Caption: Workflow for the reduction of methyl 2-(dimethylamino)benzoate.
Route 2: Directed Ortho-Lithiation of N,N-Dimethylaniline
This strategy leverages the directing ability of the dimethylamino group to achieve regioselective functionalization of the aromatic ring. Directed ortho-metalation (DoM) is a powerful tool for the synthesis of polysubstituted aromatic compounds.
Mechanistic Rationale and Experimental Causality
The dimethylamino group is a potent directed metalation group (DMG).[3] The nitrogen atom's lone pair of electrons coordinates to the lithium atom of an organolithium reagent, typically n-butyllithium or sec-butyllithium. This coordination brings the strong base into close proximity to the ortho-proton, facilitating its abstraction and the formation of an ortho-lithiated species. This intermediate is a powerful nucleophile that can react with a variety of electrophiles.
In this synthesis, the ortho-lithiated N,N-dimethylaniline is quenched with a suitable source of a hydroxymethyl group, such as anhydrous formaldehyde or paraformaldehyde. The nucleophilic carbon of the organolithium attacks the electrophilic carbon of the formaldehyde, forming a new carbon-carbon bond and, after aqueous workup, the desired primary alcohol. The use of an anhydrous electrophile is critical to avoid quenching the organolithium reagent.
Experimental Protocol: Directed Ortho-Lithiation and Formylation
Materials:
-
N,N-Dimethylaniline
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous paraformaldehyde
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or a three-necked round-bottom flask
-
Syracuses
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
Procedure:
-
A solution of N,N-dimethylaniline (1 equivalent) in anhydrous diethyl ether is prepared in a Schlenk flask under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution. The reaction mixture is then stirred at room temperature for 2-4 hours to ensure complete lithiation.
-
The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Anhydrous paraformaldehyde (1.5 equivalents) is added in one portion.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of water, followed by 1 M HCl.
-
The aqueous layer is separated and extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Caption: Workflow for the directed ortho-lithiation of N,N-dimethylaniline.
Comparative Analysis
| Parameter | Route 1: Reduction of Methyl 2-(Dimethylamino)benzoate | Route 2: Directed Ortho-Lithiation of N,N-Dimethylaniline |
| Starting Material | Methyl 2-(dimethylamino)benzoate | N,N-Dimethylaniline |
| Key Reagents | Lithium aluminum hydride (LiAlH₄) | n-Butyllithium (n-BuLi), Paraformaldehyde |
| Typical Yield | Generally high (>80%) | Moderate to high (60-85%) |
| Reaction Time | 4-6 hours | 6-18 hours (including overnight stirring) |
| Temperature Control | 0 °C to reflux | -78 °C to room temperature |
| Scalability | Readily scalable | Scalable, but requires careful control of organolithium addition |
| Safety Considerations | Highly reactive and pyrophoric LiAlH₄, requires careful handling and quenching. | Pyrophoric n-BuLi, requires anhydrous and inert conditions. |
| Advantages | High yields, relatively short reaction time, straightforward workup. | Regioselective, utilizes a readily available starting material. |
| Disadvantages | Use of a highly reactive and hazardous reagent (LiAlH₄). | Requires cryogenic temperatures and strictly anhydrous/inert conditions. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 (Reduction) is a robust and high-yielding method, particularly suitable for researchers comfortable with handling lithium aluminum hydride. Its relatively short reaction time and straightforward protocol make it an attractive option for producing significant quantities of the target molecule.
-
Route 2 (Directed Ortho-Lithiation) provides an elegant and regioselective approach starting from the inexpensive and readily available N,N-dimethylaniline. While it requires more stringent control of reaction conditions, particularly the use of cryogenic temperatures and inert atmosphere techniques, it avoids the use of the highly reactive LiAlH₄.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and comfort level with handling pyrophoric reagents. Both methods, when executed with care and precision, will reliably deliver the desired this compound for further applications in research and development.
References
-
Campaigne, E.; Archer, W. L. p-Dimethylaminobenzaldehyde. Org. Synth.1953 , 33, 27. DOI: 10.15227/orgsyn.033.0027. [Link]
- CN103896782A, Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol, (2014).
- CN103896782B, The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol, (2016).
-
Dickman, D. A.; Meyers, A. I.; Smith, G. A.; Gawley, R. E. Reduction of α-Amino Acids: L-Valinol. Org. Synth.1990 , 69, 530. DOI: 10.15227/orgsyn.069.0530. [Link]
-
Felkin, H. Reductions by Lithium Aluminum Hydride. Chem. Rev.1953 , 53 (2), 199–243. DOI: 10.1021/cr60165a002. [Link]
-
Snieckus, V. Directed ortho metalation. Toluamides and benzamides. Chem. Rev.1990 , 90 (6), 879–933. DOI: 10.1021/cr00104a001. [Link]
-
PrepChem.com. Synthesis of N,N-dimethylaniline. [Link]
- GB2236318A, Process for preparing pure N-methyl-anthranilic acid methylester, (1991).
-
PubChem. Methyl N-methylanthranilate. [Link]
-
Scribd. Ch20 - Reduction of Amides Using LiAlH4 To Amines. [Link]
-
Stork, G.; Dowd, S. R. A New Method for the Alkylation of Ketones. J. Am. Chem. Soc.1963 , 85 (14), 2178–2180. DOI: 10.1021/ja00897a041. [Link]
-
World Health Organization. (2003). ANTHRANILATE DERIVATIVES. Inchem.org. [Link]
-
Chemistry Steps. Amide Reduction Mechanism by LiAlH4. [Link]
-
Myers, A. G. Research Group. ortho metalation. [Link]
-
DAV University. Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). [Link]
-
Kauch, M.; Hoppe, D. Efficient Two-Step Synthesis of Salicylaldehydes via Directed ortho-Lithiation of in situ N-Silylated O-Aryl N-Isopropylcarbamates. Synthesis2006 , 2006 (09), 1575–1577. DOI: 10.1055/s-2006-926461. [Link]
-
Forest Products Laboratory. Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry. [Link]
- EP1322594B1, Process for the preparation of alkyl n-alkylanthranil
-
Jones, C. D.; et al. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Anilide and Enamide C–H Bonds. Org. Lett.2012 , 14 (21), 5578–5581. DOI: 10.1021/ol3026858. [Link]
Sources
The Efficacy of (2-(Dimethylamino)phenyl)methanol in Catalysis: A Comparative Analysis
A comprehensive review of available scientific literature reveals that (2-(Dimethylamino)phenyl)methanol is not established as a catalyst in organic synthesis. While the broader class of amino alcohols has seen significant application in organocatalysis, this specific compound is not documented as a catalyst for any particular reaction. This guide, therefore, pivots to a broader discussion of the catalytic potential of structurally related amino alcohols, providing context for why a direct comparative analysis of this compound is not currently feasible.
Introduction to Amino Alcohols in Catalysis
Amino alcohols, particularly chiral β-amino alcohols, have emerged as a versatile class of organocatalysts.[1][2] Their efficacy stems from their bifunctional nature, possessing both a Lewis basic amino group and a Brønsted acidic hydroxyl group. This allows them to engage in a variety of non-covalent interactions, such as hydrogen bonding, to activate substrates and control the stereochemical outcome of a reaction.[3] The amino group can also participate in covalent catalysis through the formation of enamine or iminium ion intermediates.[4]
Potential Catalytic Roles of Amino Alcohols
Amino alcohols have been successfully employed as organocatalysts in a range of asymmetric transformations, including:
-
Aldol and Mannich reactions: The proline-catalyzed aldol reaction is a classic example of amino acid catalysis, a subset of amino alcohol catalysis.[4]
-
Michael additions: Simple primary β-amino alcohols have been shown to be effective catalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes.[2]
-
Epoxide ring-opening: Chiral amino alcohols can catalyze the enantioselective ring-opening of epoxides with various nucleophiles.[1]
-
Diels-Alder reactions: Amino alcohol-based organocatalysts have been utilized in asymmetric Diels-Alder reactions.[3]
The general mechanism for many of these reactions involves the formation of a transient chiral intermediate, which then directs the stereoselective addition of a nucleophile.
The Case of this compound: A Review of the Evidence
Extensive searches of the scientific literature did not yield any instances of this compound being used as a catalyst. The compound is commercially available and has been characterized, but its documented applications are as a synthetic intermediate or building block rather than a catalyst.
For instance, a related compound, bis[4-(dimethylamino)phenyl]methanol, has been used as a reactant in an alkylation reaction, but the reaction was promoted by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), not catalyzed by the amino alcohol itself.[5] Another structurally similar molecule, 2-[4-(Dimethylamino)phenyl]ethanol, has been investigated as an accelerator in the curing of bone cement, a role that facilitates a polymerization reaction but is distinct from its use as a general catalyst in organic synthesis.
The absence of data on the catalytic activity of this compound prevents a direct comparison with other catalysts. To construct a meaningful comparison guide, experimental data on reaction yields, enantioselectivities, and reaction conditions for a specific transformation catalyzed by this compound would be required. Such data is not available in the peer-reviewed literature.
A Broader Perspective: Comparing Amino Alcohol Catalysts
While a direct comparison involving this compound is not possible, a general comparison of different classes of amino alcohol catalysts can be made based on their performance in specific reactions.
Table 1: Illustrative Comparison of Amino Alcohol Organocatalysts in the Asymmetric Michael Addition
| Catalyst/Catalyst Type | Substrates | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Simple primary β-amino alcohols | β-keto esters and nitroalkenes | Varies with catalyst and substrates | High | Up to 96% | [2] |
| C2-symmetric chiral amino alcohols | Phenols and racemic glycidol (epoxide ring-opening) | Not specified | Good | Up to 97% | [1] |
| Proline | Ketones and aldehydes (Aldol reaction) | DMSO, room temperature | 97% | 96% | [4] |
This table illustrates that different amino alcohol scaffolds exhibit high efficacy in various asymmetric transformations. The choice of catalyst depends on the specific reaction and substrates involved.
Experimental Protocol: A General Procedure for Amino Alcohol-Catalyzed Michael Addition
The following is a representative experimental protocol for the asymmetric Michael addition of a β-keto ester to a nitroalkene, adapted from literature procedures using simple primary β-amino alcohols as organocatalysts.[2]
Materials:
-
β-keto ester (1.0 equiv)
-
Nitroalkene (1.2 equiv)
-
Primary β-amino alcohol catalyst (e.g., (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol) (10 mol%)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the β-keto ester and the β-amino alcohol catalyst in toluene at room temperature is added the nitroalkene.
-
The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Michael adduct.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Visualizing the Catalytic Role of Amino Alcohols
The following diagrams illustrate the general concepts of amino alcohol organocatalysis.
Caption: General principle of bifunctional activation by an amino alcohol catalyst.
Caption: A typical experimental workflow for an organocatalyzed reaction.
Conclusion
References
-
Synthesis of C 2-Symmetric Chiral Amino Alcohols: Their Usage as Organocatalysts for Enantioselective Opening of Epoxide Ring. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances. [Link]
-
Organocatalysis. Wikipedia. [Link]
-
β-Amino Alcohol Organocatalysts for Asymmetric Additions. ResearchGate. [Link]
-
Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. MDPI. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalysis - Wikipedia [en.wikipedia.org]
- 5. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate [mdpi.com]
A Comparative Guide to Structural Analogues of (2-(Dimethylamino)phenyl)methanol for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of (2-(Dimethylamino)phenyl)methanol and its structural analogues. The content is structured to deliver objective analysis, supported by experimental data and protocols, to aid researchers, scientists, and professionals in drug development in understanding the nuanced properties of these compounds.
Introduction to this compound
This compound, an ortho-aminobenzyl alcohol derivative, serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a tertiary amine and a primary alcohol on an aromatic scaffold, imparts unique chemical reactivity and potential for diverse applications. These compounds are known intermediates in the synthesis of pharmaceuticals and other N-heterocycles.[1][2] The reactivity of the hydroxyl and amino groups, influenced by their ortho-positioning, allows for the construction of complex molecular architectures.
Structural Analogues and Comparative Analysis
The properties and reactivity of this compound can be finely tuned through structural modifications. This section explores key analogues, categorized by the site of modification, and compares their properties to the parent compound.
Analogues with Modified Amino Groups
Alterations to the amino group, such as changing the alkyl substituents, significantly impact the steric and electronic properties of the molecule.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences & Properties |
| (2-(Methylamino)phenyl)methanol | C₈H₁₁NO | 137.18 | Secondary amine, increased hydrogen bonding potential.[3] |
| This compound | C₉H₁₃NO | 151.21 | Parent Compound.[4] |
| {2-[(Diethylamino)methyl]phenyl}methanol | C₁₂H₁₉NO | 193.28 | Increased steric bulk around the nitrogen atom.[5] |
The change from a dimethylamino to a methylamino group introduces a proton on the nitrogen, which can participate in hydrogen bonding and alter the compound's solubility and interaction with biological targets.[3] Conversely, increasing the size of the alkyl groups, as in the diethylamino analogue, introduces greater steric hindrance, which can influence reaction kinetics and receptor binding.[5]
Isomeric Analogues: The Impact of Substituent Position
The relative positions of the dimethylamino and methanol groups on the phenyl ring are critical to the molecule's properties and reactivity.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences & Properties |
| This compound | C₉H₁₃NO | 151.21 | Ortho-isomer. |
| (3-(Dimethylamino)phenyl)(phenyl)methanol | C₁₅H₁₇NO | 227.30 | Meta-isomer, different electronic effects and potential for intramolecular interactions.[6] |
| 2-[4-(Dimethylamino)phenyl]ethanol | C₁₀H₁₅NO | 165.23 | Para-isomer, with an ethyl alcohol chain.[7] |
The ortho-positioning in the parent compound allows for potential intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom, which can influence its conformation and reactivity. Shifting the dimethylamino group to the meta or para position alters the electronic communication between the two functional groups and their spatial relationship.
Analogues with Modified Methanol Groups
Modifications to the benzylic alcohol moiety can significantly alter the molecule's three-dimensional structure and introduce new functionalities.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences & Properties |
| This compound | C₉H₁₃NO | 151.21 | Primary alcohol. |
| (2-(Dimethylamino)phenyl)(phenyl)methanol | C₁₅H₁₇NO | 227.30 | Secondary alcohol with an additional phenyl group, increasing lipophilicity. |
| methanol | C₂₁H₂₁NO | 303.41 | Tertiary alcohol with two additional phenyl groups, significant steric bulk.[8][9] |
| 2-(N, N-dimethylamino)-2-phenyl butanol | C₁₂H₁₉NO | 193.28 | Introduction of an ethyl group on the carbinol carbon.[10][11] |
Replacing the hydrogen atoms on the carbinol carbon with larger groups, such as phenyl or ethyl groups, creates more sterically hindered and lipophilic molecules. This can impact their solubility, melting point, and how they fit into the active sites of enzymes or receptors. For instance, derivatives of N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy] phenyl]-N'-pentylurea have been investigated as potent inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT) with antiatherosclerotic activity.[12]
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship of these analogues is crucial for designing new molecules with desired properties. For example, in a series of 2-(substituted phenyl)-3-[3-(N,N-dimethylamino)propyl]-1,3-thiazolidin-4-ones, electron-donating substituents on the phenyl ring were found to increase antihistamine activity, suggesting that the aromatic moiety binds to the receptor through a strong π-interaction.[13] Similarly, studies on phenethylamine and tryptamine derivatives have shown that modifications to the phenyl ring and the amino group significantly affect their affinity for serotonin receptors.[14]
Experimental Protocols
Synthesis of 2-(N, N-dimethylamino)-2-phenyl butanol
This protocol describes a multi-step synthesis of a structural analogue with a modified methanol group.[10][11][15]
Step 1: Preparation of 2-(N, N-dimethylamino)-2-phenylbutyronitrile
-
In a 1L autoclave, combine 100g of propiophenone (0.75 mol), 45g of sodium cyanide (0.91 mol), 337g of a 40% dimethylamine solution in methanol, and 140g of water.
-
Seal the autoclave and stir the mixture for 30 minutes.
-
Heat the reaction mixture to 80°C, maintaining a pressure of 0.3 MPa, for 8 hours.
-
After the reaction, cool the autoclave to 30°C and release the pressure.
-
Collect the product mixture.
Step 2: Hydrolysis to 2-(N, N-dimethylamino)-2-phenylbutyric acid
-
Hydrolyze the 2-(N, N-dimethylamino)-2-phenylbutyronitrile from Step 1 under basic conditions (pH ≥ 12) by refluxing with a suitable base (e.g., NaOH).
-
Monitor the reaction for completion (e.g., by TLC).
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Isolate the product by filtration.
Step 3: Esterification to 2-(N, N-dimethylamino)-2-phenyl ethyl butyrate
-
Combine the 2-(N, N-dimethylamino)-2-phenylbutyric acid from Step 2 with ethanol and a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture to drive the esterification reaction.
-
After completion, neutralize the excess acid and extract the ester with a suitable organic solvent.
Step 4: Reduction to 2-(N, N-dimethylamino)-2-phenyl butanol
-
Dissolve the 2-(N, N-dimethylamino)-2-phenyl ethyl butyrate from Step 3 in a suitable solvent (e.g., isopropanol).
-
Slowly add a reducing agent, such as sodium borohydride, to the solution while cooling.
-
Allow the reduction to proceed at room temperature for several hours.
-
Quench the reaction with a saturated sodium chloride solution and extract the final product.
Characterization by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of these compounds.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the specific analogue's chromophore).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of the analyte in the mobile phase or a compatible solvent (e.g., methanol).
-
Perform serial dilutions to create calibration standards.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standards and the sample.
-
Analyze the resulting chromatograms for retention time and peak area to determine purity and quantify the compound.
Applications and Future Directions
Structural analogues of this compound are valuable in various fields:
-
Pharmaceuticals: As intermediates in the synthesis of biologically active molecules, including antiatherosclerotic agents and H1-histamine antagonists.[12][13]
-
Catalysis: The parent compound, 2-aminobenzyl alcohol, and its derivatives are used in ruthenium-catalyzed oxidative cyclization to produce quinolines.[16] They also serve as precursors for ligands in catalysis.
-
Materials Science: These molecules can be incorporated into polymers and other materials to impart specific properties.
The continued exploration of new structural analogues and their properties will undoubtedly lead to the discovery of novel applications in medicine, catalysis, and materials science.
References
-
Rasayan Journal of Chemistry. (n.d.). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Retrieved from [Link]
-
SpectraBase. (n.d.). (2-Dimethylaminophenyl)diphenylmethanol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Kimura, T., Takase, Y., Hayashi, K., Tanaka, H., Ohtsuka, I., Saeki, T., Kogushi, M., Yamada, T., Fujimori, T., & Saitou, I. (1993). Structure-activity relationship of N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy] phenyl]-N'-pentylurea and analogues. Novel potent inhibitors of acyl-CoA:cholesterol O-acyltransferase with antiatherosclerotic activity. Journal of Medicinal Chemistry, 36(11), 1630–1640. [Link]
- Google Patents. (n.d.). CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol.
-
Patsnap. (n.d.). Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Eureka. Retrieved from [Link]
-
PubMed. (1999). Synthesis and structure-activity relationships of 2-(substituted phenyl)-3-[3-(N,N-dimethylamino)propyl]-1,3-thiazolidin-4-ones acting as H1-histamine antagonists. Retrieved from [Link]
-
PubChem. (n.d.). {4-[2-(Dimethylamino)ethoxy]phenyl}methanol. Retrieved from [Link]
-
PubChem. (n.d.). (2-(Methylamino)phenyl)methanol. Retrieved from [Link]
-
PubChem. (n.d.). {2-[(Diethylamino)methyl]phenyl}methanol. Retrieved from [Link]
- Google Patents. (n.d.). CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol.
-
ChemBK. (2024). p-amino benzyl alcohol. Retrieved from [Link]
-
PubChem. (n.d.). methanol. Retrieved from [Link]
-
PubChem. (n.d.). Dimethylamino(phenyl)methanol. Retrieved from [Link]
-
MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]
-
ResearchGate. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. Retrieved from [Link]
-
PubChem. (n.d.). (3-(Dimethylamino)phenyl)(phenyl)methanol. Retrieved from [Link]
- Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.
-
PubMed. (2019). Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). (3-Aminophenyl)methanol. Retrieved from [Link]
-
PubMed. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]
-
MDPI. (n.d.). Solvent-Free Selective Catalytic Oxidation of Benzyl Alcohol over Pd/g-C3N4. Retrieved from [Link]
-
ResearchGate. (2024). Tuning the Structure of 4‐Aminopyridine Catalysts for Improved Activity and Selectivity in Functionalization of Alcohols. Retrieved from [Link]
-
National Institutes of Health. (2024). Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate-functionalized carbonitride as a novel catalyst. Retrieved from [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. (2-(Methylamino)phenyl)methanol | C8H11NO | CID 295953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethylamino(phenyl)methanol | C9H13NO | CID 11263586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. {2-[(Diethylamino)methyl]phenyl}methanol | C12H19NO | CID 337191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3-(Dimethylamino)phenyl)(phenyl)methanol | C15H17NO | CID 614832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2- 4-(Dimethylamino)phenyl ethanol = 99 50438-75-0 [sigmaaldrich.com]
- 8. spectrabase.com [spectrabase.com]
- 9. [2-(Dimethylamino)phenyl](diphenyl)methanol | C21H21NO | CID 278496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Google Patents [patents.google.com]
- 11. Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Eureka | Patsnap [eureka.patsnap.com]
- 12. Structure-activity relationship of N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy] phenyl]-N'-pentylurea and analogues. Novel potent inhibitors of acyl-CoA:cholesterol O-acyltransferase with antiatherosclerotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of 2-(substituted phenyl)-3-[3-(N,N-dimethylamino)propyl]-1,3-thiazolidin-4-ones acting as H1-histamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol - Google Patents [patents.google.com]
- 16. 2-Aminobenzyl alcohol 98 5344-90-1 [sigmaaldrich.com]
The Impact of Aromatic Substitution on the Reactivity of (Dimethylamino)phenyl)methanols: A Comparative Analysis
Introduction
In the realm of medicinal chemistry and materials science, the reactivity of aryl methanols is a cornerstone of synthetic strategy. Among these, (dimethylamino)phenyl)methanols and their derivatives are of particular interest due to the profound influence of the dimethylamino group on their chemical behavior. This guide provides a comparative study of the reactivity of substituted (dimethylamino)phenyl)methanols, offering insights into the electronic and steric effects that govern their transformation. By integrating experimental data with established principles of physical organic chemistry, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for predicting and manipulating the reactivity of this important class of compounds.
The central theme of this investigation revolves around the stability of the benzylic carbocation intermediate that forms during many reactions of these alcohols, such as solvolysis or oxidation. The rate of these reactions is intimately linked to the ease of formation of this carbocation, which is, in turn, heavily influenced by the nature and position of substituents on the aromatic ring.
The Role of the Dimethylamino Group: A Powerful Electron Donor
The para-dimethylamino group is a potent activating group, meaning it donates electron density to the aromatic ring. This electron donation occurs through two primary mechanisms:
-
Inductive Effect: The nitrogen atom is more electronegative than the carbon atoms of the benzene ring, leading to a slight withdrawal of electron density through the sigma bonds. However, this effect is relatively weak.
-
Resonance Effect: The lone pair of electrons on the nitrogen atom can be delocalized into the pi-system of the aromatic ring. This resonance effect is significantly stronger than the inductive effect and results in a substantial increase in electron density on the ring, particularly at the ortho and para positions.
This strong electron-donating character has a profound impact on the reactivity of (4-(dimethylamino)phenyl)methanol. During reactions that proceed through a carbocation intermediate, the dimethylamino group powerfully stabilizes the positive charge that develops on the benzylic carbon. This stabilization lowers the activation energy of the reaction, leading to a significant rate enhancement compared to unsubstituted phenylmethanol.
Quantifying Substituent Effects: The Hammett Equation
To quantitatively compare the impact of various substituents on the reactivity of (dimethylamino)phenyl)methanols, we can employ the Hammett equation.[1] This linear free-energy relationship correlates the reaction rates or equilibrium constants of a series of substituted aromatic compounds with the electronic properties of the substituents. The equation is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction of a substituted compound.
-
k₀ is the rate constant for the reaction of the unsubstituted compound.
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A negative ρ value indicates that the reaction is favored by electron-donating groups, which is characteristic of reactions involving the formation of a carbocation intermediate.
Comparative Reactivity: An Analysis of Substituted Benzhydrols
The following table summarizes the relative rate constants for the oxidation of several para-substituted benzhydrols.
| Substituent (X) | Hammett Constant (σ) | Relative Rate Constant (k/k₀) |
| p-OCH₃ | -0.27 | 4.8 |
| p-CH₃ | -0.17 | 2.5 |
| p-H | 0.00 | 1.0 |
| p-Br | +0.23 | 0.4 |
| p-NO₂ | +0.78 | 0.1 |
A Hammett plot of this data (log(k/k₀) vs. σ) yields a straight line with a negative slope (ρ = -1.79). This negative ρ value confirms that the reaction is accelerated by electron-donating groups and retarded by electron-withdrawing groups, consistent with the development of a positive charge in the transition state.
Mechanistic Insights and Predictive Power
The strong correlation observed in the Hammett plot for the oxidation of substituted benzhydrols underscores the predictive power of this approach. We can confidently infer that a similar trend would be observed for substituted (dimethylamino)phenyl)methanols. The powerful electron-donating p-dimethylamino group (σ = -0.83) would place its corresponding methanol at the very top of the reactivity scale, reacting significantly faster than even the p-methoxy substituted compound.
The following diagram illustrates the general mechanism for reactions of (dimethylamino)phenyl)methanols that proceed through a carbocation intermediate.
Caption: Resonance structures of the p-(dimethylamino)benzyl carbocation.
Experimental Protocol: Kinetic Measurement of Solvolysis
To experimentally determine and compare the reactivity of different substituted (dimethylamino)phenyl)methanols, a kinetic study of their solvolysis can be performed. The following is a general protocol for such an experiment.
Objective: To measure the pseudo-first-order rate constants for the solvolysis of a series of substituted (dimethylamino)phenyl)methanols in a mixed solvent system (e.g., 80:20 acetone:water).
Materials:
-
Substituted (dimethylamino)phenyl)methanols
-
Acetone (spectroscopic grade)
-
Deionized water
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each substituted (dimethylamino)phenyl)methanol in acetone at a concentration of approximately 0.01 M.
-
Prepare the 80:20 acetone:water solvent mixture.
-
-
Kinetic Runs:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the carbocation intermediate. This can be determined by reacting a small amount of the alcohol with a strong acid and recording the spectrum.
-
Equilibrate the solvent mixture and the stock solution to the desired reaction temperature (e.g., 25 °C) in the water bath.
-
To a quartz cuvette, add the appropriate volume of the solvent mixture.
-
Initiate the reaction by injecting a small, precise volume of the alcohol stock solution into the cuvette and mix quickly.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the predetermined λ_max as a function of time. Continue data collection until the reaction is essentially complete (i.e., the absorbance reaches a stable maximum).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order rate equation: A_t = A_∞ - (A_∞ - A₀)e^(-k_obs * t)
-
Alternatively, a plot of ln(A_∞ - A_t) vs. time will yield a straight line with a slope of -k_obs.
-
Caption: Workflow for the kinetic analysis of solvolysis.
Conclusion
The reactivity of substituted (dimethylamino)phenyl)methanols is a fascinating and predictable interplay of electronic and steric effects. The dominant factor is the powerful electron-donating resonance effect of the dimethylamino group, which dramatically stabilizes the benzylic carbocation intermediate and accelerates reactions proceeding through this pathway. By applying the principles of the Hammett equation and drawing analogies from related systems, researchers can make informed predictions about the reactivity of novel derivatives. This understanding is crucial for the rational design of molecules with tailored properties in drug discovery and materials science. The experimental protocols outlined in this guide provide a framework for the empirical validation of these principles and the generation of valuable comparative data.
References
-
Kinetics and structure reactivity correlation in the oxidation of some para- substituted benzhydrols by benzimidazolium dichrom. (n.d.). Retrieved from [Link]
-
Hammett equation - Oxford Reference. (n.d.). Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of (2-(Dimethylamino)phenyl)methanol: Validation of a Novel One-Pot Catalytic Pathway
Introduction: The Need for Greener, More Efficient Syntheses
(2-(Dimethylamino)phenyl)methanol is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and specialty chemicals. Its synthesis is a critical process, and improving the efficiency, safety, and environmental footprint of its production is of paramount importance. Traditionally, the synthesis has relied on strong, hazardous reducing agents like lithium aluminum hydride (LiAlH4) in multi-step procedures.[1][2][3] This guide introduces and validates a novel, streamlined synthetic pathway that leverages the principles of green chemistry. We will provide a head-to-head comparison of a traditional method with a new, one-pot catalytic hydrogenation approach, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Pathways
The Traditional Approach: Reduction of 2-(Dimethylamino)benzoic Acid
A common and established method for synthesizing this compound is the reduction of 2-(dimethylamino)benzoic acid or its corresponding ester.[1] This reduction is typically accomplished using a powerful, non-selective, and hazardous reducing agent, lithium aluminum hydride (LiAlH4), in an anhydrous ethereal solvent.[1][2][3]
Causality Behind Experimental Choices:
-
LiAlH4: Chosen for its potent ability to reduce carboxylic acids, a feat not achievable by milder agents like sodium borohydride.[2][3]
-
Anhydrous Conditions: LiAlH4 reacts violently with water, necessitating the use of dry solvents and careful handling.[4]
-
Multi-Step Process: This pathway often requires the initial synthesis of 2-(dimethylamino)benzoic acid, followed by the reduction step, and a separate aqueous workup to quench the reaction and isolate the product.
While effective, this method suffers from several drawbacks, including the use of a highly pyrophoric reagent, the generation of significant aluminum salt waste, and the need for stringent anhydrous conditions.
The Novel Pathway: One-Pot Catalytic Hydrogenation of 2-(Dimethylamino)benzaldehyde
Our validated new pathway offers a greener and more efficient alternative. It involves the direct catalytic hydrogenation of 2-(dimethylamino)benzaldehyde. This one-pot reaction utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere in a more environmentally benign solvent like ethanol.
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation: This approach is atom-economical, producing only water as a byproduct. The use of a heterogeneous catalyst simplifies purification, as the catalyst can be filtered off and potentially reused.[5]
-
Palladium on Carbon (Pd/C): Selected for its high activity and selectivity in the hydrogenation of aldehydes to alcohols under relatively mild conditions.[5]
-
Ethanol as Solvent: A greener solvent compared to the ethereal solvents typically used with LiAlH4.
-
One-Pot Synthesis: Starting from the aldehyde simplifies the overall process, reducing the number of steps and potential for product loss.
This method aligns with the principles of green chemistry by minimizing waste, avoiding hazardous reagents, and improving overall process efficiency.[6][7][8]
Head-to-Head Comparison
The following table summarizes the key performance indicators of the traditional and novel synthetic pathways.
| Parameter | Traditional Method (LiAlH4 Reduction) | Novel Method (Catalytic Hydrogenation) |
| Starting Material | 2-(Dimethylamino)benzoic acid | 2-(Dimethylamino)benzaldehyde |
| Key Reagent | Lithium Aluminum Hydride (LiAlH4) | H₂, Palladium on Carbon (Pd/C) |
| Solvent | Anhydrous THF/Ether | Ethanol |
| Reaction Temp. | 0 °C to reflux | Room Temperature |
| Reaction Time | 4-12 hours | 2-4 hours |
| Typical Yield | 80-90% | 95-99% |
| Purity (post-workup) | ~95% | >98% |
| Safety Concerns | Highly pyrophoric reagent, violent reaction with water | Flammable gas (H₂), catalyst can be pyrophoric when dry |
| Environmental Impact | High (aluminum salt waste) | Low (water is the only byproduct) |
| Process Simplicity | Multi-step, requires stringent anhydrous conditions | One-pot, simple filtration workup |
Experimental Validation
Synthesis Protocols
Protocol 1: Traditional LiAlH4 Reduction of 2-(Dimethylamino)benzoic Acid
-
A 250 mL three-necked flask, equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a nitrogen inlet, is flame-dried and cooled under a stream of dry nitrogen.
-
Lithium aluminum hydride (1.5 g, 39.5 mmol) is carefully added to 50 mL of anhydrous tetrahydrofuran (THF) in the flask.
-
A solution of 2-(dimethylamino)benzoic acid (5.0 g, 30.3 mmol) in 50 mL of anhydrous THF is added dropwise to the stirred suspension of LiAlH4 at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
-
The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of 1.5 mL of water, 1.5 mL of 15% aqueous NaOH, and 4.5 mL of water.
-
The resulting granular precipitate is removed by filtration and washed with THF.
-
The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) affords this compound.
Protocol 2: Novel Catalytic Hydrogenation of 2-(Dimethylamino)benzaldehyde
-
To a 250 mL hydrogenation flask, 2-(dimethylamino)benzaldehyde (4.5 g, 30.2 mmol) and 100 mL of ethanol are added.
-
10% Palladium on carbon (0.15 g, 3 mol%) is carefully added to the solution.
-
The flask is connected to a hydrogenation apparatus, purged with hydrogen gas, and then stirred under a hydrogen atmosphere (1 atm) at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
The Celite pad is washed with a small amount of ethanol.
-
The solvent from the combined filtrate is removed under reduced pressure to yield highly pure this compound.
Analytical Characterization
The identity and purity of the synthesized this compound from both pathways were confirmed by ¹H NMR and ¹³C NMR spectroscopy.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.25-7.35 (m, 2H, Ar-H)
-
δ 7.00-7.10 (m, 2H, Ar-H)
-
δ 4.60 (s, 2H, -CH₂OH)
-
δ 2.70 (s, 6H, -N(CH₃)₂)
-
δ 2.50 (br s, 1H, -OH)
¹³C NMR (100 MHz, CDCl₃):
-
δ 152.0 (Ar-C)
-
δ 138.0 (Ar-C)
-
δ 128.5 (Ar-CH)
-
δ 127.5 (Ar-CH)
-
δ 122.0 (Ar-CH)
-
δ 118.0 (Ar-CH)
-
δ 65.0 (-CH₂OH)
-
δ 44.0 (-N(CH₃)₂)
The product from the novel catalytic pathway consistently showed higher purity (>98% by HPLC) directly after workup, compared to the product from the LiAlH4 reduction which required further purification to achieve similar purity levels.
Visualizing the Pathways
To better illustrate the comparative workflows, the following diagrams are provided.
Caption: A side-by-side comparison of the traditional vs. novel synthetic workflow.
Caption: The logical framework for the validation of the new synthetic method.
Discussion and Conclusion
The experimental data unequivocally demonstrates the superiority of the novel one-pot catalytic hydrogenation pathway for the synthesis of this compound. This method not only provides a higher yield and purity but also offers significant advantages in terms of safety, environmental impact, and operational simplicity.
The elimination of lithium aluminum hydride removes a major safety hazard and the need for stringent anhydrous conditions, making the process more accessible and scalable. The use of a recyclable heterogeneous catalyst and a green solvent, with water as the sole byproduct, represents a substantial improvement in the environmental profile of the synthesis.
References
-
Catalytic Hydrogenation of Amides. The Royal Society of Chemistry.[Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. SynArchive.[Link]
-
Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.[Link]
-
One-pot reductive amination of aldehydes and ketones over heterogeneous catalysts. Taylor & Francis Online.[Link]
-
Eco-Friendly Etherification of Benzyl Alcohols. ACS Omega.[Link]
-
Mechanism: Reduction of carboxylic acids via LiAlH4. Reddit.[Link]
- Process of preparing n, n-dimethylamino alcohols.
-
Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube.[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Guiding Hand: Benchmarking (2-(Dimethylamino)phenyl)methanol in Asymmetric Catalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert compound, the choice of a chiral catalyst or ligand is paramount. Among the pantheon of privileged chiral scaffolds, amino alcohols have long been revered for their robustness, modularity, and efficacy. This guide provides an in-depth performance analysis of (2-(Dimethylamino)phenyl)methanol, benchmarking it against other widely used amino alcohol ligands in a classic and telling reaction: the enantioselective addition of diethylzinc to aldehydes.
As a Senior Application Scientist, my objective is not merely to present data but to provide a causal understanding of the observed performance. We will delve into the mechanistic underpinnings of how these ligands orchestrate stereoselectivity, offering a framework for rational catalyst selection in your own synthetic endeavors.
The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a cornerstone of carbon-carbon bond formation. In the absence of a chiral influence, this reaction yields a racemic mixture of secondary alcohols. The introduction of a chiral amino alcohol ligand, however, can dramatically alter the reaction landscape, favoring the formation of one enantiomer over the other. This transformation serves as an excellent benchmark for evaluating the steric and electronic properties of a chiral ligand and its ability to induce asymmetry.[1]
The generally accepted mechanism involves the in-situ formation of a chiral zinc-amino alcohol complex. This complex then coordinates with the aldehyde, creating a rigid, diastereomeric transition state that dictates the facial selectivity of the nucleophilic attack by the alkyl group from the diethylzinc.
Visualizing the Catalytic Cycle
Caption: A generalized catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.
Performance Comparison of Amino Alcohol Ligands
The efficacy of a chiral amino alcohol ligand in the enantioselective addition of diethylzinc to a prochiral aldehyde, such as benzaldehyde, is primarily assessed by the chemical yield and the enantiomeric excess (ee) of the resulting chiral secondary alcohol. The following table summarizes the performance of several representative chiral amino alcohol ligands in this benchmark reaction, providing a basis for comparison with this compound.
| Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| This compound | 2 | Expected High | Expected Moderate to High | N/A | Inferred |
| (-)-DAIB ((-)-3-exo-(Dimethylamino)isoborneol) | 2 | >95 | 98 | (R) | [1] |
| (1S,2R)-(-)-Norephedrine | 5 | 95 | 92 | (R) | [2] |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 2 | High | >97 | (S) | [2] |
| Camphor-derived β-amino alcohol | 2 | High | up to 94 | (S) | [3] |
A Note on the Data for this compound: While direct, peer-reviewed data for this compound in this specific benchmark reaction is not extensively published, its structural features—a chiral benzylic alcohol ortho to a dimethylamino group—suggest it would be an effective ligand. The proximity of the nitrogen and oxygen atoms allows for the formation of a stable five-membered chelate ring with the zinc atom, which is crucial for creating a well-defined chiral environment. We anticipate its performance to be in the moderate to high range for enantioselectivity, likely influenced by the steric bulk of the phenyl group and the electronic contribution of the dimethylamino moiety.
Experimental Protocol: A Self-Validating System
To ensure the integrity of our comparative analysis, a detailed and reproducible experimental protocol is essential. The following procedure describes a typical setup for the enantioselective addition of diethylzinc to benzaldehyde, which can be adapted to benchmark different amino alcohol ligands, including this compound.
Objective: To determine the yield and enantiomeric excess of 1-phenyl-1-propanol from the reaction of benzaldehyde and diethylzinc in the presence of a chiral amino alcohol ligand.
Materials:
-
Chiral amino alcohol ligand (e.g., this compound) (2 mol%)
-
Benzaldehyde (1.0 mmol, freshly distilled)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Syringes and needles for transfer of air-sensitive reagents
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.02 mmol) in anhydrous toluene (2 mL).
-
Reaction Initiation: To the stirred solution of the ligand, add diethylzinc solution (1.0 M in hexanes, 1.0 mL, 1.0 mmol) dropwise at 0 °C (ice bath). Stir the resulting solution for 30 minutes at 0 °C to allow for the in-situ formation of the chiral catalyst complex.
-
Substrate Addition: To this solution, add a solution of benzaldehyde (1.0 mmol) in anhydrous toluene (1 mL) dropwise over 5 minutes.
-
Reaction Progression: Continue stirring the reaction mixture at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion (typically after 2-4 hours, as indicated by TLC), carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-phenyl-1-propanol.
-
Analysis:
-
Determine the isolated yield of the product.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Workflow for Ligand Screening
Caption: A systematic workflow for the comparative screening of different amino alcohol ligands.
Causality Behind Performance: A Deeper Dive
The seemingly subtle structural differences between amino alcohol ligands can lead to significant variations in catalytic performance. Let's analyze the key factors:
-
Chelation: The ability of the amino and alcohol groups to form a stable chelate with the zinc atom is fundamental. The five-membered ring formed by ligands like this compound is generally favored, leading to a more rigid and predictable transition state.
-
Steric Hindrance: The steric bulk of the substituents on the ligand plays a crucial role in shielding one face of the coordinated aldehyde. For instance, the bulky isoborneol backbone of (-)-DAIB creates a highly effective chiral pocket, resulting in excellent enantioselectivity.[1] The phenyl group in this compound would also provide significant steric hindrance.
-
Electronic Effects: The electron-donating or -withdrawing nature of the substituents on the ligand can influence the Lewis acidity of the zinc center, thereby affecting the rate and selectivity of the reaction. The dimethylamino group is a strong electron-donating group, which could modulate the reactivity of the catalytic complex.
Conclusion and Future Outlook
This compound possesses the requisite structural motifs to be a competent chiral ligand in the asymmetric addition of diethylzinc to aldehydes. Its performance is anticipated to be competitive, though likely influenced by the specific substrate and reaction conditions. This guide provides a robust framework for benchmarking its performance against established, high-performing amino alcohol ligands.
The true value of this comparative approach lies not just in identifying the "best" ligand for a given transformation but in understanding the structure-activity relationships that govern asymmetric induction. By systematically evaluating ligands like this compound, researchers can contribute to the collective knowledge base and accelerate the development of more efficient and selective catalysts for the synthesis of complex chiral molecules, a cornerstone of modern drug discovery and development.
References
-
MDPI. (n.d.). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]
- Faigl, F., et al. (2015). New atropisomeric amino alcohol ligands for enantioselective addition of diethylzinc to aldehydes. Chirality, 27(3), 216-22.
-
Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. Retrieved from [Link]
-
ResearchGate. (2009). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of (2-(Dimethylamino)phenyl)methanol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of specific molecular intermediates is a critical step that dictates the efficiency, cost, and scalability of a final product. (2-(Dimethylamino)phenyl)methanol is one such valuable intermediate, finding application in the synthesis of various biologically active compounds and functional materials. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic methodologies for its preparation, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate route for their specific needs.
Introduction to this compound
This compound is an aromatic amino alcohol. Its structure, featuring a dimethylamino group ortho to a hydroxymethyl group on a benzene ring, makes it a versatile building block. The presence of both a nucleophilic tertiary amine and a primary alcohol allows for a variety of subsequent chemical transformations, rendering it a key component in the synthesis of more complex molecules.
This guide will delve into the practical and economic considerations of three primary synthetic pathways:
-
Method 1: Reduction of 2-(Dimethylamino)benzaldehyde
-
Method 2: Reduction of 2-(Dimethylamino)benzoic Acid
-
Method 3: Directed ortho-Lithiation of N,N-Dimethylaniline
Each method will be evaluated based on reaction yield, cost of starting materials and reagents, operational complexity, and safety considerations.
Method 1: Reduction of 2-(Dimethylamino)benzaldehyde
This approach is a straightforward and common method for the synthesis of benzyl alcohols. It involves the reduction of the aldehyde functional group of 2-(dimethylamino)benzaldehyde to a primary alcohol.
Chemical Principle
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. Hydride reagents, such as sodium borohydride (NaBH₄), are typically employed for this purpose. The hydride ion (H⁻) from the reducing agent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with a protic solvent then protonates the resulting alkoxide to yield the alcohol.
"2-(Dimethylamino)benzaldehyde" -> "Alkoxide Intermediate" [label="1. NaBH₄"]; "Alkoxide Intermediate" -> "this compound" [label="2. H₂O Workup"]; }
Figure 1: General workflow for the reduction of 2-(dimethylamino)benzaldehyde.
Experimental Protocol
A typical laboratory-scale procedure for the reduction of an aromatic aldehyde using sodium borohydride is as follows:
-
Dissolve 2-(dimethylamino)benzaldehyde (1 equivalent) in a suitable protic solvent such as methanol or ethanol at room temperature.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1-1.2 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for a designated period (typically 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
For a similar reduction of benzaldehyde, yields are often high, in the range of 94-96%.[1][2]
Cost-Benefit Analysis
| Factor | Analysis |
| Yield | High (expected >90%) |
| Cost of Starting Material | 2-(Dimethylamino)benzaldehyde is commercially available, with prices around |
| Cost of Reagent | Sodium borohydride is a relatively inexpensive reducing agent, with prices around $29 for 25g.[3] |
| Operational Complexity | Simple and straightforward procedure, suitable for standard laboratory settings. |
| Safety | Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas.[4] However, it is generally considered safer and easier to handle than more powerful reducing agents like lithium aluminum hydride. |
| Scalability | The procedure is readily scalable for larger-scale production. |
Method 2: Reduction of 2-(Dimethylamino)benzoic Acid
This method involves the reduction of a carboxylic acid to a primary alcohol. Due to the lower reactivity of carboxylic acids compared to aldehydes, a more potent reducing agent is required.
Chemical Principle
Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[5] The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during workup to yield the alcohol. A key consideration is that LAH will also react with the acidic proton of the carboxylic acid, consuming one equivalent of the hydride.
"2-(Dimethylamino)benzoic Acid" -> "Aluminum Alkoxide Intermediate" [label="1. LiAlH₄, THF"]; "Aluminum Alkoxide Intermediate" -> "this compound" [label="2. H₂O/H⁺ Workup"]; }
Figure 2: General workflow for the reduction of 2-(dimethylamino)benzoic acid.
Experimental Protocol
A general procedure for the LAH reduction of a carboxylic acid is as follows:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (typically 2-3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Dissolve 2-(dimethylamino)benzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or gently reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LAH by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
The reduction of similar amino-benzoic acids with LiAlH₄ has been reported to give high yields, often exceeding 90%.[6]
Cost-Benefit Analysis
| Factor | Analysis |
| Yield | High (expected >90%) |
| Cost of Starting Material | 2-(Dimethylamino)benzoic acid is commercially available, with prices ranging from approximately $22 for 100mg to $650 for 100g.[7][8] |
| Cost of Reagent | Lithium aluminum hydride is more expensive than sodium borohydride, with prices around $112 for 10g.[9] |
| Operational Complexity | Requires stringent anhydrous conditions and careful handling of a highly reactive and pyrophoric reagent. The workup procedure can also be challenging. |
| Safety | LiAlH₄ reacts violently with water and is pyrophoric.[1][10] It can cause severe burns upon contact.[11][12] Extreme caution and specialized handling techniques are required. |
| Scalability | Scalable, but the safety hazards associated with large quantities of LAH present significant challenges for industrial-scale production. |
Method 3: Directed ortho-Lithiation of N,N-Dimethylaniline
This method represents a more advanced synthetic strategy that involves the direct functionalization of the aromatic ring.
Chemical Principle
The dimethylamino group is a powerful directing group for ortho-lithiation.[13][14] In the presence of a strong organolithium base, such as n-butyllithium (n-BuLi), a proton at the ortho position is abstracted to form an aryllithium intermediate. This highly nucleophilic species can then react with an electrophile, in this case, formaldehyde, to introduce the hydroxymethyl group.
"N,N-Dimethylaniline" -> "Aryllithium Intermediate" [label="1. n-BuLi, THF"]; "Aryllithium Intermediate" -> "Lithium Alkoxide" [label="2. Formaldehyde (HCHO)"]; "Lithium Alkoxide" -> "this compound" [label="3. H₂O Workup"]; }
Figure 3: General workflow for the ortho-lithiation of N,N-dimethylaniline.
Experimental Protocol
A plausible experimental procedure for this transformation is as follows:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of N,N-dimethylaniline (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of n-butyllithium in hexanes (1.1 equivalents) dropwise, maintaining the low temperature.
-
Stir the reaction mixture at low temperature for a period to allow for complete lithiation.
-
Introduce anhydrous formaldehyde gas (generated by cracking paraformaldehyde) or a solution of paraformaldehyde in an anhydrous solvent into the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate as described in the previous methods.
-
Purify the product via column chromatography.
Cost-Benefit Analysis
| Factor | Analysis |
| Yield | Potentially high, but may be sensitive to reaction conditions. |
| Cost of Starting Material | N,N-dimethylaniline is a relatively inexpensive starting material. |
| Cost of Reagents | n-Butyllithium is a specialty reagent with a higher cost, around |
| Operational Complexity | This is the most technically demanding of the three methods, requiring strict anhydrous and anaerobic conditions, as well as the handling of a pyrophoric organolithium reagent. |
| Safety | n-Butyllithium is highly pyrophoric and reacts violently with water. Formaldehyde is a known carcinogen and respiratory irritant. |
| Scalability | While possible, scaling up reactions involving organolithium reagents requires specialized equipment and expertise. |
Comparative Summary
| Method | Starting Material | Key Reagent | Yield | Cost | Safety | Complexity |
| 1. Aldehyde Reduction | 2-(Dimethylamino)benzaldehyde | NaBH₄ | High | Moderate | Moderate | Low |
| 2. Carboxylic Acid Reduction | 2-(Dimethylamino)benzoic Acid | LiAlH₄ | High | High | High | High |
| 3. ortho-Lithiation | N,N-Dimethylaniline | n-BuLi, HCHO | Variable | Moderate | High | High |
Conclusion and Recommendations
The choice of synthetic route for this compound is a balance of cost, efficiency, safety, and available resources.
-
For routine laboratory synthesis and moderate scale-up, the reduction of 2-(dimethylamino)benzaldehyde with sodium borohydride (Method 1) is the most recommended approach. It offers a high yield, utilizes a relatively inexpensive and safe reducing agent, and involves a straightforward procedure.
-
The reduction of 2-(dimethylamino)benzoic acid with lithium aluminum hydride (Method 2) is a viable alternative if the starting aldehyde is unavailable or significantly more expensive. However, the significant safety hazards and higher cost of LAH make it a less desirable option for routine synthesis unless necessary.
-
The directed ortho-lithiation of N,N-dimethylaniline (Method 3) is a powerful and elegant synthetic strategy, particularly if diverse ortho-substituted derivatives are desired from a common starting material. However, its technical complexity and the hazardous nature of the reagents make it more suitable for experienced synthetic chemists in a well-equipped laboratory.
Ultimately, a thorough risk assessment and a careful consideration of the economic and practical factors will guide the selection of the optimal synthetic pathway for the preparation of this compound.
References
Sources
- 1. scielo.br [scielo.br]
- 2. scispace.com [scispace.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. careerendeavour.com [careerendeavour.com]
- 6. mdpi.com [mdpi.com]
- 7. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Eureka | Patsnap [eureka.patsnap.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. EP1164118A2 - Process for producing benzyl alcohol - Google Patents [patents.google.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. baranlab.org [baranlab.org]
- 13. researchgate.net [researchgate.net]
- 14. CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Google Patents [patents.google.com]
- 15. (PDF) How to Reduce the Cost of Your Reducing Agents. [research.amanote.com]
A Comparative Guide to the Characterization of Impurities in Commercial (2-(Dimethylamino)phenyl)methanol
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. (2-(Dimethylamino)phenyl)methanol is a key building block in the synthesis of various pharmaceutical agents and fine chemicals. The presence of impurities, even at trace levels, can have significant downstream consequences, impacting reaction yields, introducing unwanted side products, and potentially affecting the toxicological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for the comprehensive characterization of impurities in commercial batches of this compound, grounded in established analytical principles and regulatory expectations.
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances, setting a clear framework for what constitutes an acceptable impurity profile.[1] Any impurity present at a concentration greater than 0.1% should be identified and characterized.[2] This necessitates the use of a suite of validated, stability-indicating analytical methods capable of separating, detecting, and elucidating the structure of these unknown components.[3]
This guide will focus on a multi-modal analytical approach, beginning with the workhorse of pharmaceutical analysis, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and expanding to orthogonal and more structurally informative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Predicted Impurities in this compound
A thorough understanding of potential impurities begins with an analysis of the synthetic route and potential degradation pathways. A common and efficient synthesis of this compound involves the reduction of 2-(dimethylamino)benzaldehyde.
Process-Related Impurities:
-
Unreacted Starting Material: 2-(Dimethylamino)benzaldehyde may be present due to incomplete reduction.
-
Over-reduction Products: While less common with selective reducing agents, reduction of the aromatic ring is a theoretical possibility under harsh conditions.
-
Byproducts from Starting Material Synthesis: The synthesis of 2-(dimethylamino)benzaldehyde itself may introduce impurities that carry through. For example, the condensation reaction used to produce it could result in related benzaldehyde derivatives.[3][4]
Degradation-Related Impurities:
-
Oxidation Product: The benzylic alcohol functional group is susceptible to oxidation, particularly in the presence of air and light, to form the corresponding aldehyde, 2-(dimethylamino)benzaldehyde.[5][6] This is often the most common degradation product.
-
Demethylation Products: Under certain stress conditions, such as acidic pH or high heat, demethylation of the tertiary amine can occur, leading to (2-(methylamino)phenyl)methanol and subsequently (2-aminophenyl)methanol.
-
Products of Photolytic Degradation: Exposure to UV light can induce photolysis, potentially leading to the formation of various degradation products.[7]
The following table summarizes the most probable impurities:
| Impurity Name | Structure | Origin |
| 2-(Dimethylamino)benzaldehyde | Process (unreacted starting material) & Degradation (oxidation product) | |
| 2-(Dimethylamino)benzoic acid | Process (from oxidation of starting material) | |
| (2-(Methylamino)phenyl)methanol | Degradation (demethylation) |
Primary Analytical Technique: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is the cornerstone of purity analysis in the pharmaceutical industry due to its robustness, versatility, and quantitative accuracy for non-volatile and thermally labile compounds.[8]
Experimental Protocol: Stability-Indicating HPLC-UV Method
This protocol is designed to separate this compound from its key predicted impurities.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable buffer component)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (and 220 nm for broader impurity detection)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Rationale for Experimental Choices:
-
Reversed-Phase C18 Column: This is a versatile stationary phase suitable for separating moderately polar aromatic compounds.
-
Gradient Elution: A gradient is necessary to elute both the more polar impurities and the main, more hydrophobic, analyte within a reasonable timeframe while maintaining good peak shape.
-
Formic Acid in Mobile Phase: The acidic modifier helps to protonate the tertiary amine, leading to more symmetrical peak shapes and consistent retention times.
-
PDA Detection: A photodiode array detector is highly recommended as it allows for the acquisition of UV spectra across a range of wavelengths for each eluting peak. This can aid in preliminary peak identification and assessing peak purity.
Workflow for HPLC-UV Analysis
Caption: Workflow for impurity profiling using HPLC-UV.
Orthogonal and Confirmatory Techniques
While HPLC-UV is excellent for separation and quantification, it provides limited structural information. Therefore, orthogonal techniques are essential for definitive impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9] It is particularly useful for identifying residual solvents and certain process-related impurities that may not be amenable to HPLC.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Split (e.g., 20:1)
3. MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-450
GC-MS provides complementary separation to HPLC and offers valuable structural information through mass spectral fragmentation patterns.[10] For example, the fragmentation of this compound would likely show a prominent ion corresponding to the loss of the hydroxyl group and characteristic fragments of the dimethylaminobenzyl moiety.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry, making it an indispensable tool for impurity identification.[11]
The same HPLC method described above can be directly coupled to a mass spectrometer.
1. MS Conditions (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
MS1 Scan Range: m/z 100-500
-
MS/MS (Product Ion Scan): For peaks exceeding a certain threshold, acquire fragmentation spectra to aid in structural elucidation.
LC-MS provides the molecular weight of impurities, which is a critical piece of information for identification.[12] Tandem MS (MS/MS) experiments can provide fragmentation patterns that help to piece together the structure of an unknown impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the definitive structural elucidation of organic molecules, including impurities.[13] While less sensitive than MS-based techniques, it provides unambiguous information about the carbon-hydrogen framework and the connectivity of atoms.[8]
For impurities present at levels above 0.1%, isolation via preparative HPLC is often necessary to obtain a sufficient quantity for NMR analysis. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are then conducted on the isolated impurity to determine its complete chemical structure.
Comparative Analysis of Analytical Techniques
| Technique | Strengths | Weaknesses | Primary Application |
| HPLC-UV | • Robust and reproducible• Excellent for quantification• Widely available | • Limited structural information• May not detect all impurities (e.g., those without a chromophore) | Routine purity testing and quantification of known and unknown impurities. |
| GC-MS | • High separation efficiency for volatile compounds• Provides structural information via fragmentation• Excellent for residual solvent analysis | • Not suitable for non-volatile or thermally labile compounds• May require derivatization for polar analytes | Analysis of volatile and semi-volatile impurities and residual solvents. |
| LC-MS | • Provides molecular weight information• High sensitivity and selectivity• Directly compatible with HPLC separation | • Ionization efficiency can vary between compounds• Quantitative analysis can be more complex than UV | Identification and structural elucidation of non-volatile impurities. |
| NMR | • Unambiguous structure determination• Provides detailed information on molecular connectivity | • Relatively low sensitivity• Often requires isolation of the impurity | Definitive structural elucidation of isolated impurities. |
Logical Workflow for Impurity Characterization
The characterization of an unknown impurity is a systematic process that leverages the strengths of multiple analytical techniques.
Caption: A logical workflow for the identification and characterization of unknown impurities.
Conclusion
The comprehensive characterization of impurities in this compound requires a multi-faceted analytical strategy. While HPLC-UV serves as an excellent primary tool for routine purity assessment and quantification, it must be complemented by mass spectrometry and NMR spectroscopy for the definitive identification and structural elucidation of unknown impurities. By employing a logical workflow that combines these techniques, researchers and drug development professionals can ensure the quality and consistency of this critical chemical intermediate, thereby mitigating risks in their downstream applications and adhering to stringent regulatory standards. This integrated approach not only satisfies regulatory requirements but also builds a deeper understanding of the product's stability and degradation pathways, ultimately leading to safer and more effective final products.
References
-
CSIRO Publishing. (n.d.). Reduction by Dissolving Metals. XXII Reduction and Reductive Alkylation of Some Methoxy- and Dimethylamino-benzoic Acids*. Retrieved from [Link]
-
ResearchGate. (2025). Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl.... Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
-
MDPI. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119). Retrieved from [Link]
-
MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
University of Cambridge. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzaldehyde-impurities. Retrieved from [Link]
- Google Patents. (n.d.). CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol.
-
National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzylamine. PubChem. Retrieved from [Link]
-
CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from [Link]
-
ResearchGate. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Retrieved from [Link]
-
Global Research Online. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]
-
YouTube. (2019). synthesis of tertiary amines. Retrieved from [Link]
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
-
Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Retrieved from [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(dimethylamino)benzoic acid. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS of N,N-dimethylbenzamide (7). Retrieved from [Link]
-
ResearchGate. (2025). Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Dimethylamino)benzoic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central. Retrieved from [Link]
-
FooDB. (2010). Showing Compound N,N-Dimethylbenzylamine (FDB012648). Retrieved from [Link]
-
ACS Publications. (2023). Combination of Structure Databases, In Silico Fragmentation, and MS/MS Libraries for Untargeted Screening of Non-Volatile. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (2021). Examination of N,N-Dimethylbenzylamine as a Substrate for Ruthenium-catalysed C-H (thio)amidation: A Mass Spectrometry and DFT Directed Study. Retrieved from [Link]
-
ResearchGate. (2025). HPLC determination of amino acids in musts and port wine using OPA/FMOC derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. Retrieved from [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
Sources
- 1. US4001260A - Synthesis of aromatic amines by reaction of aromatic compounds with ammonia - Google Patents [patents.google.com]
- 2. Buy (2-Chloro-4-(dimethylamino)phenyl)methanol (EVT-6461830) | 85654-74-6 [evitachem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzyl alcohol(100-51-6) 1H NMR spectrum [chemicalbook.com]
- 12. orientjchem.org [orientjchem.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-(Dimethylamino)phenyl)methanol
For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized laboratory reagents like (2-(Dimethylamino)phenyl)methanol are paramount, not only for regulatory compliance but also for the protection of personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Assessment and Chemical Profile
Before any disposal procedure begins, a thorough understanding of the chemical's hazard profile is essential. This compound is an organic compound containing a tertiary amine and a benzyl alcohol functional group. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, data from closely related analogs and general chemical principles allow for a robust hazard assessment.
Key Hazard Considerations:
-
Toxicity: Amines and their derivatives can be toxic if inhaled, ingested, or absorbed through the skin. Similar compounds are often classified as harmful if swallowed.[1][2]
-
Irritation: This class of chemicals can cause skin and serious eye irritation.[1]
-
Environmental Hazards: Discharge into the environment must be avoided as it may be harmful to aquatic life.[3]
The primary directive is to treat this compound as a hazardous chemical waste. All disposal actions must be predicated on the "cradle-to-grave" principle of hazardous waste management established by the Resource Conservation and Recovery Act (RCRA).[4]
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable when handling this compound and its waste. The selection of PPE is dictated by the potential routes of exposure.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and, if there is a significant splash risk, a face shield.[5] | Protects against accidental splashes of the chemical, which can cause serious eye damage.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption, which can lead to irritation and systemic toxicity.[5] |
| Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood.[3][7] | If aerosols or vapors are generated, a NIOSH-approved respirator may be necessary based on the exposure assessment.[3][7] |
Spill Management: Immediate and Controlled Response
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.
-
Don Appropriate PPE: Before approaching the spill, put on the required personal protective equipment.
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or earth to dike the spill and prevent it from spreading.
-
Absorb the Material: Carefully apply the absorbent material over the spill, working from the outside in.
-
Collect the Waste: Using non-sparking tools, collect the absorbed material and place it into a designated, labeled container for hazardous waste.[1]
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials: All contaminated items, including gloves, absorbent materials, and cleaning supplies, must be disposed of as hazardous chemical waste.
Waste Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must adhere to institutional, local, and federal regulations. The following protocol provides a framework for its proper disposal.
Step 1: Waste Characterization and Segregation
The first step in proper disposal is to correctly identify and segregate the waste. This compound waste should be classified as a non-halogenated organic waste.
-
Do not mix with halogenated solvents, strong acids, strong oxidizing agents, or other incompatible materials.[3]
-
Aqueous waste containing this compound should be collected separately from organic solvent waste.
Step 2: Container Selection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable for organic waste.[7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.[7]
Step 3: Accumulation and Storage
-
Location: Store the waste container in a designated satellite accumulation area that is close to the point of generation and under the supervision of laboratory personnel.[7]
-
Conditions: The storage area should be cool, dry, and well-ventilated. Keep the container tightly closed except when adding waste.[7]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Step 4: Final Disposal
-
Professional Disposal: The final disposal of the accumulated waste must be conducted by a licensed hazardous waste disposal company. Your institution's EHS office will coordinate this.
-
Documentation: Maintain accurate records of the waste generated, including the chemical identity, quantity, and date of accumulation.
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2][7]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][7]
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
-
National Institutes of Health. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US), 2011. [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. GAIACA, 2022. [Link]
-
PubChem. (2-(Methylamino)phenyl)methanol. National Center for Biotechnology Information. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]
-
Greenfield Global. Benzyl Alcohol Safety Data Sheet. Greenfield Global, 2018. [Link]
-
MCR Safety. Understanding Solvents and PPE for Chemical Safety. MCR Safety, 2025. [Link]
-
Chemistry For Everyone. What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?. YouTube, 2025. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. U.S. EPA. [Link]
-
Collect and Recycle. Methanol Disposal In Laboratories. Collect and Recycle. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. (2-(Methylamino)phenyl)methanol | C8H11NO | CID 295953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 87066-93-1|[2-(Diethylamino)phenyl]methanol|BLD Pharm [bldpharm.com]
- 7. echemi.com [echemi.com]
Navigating the Safe Handling of (2-(Dimethylamino)phenyl)methanol: A Guide for Laboratory Professionals
Understanding the Hazard Landscape
(2-(Dimethylamino)phenyl)methanol belongs to the class of aromatic amino alcohols. The presence of both an amino group and a hydroxyl group on a benzene ring structure dictates its reactivity and toxicological profile. Based on data from analogous compounds, it is prudent to treat this chemical with a high degree of caution.
The primary hazards associated with structurally similar compounds include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
These hazards necessitate a multi-faceted approach to safety, encompassing engineering controls, appropriate Personal Protective Equipment (PPE), and stringent handling and disposal protocols.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. A comprehensive PPE strategy is non-negotiable when handling this compound and its solutions.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential vapors, which can cause serious eye irritation. A face shield offers a broader barrier of protection for the entire face. |
| Hand Protection | Nitrile or other impervious gloves. | Prevents skin contact, which can be harmful. For prolonged or immersive contact, consult glove manufacturer's chemical resistance data. |
| Body Protection | A properly fitted laboratory coat. | Provides a primary barrier against accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | Mitigates the risk of inhaling harmful vapors. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is paramount to ensuring safety and experimental integrity. The following protocol outlines the essential steps for handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: Have a spill kit rated for chemical spills readily available.
2. Weighing and Dispensing:
-
Solid Form: If handling the compound as a solid, weigh it out in the fume hood on a tared weigh boat. Use caution to avoid generating dust.
-
Solution Form: If working with a solution, use appropriate volumetric glassware and dispense carefully to avoid splashes.
3. Reaction Setup and Monitoring:
-
Glassware: Use clean, dry glassware appropriate for the scale of the reaction.
-
Temperature Control: If the reaction is heated, use a well-calibrated heating mantle and a temperature probe to prevent overheating and potential decomposition.
-
Monitoring: Regularly monitor the reaction for any unexpected changes in color, temperature, or pressure.
4. Post-Reaction Work-up:
-
Quenching: If necessary, quench the reaction carefully according to the established protocol.
-
Extraction and Purification: Perform all liquid-liquid extractions and chromatographic purifications within the fume hood.
The logical flow for safe handling is visualized in the following diagram:
By implementing these safety and logistical measures, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
-
3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
EllementalPRO. (n.d.). Material safety data sheet BENZYL ALCOHOL DHA. Retrieved from [Link]
-
2M Holdings. (2015, March 13). SAFETY DATA SHEET BENZYL ALCOHOL TECH. Retrieved from [Link]
-
Valudor Products. (n.d.). Safety Data Sheet: benzyl alcohol. Retrieved from [Link]
-
Fisher Scientific. (2023, October 13). SAFETY DATA SHEET: 3-(Dimethylamino)benzyl alcohol. Retrieved from [Link]
-
Penta chemicals. (2024, February 27). Benzyl alcohol Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
